molecular formula C8H12N2O B087055 (4-Methoxybenzyl)hydrazine CAS No. 140-69-2

(4-Methoxybenzyl)hydrazine

Katalognummer: B087055
CAS-Nummer: 140-69-2
Molekulargewicht: 152.19 g/mol
InChI-Schlüssel: AQURFXLIZXOCLU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-Methoxybenzyl)hydrazine is a useful research compound. Its molecular formula is C8H12N2O and its molecular weight is 152.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(4-methoxyphenyl)methylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-11-8-4-2-7(3-5-8)6-10-9/h2-5,10H,6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQURFXLIZXOCLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30274570
Record name (4-methoxybenzyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30274570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140-69-2
Record name [(4-Methoxyphenyl)methyl]hydrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=140-69-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-methoxybenzyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30274570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (4-Methoxybenzyl)hydrazine Dihydrochloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Introduction to a Versatile Synthetic Building Block

(4-Methoxybenzyl)hydrazine dihydrochloride is a stable, crystalline solid that serves as a key intermediate in the synthesis of a variety of heterocyclic compounds. Its utility is of particular interest to researchers in medicinal chemistry and drug development, notably in the creation of targeted therapies such as SHP2 inhibitors. This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and analysis, and its application in contemporary drug discovery.

Core Physical and Chemical Properties

This compound dihydrochloride is typically a pale yellow to light yellow or white crystalline powder.[1][2] The dihydrochloride salt form enhances its stability compared to the free base, making it easier to handle and store.[1][2]

PropertyValueReference(s)
Molecular Formula C₈H₁₄Cl₂N₂O[2]
Molecular Weight 225.12 g/mol [2]
Melting Point 194-195 °C (with decomposition)[3][4]
Appearance Pale yellow to light yellow or white crystalline powder[1][2]
Solubility Slightly soluble in DMSO and methanol; soluble in polar solvents like water and alcohols.[2]
CAS Numbers 412327-07-2, 2011-48-5[5][6]

Chemical Reactivity and Applications

The primary reactivity of this compound dihydrochloride is centered around the nucleophilic hydrazine functional group. This moiety readily participates in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form hydrazones. These hydrazones can then serve as precursors for the synthesis of various heterocyclic systems, most notably pyrazoles, through cyclization reactions.[1][7]

Application in the Synthesis of SHP2 Inhibitors

A significant application of this compound dihydrochloride is in the development of Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2) inhibitors.[4][5] SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in the Ras-MAPK signaling pathway, which is implicated in various forms of cancer.[8] By inhibiting SHP2, it is possible to halt the uncontrolled cell proliferation driven by this pathway.

The synthesis of pyrazole-based SHP2 inhibitors often utilizes benzylhydrazine derivatives. The general workflow involves the reaction of the hydrazine with a suitable dicarbonyl compound or its equivalent to form the pyrazole core.

Experimental Protocols

Synthesis of this compound Dihydrochloride

The following is a general protocol for the synthesis of this compound hydrochloride, which can be adapted to produce the dihydrochloride salt.

Materials:

  • 4-methoxybenzyl chloride

  • Hydrazine hydrate

  • Ethanol

  • Hydrochloric acid (concentrated)

Procedure:

  • Dissolve 4-methoxybenzyl chloride in ethanol.

  • Slowly add an excess of hydrazine hydrate to the solution at room temperature.

  • Heat the reaction mixture to promote nucleophilic substitution. The progress of the reaction can be monitored by thin-layer chromatography.[9]

  • Upon completion, remove the solvent under reduced pressure.[9]

  • Dissolve the resulting residue in a suitable solvent and treat with a stoichiometric excess of concentrated hydrochloric acid to precipitate the dihydrochloride salt.

  • Collect the precipitate by filtration, wash with a cold solvent (e.g., ethanol or diethyl ether), and dry under vacuum.[9]

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • 13C NMR: For 4-methoxyphenylhydrazine hydrochloride, signals appear around 154.7, 138.8, 117.3, 114.3, and 55.3 ppm. The spectrum for the target compound would show an additional signal for the benzylic carbon.

High-Performance Liquid Chromatography (HPLC):

  • A reverse-phase HPLC method can be employed for purity analysis.

  • Column: C18 column (e.g., Newcrom R1).[1]

  • Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., phosphoric acid or formic acid for MS compatibility).[1]

  • Detection: UV detection at a suitable wavelength.

Visualizing Core Concepts

SHP2 Signaling Pathway in Cancer

The SHP2 protein is a key signaling node that, when activated, positively regulates the Ras/MAPK pathway, leading to cell proliferation. In certain cancers, mutations can lead to the constitutive activation of this pathway. SHP2 inhibitors aim to block this signaling cascade.

SHP2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) GRB2_SOS GRB2/SOS RTK->GRB2_SOS recruits SHP2 SHP2 GRB2_SOS->SHP2 activates RAS RAS SHP2->RAS activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inhibitor This compound derivative (SHP2 Inhibitor) Inhibitor->SHP2 inhibits

Caption: SHP2 activation and its role in the Ras/MAPK pathway.

General Workflow for Pyrazole Synthesis

This compound dihydrochloride is a valuable precursor for the synthesis of pyrazole derivatives, which form the core of many SHP2 inhibitors. The general synthetic workflow involves a cyclocondensation reaction.

Pyrazole_Synthesis_Workflow Start This compound dihydrochloride Reaction Cyclocondensation Reaction Start->Reaction Dicarbonyl 1,3-Dicarbonyl Compound or equivalent Dicarbonyl->Reaction Product Pyrazole Derivative (SHP2 Inhibitor Scaffold) Reaction->Product

Caption: General workflow for pyrazole synthesis.

Logical Relationship of Properties and Applications

The utility of this compound dihydrochloride in drug discovery is a direct consequence of its chemical and physical properties.

Properties_Applications_Relationship Properties Physical & Chemical Properties Crystalline Solid Dihydrochloride Salt (Stability) Nucleophilic Hydrazine Group Handling Ease of Handling and Storage Properties:f1->Handling Properties:f2->Handling Reactivity Key Chemical Reactivity Properties:f3->Reactivity Applications Applications Synthesis of Heterocycles (e.g., Pyrazoles) Development of SHP2 Inhibitors Reactivity->Applications:f1 Applications:f1->Applications:f2

Caption: Relationship between properties and applications.

References

An In-depth Technical Guide to (4-Methoxybenzyl)hydrazine and Its Salts

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of (4-Methoxybenzyl)hydrazine, a versatile chemical intermediate, and its hydrochloride salts. It is intended for researchers, scientists, and professionals in the fields of drug development and chemical synthesis. This document details the compound's chemical identity, properties, synthesis, and applications, with a focus on its utility in the creation of complex organic molecules.

Chemical Identity and Structure

This compound and its salt forms are important building blocks in organic synthesis. It is crucial to distinguish between the free base and its more stable hydrochloride and dihydrochloride salts. The presence of a methylene bridge separates the phenyl ring from the hydrazine moiety, which differentiates it from its isomer, (4-methoxyphenyl)hydrazine.

The molecular structure of this compound is characterized by a p-substituted methoxybenzyl group attached to a hydrazine functional group.

Molecular Structure:

SMILES Code: NNCC1=CC=C(OC)C=C1[1]

Physicochemical and Spectroscopic Data

The properties of this compound and its common salt forms are summarized below. The salts, particularly the dihydrochloride, are often preferred in laboratory settings due to their enhanced stability and ease of handling compared to the free base[2].

PropertyThis compoundThis compound hydrochlorideThis compound dihydrochloride
CAS Number 140-69-2[1]2011-48-5[3][4][5]2011-48-5[6]
Molecular Formula C8H12N2OC8H13ClN2O[3][4][5]C8H14Cl2N2O[2][6]
Molecular Weight 152.19 g/mol 188.66 g/mol [3][4][5]225.12 g/mol [2][6]
Appearance --Pale yellow to light yellow solid powder[2]
Melting Point --194-195 °C (decomposition)[6]
Solubility --Slightly soluble in DMSO and Methanol[2][6]
Storage Conditions Keep in dark place, inert atmosphere, store in freezer, under -20°C[1]Keep in dark place, inert atmosphere, 2-8°C[4]Under inert gas (nitrogen or Argon) at 2–8 °C[6]

Experimental Protocols: Synthesis

The synthesis of this compound salts is a key process for its utilization as a chemical intermediate. Below is a detailed protocol for the synthesis of its hydrochloride salt.

Synthesis of this compound hydrochloride[6]

This procedure involves the reaction of 4-methoxybenzyl chloride with hydrazine hydrate, followed by acidification to form the hydrochloride salt.

Materials:

  • Hydrazine hydrate

  • Anhydrous ethanol

  • 4-methoxybenzyl chloride

  • 5 M Hydrochloric acid

Procedure:

  • To a 500 mL three-necked round bottom flask, add hydrazine hydrate (40 g, 0.80 mol) and anhydrous ethanol (280 mL).

  • Slowly add a solution of 4-methoxybenzyl chloride (12.5 g, 0.080 mol) in anhydrous ethanol (30 mL) to the mixture at room temperature.

  • Heat the reaction mixture to 90 °C and stir for 2 hours.

  • After the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

  • Redissolve the residue in anhydrous ethanol (150 mL).

  • Cool the solution to 0 °C and acidify by the slow addition of 5 M hydrochloric acid (120 mL).

  • Collect the resulting white solid precipitate by filtration.

  • Dry the precipitate to yield this compound hydrochloride.

Reactivity and Applications in Drug Development

The synthetic utility of this compound stems primarily from the reactivity of its hydrazine functional group[2]. This nucleophilic moiety readily participates in condensation reactions with aldehydes and ketones to form hydrazones. These hydrazones are versatile intermediates that can undergo further transformations, such as cyclization reactions, to generate a wide variety of heterocyclic compounds, which are common scaffolds in pharmaceutical agents[2].

Key Applications:

  • Heterocyclic Synthesis: It serves as a precursor for the synthesis of various heterocyclic systems, which are integral to many biologically active molecules[2][7].

  • Pharmaceutical and Agrochemical Intermediate: It is a valuable building block in the development of new drugs and crop protection agents[2][8]. For instance, it is used in the preparation of heterocyclic derivatives that act as SHP2 inhibitors[6].

  • Drug Discovery: The methoxybenzyl group can influence the solubility and reactivity of the molecule and can be used as a point for further molecular modification in drug design[2].

The general workflow for utilizing this compound in synthesis is depicted below.

G cluster_start Starting Materials cluster_reaction Reaction cluster_intermediate Intermediate cluster_final Final Product A This compound C Condensation Reaction A->C B Aldehyde or Ketone (R-C(=O)-R') B->C D Hydrazone Intermediate C->D Formation E Heterocyclic Compound (e.g., for pharmaceuticals) D->E Cyclization / Further Transformation

Caption: Synthetic workflow from this compound to heterocyclic compounds.

Distinction from (4-Methoxyphenyl)hydrazine

It is critical to distinguish this compound from its isomer, (4-Methoxyphenyl)hydrazine. The latter has the hydrazine group directly attached to the aromatic ring.

Feature(4-Methoxybenzyl )hydrazine(4-Methoxyphenyl )hydrazine
CAS Number 140-69-23471-32-7[9]
CAS (HCl salt) 2011-48-519501-58-7[10][11]
Structure Methoxy-phenyl-CH2-NH-NH2Methoxy-phenyl-NH-NH2
Molecular Formula C8H12N2OC7H10N2O[9]
Molecular Weight 152.19 g/mol 138.17 g/mol [9]

This structural difference leads to distinct chemical properties and reactivity, making the correct identification of the desired isomer essential for successful synthesis. For example, (4-Methoxyphenyl)hydrazine is a key reagent in the Fischer indole synthesis.

Safety and Handling

This compound and its salts should be handled with care in a laboratory setting. The dihydrochloride form is noted to be hygroscopic[6]. Standard personal protective equipment should be worn, and the material should be handled in a well-ventilated area. For detailed safety information, refer to the specific Safety Data Sheet (SDS) provided by the supplier.

This guide provides a foundational understanding of this compound for its effective application in research and development. Its versatility as a synthetic intermediate continues to make it a valuable compound in the pursuit of novel chemical entities.

References

Spectroscopic Profile of (4-Methoxybenzyl)hydrazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (4-methoxybenzyl)hydrazine, a versatile intermediate in pharmaceutical and materials science research. Due to the limited availability of public experimental spectra for this specific compound, this document combines confirmed mass spectrometry data with predicted Nuclear Magnetic Resonance (NMR) and expected Infrared (IR) spectroscopic characteristics based on its structural features. Detailed experimental protocols for obtaining such data are also provided.

Spectroscopic Data Summary

The following tables summarize the available and expected spectroscopic data for this compound. It is important to note that much of the publicly available data pertains to the hydrochloride salt of the compound.

Mass Spectrometry (MS)

The mass spectrum provides crucial information for confirming the molecular weight of the compound. For this compound hydrochloride, mass spectrometry analysis shows a protonated molecular ion ([M+H]⁺) at m/z 153, which corresponds to the free base.[1]

Parameter Value Interpretation
Ionization ModeElectrospray (ESI)Soft ionization technique
[M+H]⁺ (m/z)153Corresponds to the molecular formula of the free base, C₈H₁₂N₂O

Table 1: Mass Spectrometry Data for this compound

A primary fragmentation pathway for protonated benzylamines involves the cleavage of the C-N bond, which would be expected to yield a prominent benzyl cation.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Disclaimer: Experimental NMR spectra for this compound are not widely available in public databases. The following data is predicted based on established chemical shift ranges for analogous structures.

¹H NMR (Predicted)

Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
Aromatic Protons (ortho to OCH₃)~ 6.8 - 7.0Doublet2H
Aromatic Protons (meta to OCH₃)~ 7.2 - 7.4Doublet2H
Benzylic Protons (-CH₂-)~ 3.8 - 4.2Singlet2H
Methoxy Protons (-OCH₃)~ 3.7 - 3.9Singlet3H
Hydrazine Protons (-NHNH₂)Variable (broad)Singlet3H

Table 2: Predicted ¹H NMR Data for this compound

¹³C NMR (Predicted)

Assignment Predicted Chemical Shift (ppm)
Quaternary Aromatic Carbon (-C-OCH₃)~ 158 - 160
Aromatic CH (ortho to OCH₃)~ 114 - 116
Aromatic CH (meta to OCH₃)~ 129 - 131
Quaternary Aromatic Carbon (-C-CH₂-)~ 130 - 132
Benzylic Carbon (-CH₂-)~ 50 - 55
Methoxy Carbon (-OCH₃)~ 55 - 57

Table 3: Predicted ¹³C NMR Data for this compound

Infrared (IR) Spectroscopy
Functional Group Expected Absorption Range (cm⁻¹) Vibration Mode
N-H (Hydrazine)3300 - 3400Stretching (often two bands)
C-H (Aromatic)3000 - 3100Stretching
C-H (Aliphatic -CH₂-, -CH₃)2850 - 3000Stretching
C=C (Aromatic)1500 - 1600Stretching
N-H (Hydrazine)1580 - 1650Bending (Scissoring)
C-O (Aryl Ether)1230 - 1270 (asymmetric) & 1020-1075 (symmetric)Stretching
C-N1020 - 1250Stretching

Table 4: Expected IR Absorption Bands for this compound

Experimental Protocols

The following are detailed methodologies for the key experiments cited, providing a framework for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the standard procedure for acquiring ¹H and ¹³C NMR spectra.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound sample for ¹H NMR, or 20-50 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry 5 mm NMR tube.

    • Ensure the sample is fully dissolved; gentle vortexing or sonication can be used to aid dissolution.

    • Filter the sample through a small plug of glass wool in a Pasteur pipette if any particulate matter is present.

  • Instrument Setup and Data Acquisition (400 MHz Spectrometer):

    • Locking and Shimming: Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.

    • ¹H NMR Parameters:

      • Pulse Program: Standard single-pulse experiment.

      • Spectral Width: ~16 ppm.

      • Acquisition Time: 2-4 seconds.

      • Relaxation Delay: 1-2 seconds.

      • Number of Scans: 8-16.

    • ¹³C NMR Parameters:

      • Pulse Program: Standard proton-decoupled experiment.

      • Spectral Width: ~220 ppm.

      • Acquisition Time: 1-2 seconds.

      • Relaxation Delay: 2 seconds.

      • Number of Scans: 1024 or more, depending on sample concentration.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Calibrate the chemical shift axis using the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

    • Integrate the signals in the ¹H NMR spectrum to determine proton ratios.

Infrared (IR) Spectroscopy (KBr Pellet Method)

This protocol describes the preparation of a potassium bromide (KBr) pellet for solid-phase IR analysis.

  • Sample Preparation:

    • Grind 1-2 mg of the this compound sample to a fine powder using an agate mortar and pestle.

    • Add approximately 100-200 mg of dry, spectroscopic grade KBr powder to the mortar.

    • Gently but thoroughly mix the sample and KBr by grinding until a homogeneous mixture is obtained.

  • Pellet Formation:

    • Transfer the mixture to a pellet-forming die.

    • Place the die in a hydraulic press and apply a pressure of 8-10 tons for several minutes to form a transparent or translucent pellet.

  • Data Acquisition:

    • Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

    • The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

This protocol outlines a general procedure for obtaining a mass spectrum using Electrospray Ionization (ESI).

  • Sample Preparation:

    • Prepare a dilute solution of the this compound sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

    • The solution may require the addition of a small amount of an acid (e.g., formic acid) to promote protonation for positive ion mode analysis.

  • Instrument Setup and Data Acquisition:

    • Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

    • Set the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature and flow rate, to achieve a stable ion spray.

    • Acquire the mass spectrum in the positive ion mode over a suitable m/z range (e.g., 50-500).

  • Data Analysis:

    • Identify the molecular ion peak ([M+H]⁺) to confirm the molecular weight of the compound.

    • Analyze the fragmentation pattern to gain further structural information.

Visualizations

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound like this compound.

Spectroscopic_Workflow Workflow for Spectroscopic Characterization cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic Analysis cluster_conclusion Data Interpretation synthesis Synthesis of This compound purification Purification (e.g., Recrystallization) synthesis->purification ms Mass Spectrometry (MS) - Molecular Weight Confirmation purification->ms Sample for MW nmr NMR Spectroscopy (¹H, ¹³C) - Structural Elucidation purification->nmr Sample for Structure ir IR Spectroscopy - Functional Group Identification purification->ir Sample for Functional Groups data_analysis Data Analysis and Structure Confirmation ms->data_analysis nmr->data_analysis ir->data_analysis report Technical Report data_analysis->report

Spectroscopic Analysis Workflow

References

The Versatility of the Hydrazine Moiety: A Technical Guide to its Core Reactions in Organic and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The hydrazine functional group, with its unique nucleophilic and reactive properties, serves as a critical building block in a myriad of synthetic transformations. Its utility is particularly pronounced in the fields of medicinal chemistry and drug development, where it facilitates the construction of diverse molecular architectures, from simple derivatizations to complex heterocyclic scaffolds. This technical guide provides a comprehensive overview of the core reactions of the hydrazine functional group, offering detailed experimental protocols, quantitative data for comparative analysis, and visual representations of key chemical pathways and workflows.

Hydrazone Formation: A Gateway to Further Functionality

The condensation of a hydrazine with an aldehyde or a ketone to form a hydrazone is one of the most fundamental and widely utilized reactions of this functional group. The resulting C=N bond of the hydrazone is a versatile intermediate, pivotal in subsequent reactions such as the Wolff-Kishner reduction and various cyclization strategies.

The reaction proceeds via nucleophilic attack of the terminal nitrogen of the hydrazine on the electrophilic carbonyl carbon, followed by dehydration. The formation of hydrazones is often rapid and efficient, proceeding under mild conditions.

Quantitative Data on Hydrazone Formation
Carbonyl CompoundHydrazine/HydrazideSolventConditionsYield (%)Reference
BenzaldehydePhenylhydrazineAqueous Buffer (pH 7.4)Room Temperature-[1]
4-NitrobenzaldehydePhenylhydrazineAqueous Buffer (pH 7.4)Room Temperature- (4.5x faster than 4-methoxybenzaldehyde)[1]
4-MethoxybenzaldehydePhenylhydrazineAqueous Buffer (pH 7.4)Room Temperature-[1]
Vanillin4-HydroxybenzohydrazideMechanochemical (Milling)90 min84[2]
5-(4-nitrophenyl)-2-furaldehydeIsoniazidMechanochemical (Milling)3 x 30 min>98[2]
Substituted AldehydesHydrazine HydrateEthanolReflux30-90[2]
Experimental Protocol: Synthesis of a Hydrazone from an Aldehyde

Materials:

  • Substituted aromatic aldehyde (1.0 eq)

  • Hydrazide (e.g., 2-hydroxy benzohydrazide) (1.0 eq)

  • Ethanol

Procedure:

  • Dissolve the hydrazide (0.01 M) in ethanol in a two-neck round-bottom flask equipped with a water condenser and a magnetic stirrer.

  • Stir the solution for 10 minutes and gently heat on a heating mantle until a clear solution is obtained.

  • Slowly add a solution of the substituted aromatic aldehyde (0.01 M) in ethanol to the stirred hydrazide solution.

  • Continue stirring and heating the reaction mixture. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the product may precipitate out of the solution upon cooling.

  • Filter the separated product, wash with cold ethanol, and purify by recrystallization from ethanol.

The Wolff-Kishner Reduction: Deoxygenation of Carbonyls

The Wolff-Kishner reduction is a powerful method for the deoxygenation of aldehydes and ketones to their corresponding alkanes.[3][4] This reaction is particularly valuable in multi-step syntheses where a carbonyl group is used to direct a transformation and is subsequently removed.[3] The reaction proceeds under basic conditions, making it a complementary method to the acid-catalyzed Clemmensen reduction.[5]

The mechanism involves the in situ formation of a hydrazone, which is then deprotonated by a strong base at high temperatures.[3][6] The resulting anion undergoes a series of steps, culminating in the irreversible expulsion of nitrogen gas to form a carbanion, which is then protonated by the solvent to yield the alkane.[4][7]

Modifications to the Wolff-Kishner Reduction

Several modifications have been developed to improve the reaction's efficiency and expand its substrate scope. The Huang-Minlon modification , for instance, involves refluxing the carbonyl compound with hydrazine hydrate and a base like potassium hydroxide in a high-boiling solvent such as diethylene glycol.[7] This one-pot procedure simplifies the process and often leads to higher yields.[8]

Quantitative Data on the Wolff-Kishner Reduction
SubstrateConditionsYield (%)Reference
Tricyclic Carbonyl CompoundHuang-Minlon modification-[3]
Functionalized Imidazole PrecursorKilogram scale-[3]
General Aldehydes and KetonesHydrazine, KOH, Ethylene Glycol, HeatTypically high[4]
Experimental Protocol: Wolff-Kishner Reduction (Huang-Minlon Modification)

Materials:

  • Aldehyde or Ketone (1.0 eq)

  • Hydrazine hydrate (85%) (excess)

  • Potassium hydroxide (KOH) (3.0 eq)

  • Diethylene glycol (solvent)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine the carbonyl compound, diethylene glycol, hydrazine hydrate, and potassium hydroxide.

  • Heat the mixture to reflux. Water and excess hydrazine will distill off.

  • Continue heating the reaction mixture, allowing the temperature to rise to around 200 °C, to facilitate the decomposition of the hydrazone.[9]

  • Maintain the high temperature until the evolution of nitrogen gas ceases.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation or chromatography as required.

Synthesis of Heterocycles: Building Blocks for Drug Discovery

Hydrazine and its derivatives are indispensable precursors for the synthesis of a wide variety of nitrogen-containing heterocyclic compounds, which are prominent scaffolds in many pharmaceuticals.

a) Pyrazole Synthesis

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. The most common synthetic route involves the condensation of a hydrazine with a 1,3-dicarbonyl compound or its synthetic equivalent.[10][11]

Quantitative Data on Pyrazole Synthesis

| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Conditions | Yield (%) | Reference | | :--- | :--- | :--- | :--- | | 4,4,4-Trifluoro-1-arylbutan-1,3-diones | Arylhydrazine | N,N-dimethylacetamide, ambient temp. | 74-77 |[10] | | 2-Substituted 1,3-diketones | Arylhydrazines | - | 79-89 |[10] | | α,β-Ethylenic ketones | Hydrazines | DMF | 66-88 (after subsequent alkylation and oxidation) |[10] | | Ketones and Acid Chlorides (in situ diketone formation) | Hydrazine | - | Good to excellent |[11] | | 1,3-Diketones | Arylhydrazines | N,N-dimethylacetamide, room temp. | 59-98 |[11] |

Experimental Protocol: Synthesis of Pyrazoles from 1,3-Diketones

Materials:

  • 1,3-Diketone (e.g., acetylacetone) (1.0 eq)

  • Hydrazine hydrate or a substituted hydrazine (1.0 eq)

  • Ethanol or acetic acid (solvent)

Procedure:

  • Dissolve the 1,3-diketone in a suitable solvent (e.g., ethanol) in a round-bottom flask.

  • Add the hydrazine derivative to the solution.

  • The reaction can often be stirred at room temperature or gently heated under reflux to drive it to completion. The progress can be monitored by TLC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

b) 1,2,4-Triazole Synthesis: The Einhorn-Brunner Reaction

1,2,4-Triazoles are five-membered heterocycles with three nitrogen atoms. The Einhorn-Brunner reaction provides a direct route to these compounds through the acid-catalyzed condensation of diacylamines (imides) with hydrazines.[9][12]

Quantitative Data on the Einhorn-Brunner Reaction

Yields for the Einhorn-Brunner reaction are generally moderate to good, but are highly dependent on the specific substrates and reaction conditions used.

Experimental Protocol: Einhorn-Brunner Reaction

Materials:

  • Diacylamine (e.g., N-acetyl-N-benzoyl-amine) (1.0 eq)

  • Substituted hydrazine (e.g., phenylhydrazine) (1.0-1.2 eq)

  • Glacial acetic acid (solvent and catalyst)

Procedure:

  • Combine the diacylamine and the hydrazine in glacial acetic acid in a round-bottom flask equipped with a reflux condenser.

  • Heat the reaction mixture at reflux for several hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may crystallize out of the solution.

  • Collect the solid product by filtration and wash with a small amount of cold ethanol.

  • Further purification can be achieved by recrystallization from a suitable solvent.

The Gabriel Synthesis of Primary Amines: The Ing-Manske Procedure

The Gabriel synthesis is a classic method for preparing primary amines from primary alkyl halides, avoiding the over-alkylation often encountered with direct amination. The key step involves the use of phthalimide as a protected form of ammonia. The final deprotection step to release the primary amine can be efficiently achieved using hydrazine in what is known as the Ing-Manske procedure.[13] This method is often preferred over acidic or basic hydrolysis due to its milder reaction conditions.[14]

Quantitative Data on the Ing-Manske Procedure
N-Substituted PhthalimideConditionsReaction TimeYield of Amine (%)Reference
N-PhenylphthalimideHydrazine, NaOH (0 eq)5.3 h80[15]
N-PhenylphthalimideHydrazine, NaOH (1 eq)1.6 h80[15]
N-PhenylphthalimideHydrazine, NaOH (5 eq)1.2 h80[15]
Experimental Protocol: Cleavage of an N-Alkylphthalimide using Hydrazine (Ing-Manske Procedure)

Materials:

  • N-Alkylphthalimide (1.0 eq)

  • Hydrazine hydrate (1.2-1.5 eq)

  • Ethanol (solvent)

Procedure:

  • Dissolve the N-alkylphthalimide in ethanol in a round-bottom flask.

  • Add hydrazine hydrate to the solution.

  • Fit the flask with a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature, which should result in the precipitation of the phthalhydrazide byproduct.

  • Filter the mixture to remove the phthalhydrazide precipitate.

  • The filtrate contains the desired primary amine. The amine can be isolated by removing the solvent under reduced pressure and further purified by distillation or chromatography.

Visualizing the Chemistry of Hydrazine

To better illustrate the relationships between these core reactions and the experimental workflows, the following diagrams have been generated using Graphviz.

Hydrazine_Reactions Hydrazine Hydrazine (N₂H₄) Hydrazone Hydrazone (R₂C=NNH₂) Hydrazine->Hydrazone Condensation with Pyrazole Pyrazole Hydrazine->Pyrazole Condensation with Triazole 1,2,4-Triazole Hydrazine->Triazole Einhorn-Brunner Reaction with PrimaryAmine Primary Amine (RNH₂) Hydrazine->PrimaryAmine Ing-Manske Procedure with Carbonyl Aldehyde/Ketone (R₂C=O) Carbonyl->Hydrazone Alkane Alkane (R₂CH₂) Hydrazone->Alkane Wolff-Kishner Reduction Diketone 1,3-Dicarbonyl Diketone->Pyrazole Diacylamine Diacylamine Diacylamine->Triazole Phthalimide N-Alkylphthalimide Phthalimide->PrimaryAmine

Core reactions of the hydrazine functional group.

Hydrazone_Formation_Workflow Start Start DissolveHydrazide Dissolve Hydrazide in Ethanol Start->DissolveHydrazide HeatToClear Heat until Clear Solution DissolveHydrazide->HeatToClear AddAldehyde Add Aldehyde Solution HeatToClear->AddAldehyde HeatReaction Heat and Stir AddAldehyde->HeatReaction MonitorTLC Monitor by TLC HeatReaction->MonitorTLC MonitorTLC->HeatReaction Incomplete Cool Cool to Room Temperature MonitorTLC->Cool Complete Filter Filter Product Cool->Filter Purify Recrystallize Filter->Purify End End Purify->End

Experimental workflow for hydrazone synthesis.

Wolff_Kishner_Mechanism Carbonyl Ketone/Aldehyde Hydrazone Hydrazone Formation (+ N₂H₄) Carbonyl->Hydrazone Deprotonation1 Deprotonation (Base) Hydrazone->Deprotonation1 Anion1 Hydrazone Anion Deprotonation1->Anion1 Protonation Protonation (Solvent) Anion1->Protonation Intermediate Intermediate Protonation->Intermediate Deprotonation2 Deprotonation (Base) Intermediate->Deprotonation2 Anion2 Dianion Intermediate Deprotonation2->Anion2 N2_Loss Loss of N₂ Anion2->N2_Loss Carbanion Carbanion N2_Loss->Carbanion Final_Protonation Protonation (Solvent) Carbanion->Final_Protonation Alkane Alkane Final_Protonation->Alkane

Simplified mechanistic pathway of the Wolff-Kishner reduction.

This guide has outlined the fundamental reactions of the hydrazine functional group, providing both the theoretical underpinnings and practical guidance necessary for their successful application in a research and development setting. The versatility of hydrazine and its derivatives ensures their continued importance in the synthesis of novel compounds with significant potential in medicinal chemistry and beyond.

References

Role of the p-methoxybenzyl (PMB) group in organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the p-Methoxybenzyl (PMB) Group in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

The p-methoxybenzyl (PMB) group is a versatile and widely employed protecting group in modern organic synthesis. Its stability under a range of reaction conditions, coupled with the multiple methods available for its selective removal, makes it an invaluable tool for the protection of alcohols, amines, thiols, and carboxylic acids during the synthesis of complex molecules. This guide provides a comprehensive overview of the application of the PMB group, including detailed experimental protocols, quantitative data, and mechanistic insights.

Core Concepts

The PMB group, structurally similar to the benzyl (Bn) group, possesses an electron-donating methoxy substituent at the para position of the benzene ring. This electronic feature is key to its unique reactivity, particularly its susceptibility to oxidative cleavage, which provides a crucial element of orthogonality in complex synthetic strategies.[1][2]

Protection of Functional Groups

The most common application of the PMB group is the protection of alcohols as PMB ethers.[1][3] This is typically achieved through a Williamson ether synthesis, where an alkoxide, generated by a base, reacts with p-methoxybenzyl chloride (PMB-Cl) or bromide (PMB-Br).[1] Alternative methods, such as using p-methoxybenzyl trichloroacetimidate under acidic conditions, are available for sensitive substrates or to avoid basic conditions.[4] The PMB group can also be used to protect amines, thiols, and carboxylic acids.[1][3]

Deprotection Strategies

A significant advantage of the PMB group is the variety of methods available for its removal, allowing for selective deprotection in the presence of other protecting groups.[5][6] The primary methods include:

  • Oxidative Cleavage: This is the most characteristic deprotection method for PMB ethers and relies on reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or ceric ammonium nitrate (CAN).[7][8] The electron-rich nature of the PMB group facilitates the formation of a charge-transfer complex, leading to its selective cleavage over other benzyl-type ethers.[4]

  • Acidic Cleavage: PMB ethers can be cleaved under acidic conditions, often using trifluoroacetic acid (TFA) or other strong acids.[9][10] The methoxy group stabilizes the resulting benzylic carbocation, rendering the PMB group more acid-labile than the unsubstituted benzyl group.[11]

  • Other Methods: While less common, deprotection can also be achieved through catalytic hydrogenation, though this method lacks selectivity over other reducible groups.[12]

Experimental Protocols

Protection of a Primary Alcohol as a PMB Ether

This protocol describes the protection of a primary alcohol using p-methoxybenzyl bromide and sodium hydride.

Materials:

  • Starting alcohol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • p-Methoxybenzyl bromide (PMB-Br)

  • Tetrahydrofuran (THF), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

Procedure:

  • Dissolve the starting alcohol (1.0 equiv) in a mixture of anhydrous THF and DMF.

  • Cool the solution to 0 °C in an ice-water bath.

  • Add NaH (4.0 equiv, 60% dispersion in mineral oil) portion-wise to the cooled solution.

  • Stir the reaction mixture at 0 °C until gas evolution ceases.

  • Slowly add a solution of PMB-Br (2.0 equiv) in THF to the reaction mixture at 0 °C.

  • Stir the reaction for 1 hour at 0 °C.

  • Quench the reaction by the slow addition of a 1 M solution of sodium methoxide in methanol.

  • Dilute the reaction mixture with EtOAc and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.[1]

Oxidative Deprotection of a PMB Ether using DDQ

This protocol outlines the cleavage of a PMB ether using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone.

Materials:

  • PMB-protected substrate

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • pH 7 sodium phosphate buffer (0.1 M)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sand

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Dissolve the PMB-protected substrate (1.0 equiv) in a mixture of CH₂Cl₂ and 0.1 M pH 7 sodium phosphate buffer (18:1 v/v).

  • Cool the solution to 0 °C.

  • Slowly add DDQ (1.3 equiv) as a solid to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1 hour.

  • Directly load the crude mixture onto a silica gel column with a top layer of MgSO₄:sand (1:1).

  • Elute the column with a gradient of EtOAc in hexanes to yield the deprotected alcohol.[1]

Data Presentation

Table 1: Conditions for the Protection of Alcohols as PMB Ethers
ReagentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
PMB-ClNaHTHF/DMF0 to RT1Variable[1]
PMB-BrNaHTHF/DMF01Variable[1]
PMB-O(C=NH)CCl₃TfOH (cat.)DichloromethaneRTVariableHigh[4]
PMB-OHYb(OTf)₃ (cat.)DichloromethaneRT24-3671-88[13]
Table 2: Comparison of Deprotection Methods for PMB Ethers
Reagent(s)SolventTemperature (°C)TimeTypical Yield (%)NotesReference
DDQCH₂Cl₂/H₂O0 to RT1-4 h78-97Highly selective for PMB over Bn.[1][7][1][7]
CANAcetonitrile/H₂O00.5-1 hVariableCan be less selective than DDQ.[7][12][7][12]
TFACH₂Cl₂RT15 min - 1 h88-94Can cleave other acid-sensitive groups.[9][10][9][10]
TfOH (cat.), 1,3-dimethoxybenzeneCH₂Cl₂RT10 minHighScavenger traps the PMB cation.[10][10]
HCl (cat.), HFIPCH₂Cl₂/HFIPRT< 10 min~89Fast and mild acidic cleavage.[14][14]

Mandatory Visualizations

Reaction Mechanisms and Workflows

Protection_Mechanism ROH Alcohol (R-OH) RO_minus Alkoxide (R-O⁻) ROH->RO_minus + Base Base Base (e.g., NaH) PMB_OR PMB Ether (R-O-PMB) RO_minus->PMB_OR + PMB-X PMB_X p-Methoxybenzyl Halide (PMB-X) PMB_X->PMB_OR HX Byproduct (H-X) DDQ_Deprotection PMB_OR PMB Ether (R-O-PMB) Charge_Transfer Charge-Transfer Complex PMB_OR->Charge_Transfer + DDQ DDQ DDQ DDQ->Charge_Transfer Radical_Cation PMB-OR Radical Cation Charge_Transfer->Radical_Cation SET Oxonium_Ion Oxonium Ion Radical_Cation->Oxonium_Ion Fragmentation DDQ_Radical_Anion DDQ Radical Anion Hemiacetal Hemiacetal Intermediate Oxonium_Ion->Hemiacetal + H₂O Water H₂O Water->Hemiacetal ROH Alcohol (R-OH) Hemiacetal->ROH Decomposition PMB_CHO p-Methoxybenzaldehyde Hemiacetal->PMB_CHO Decomposition Acidic_Deprotection PMB_OR PMB Ether (R-O-PMB) Protonated_Ether Protonated Ether PMB_OR->Protonated_Ether + H⁺ H_plus H⁺ (from Acid) H_plus->Protonated_Ether ROH Alcohol (R-OH) Protonated_Ether->ROH Cleavage PMB_cation PMB Cation Protonated_Ether->PMB_cation Cleavage Trapped_PMB Trapped PMB PMB_cation->Trapped_PMB + Scavenger Scavenger Cation Scavenger (e.g., Anisole) Scavenger->Trapped_PMB Experimental_Workflow Start Starting Material with -OH Protection PMB Protection (e.g., NaH, PMB-Cl) Start->Protection Protected_Intermediate PMB-Protected Intermediate Protection->Protected_Intermediate Synthetic_Steps Multi-Step Synthesis (Other functional group transformations) Protected_Intermediate->Synthetic_Steps Deprotection PMB Deprotection (e.g., DDQ or TFA) Synthetic_Steps->Deprotection Final_Product Final Product with free -OH Deprotection->Final_Product

References

The Enduring Utility of the p-Methoxybenzyl (PMB) Group in Chemical Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The p-methoxybenzyl (PMB) group stands as a cornerstone in the art of chemical synthesis, offering a robust yet selectively cleavable shield for a variety of functional groups. Its unique electronic properties, conferred by the electron-donating methoxy substituent, render it susceptible to specific deprotection conditions, thereby enabling intricate molecular manipulations. This technical guide provides an in-depth exploration of the PMB protecting group, detailing its application, mechanisms of installation and removal, and its strategic use in complex synthetic endeavors.

Core Principles of the PMB Protecting Group

The PMB group is most commonly employed to protect hydroxyl and amino functionalities as PMB ethers and amines, respectively.[1][2][3] It is also effective for the protection of thiols and carboxylic acids.[1][4] The defining feature of the PMB group is its stability under a wide range of conditions, including basic and nucleophilic environments, while being readily cleaved under specific oxidative or acidic conditions.[5] This orthogonality to many other common protecting groups makes it an invaluable tool in multistep synthesis.[1]

The increased reactivity of the PMB group compared to the simple benzyl (Bn) group stems from the electron-donating para-methoxy substituent. This donation of electron density stabilizes the benzylic carbocation intermediate formed during acid-mediated cleavage and facilitates oxidative removal by lowering the oxidation potential of the aromatic ring.[1][6]

Protection of Functional Groups

The introduction of the PMB group can be accomplished through several methods, with the choice of conditions depending on the substrate's sensitivity and steric hindrance.

Protection of Alcohols

The formation of PMB ethers is a common and reliable transformation. The most prevalent method is the Williamson ether synthesis, which involves the deprotonation of the alcohol followed by an SN2 reaction with a PMB halide.[1] For more sensitive or sterically hindered alcohols, alternative methods have been developed.

dot

Caption: General workflow for the protection of an alcohol using the PMB group.

Table 1: Conditions for the Protection of Alcohols with PMB

Substrate TypeReagentsBaseSolventTemperatureTimeYield (%)Reference
Primary Alcoholp-methoxybenzyl bromideNaHTHF/DMF0 °C to rt1 hHigh[1]
Primary Alcoholp-methoxybenzyl chlorideNaHTHF0 °C to rt30 minHigh[6]
Hindered Alcoholp-methoxybenzyltrichloroacetimidateBF₃·OEt₂ (cat.)CH₂Cl₂0 °C10 min96[7]
Acid/Base Sensitive Alcohol2-(4-methoxybenzyloxy)-4-methylquinoline, MeOTfMgOTrifluorotoluenert1 h80-99[8]
Protection of Amines and Other Functional Groups

The PMB group is also effective for the protection of primary and secondary amines, typically installed under similar conditions to alcohols.[3] Carboxylic acids can be converted to their PMB esters by reaction with p-methoxybenzyl chloride in the presence of a non-nucleophilic base like triethylamine.[4]

Deprotection of the PMB Group

The key advantage of the PMB group lies in its diverse and mild deprotection methods, which offer orthogonality with other protecting groups.

Oxidative Cleavage

The most common and selective method for PMB ether cleavage is oxidative deprotection using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or ceric ammonium nitrate (CAN).[1][6] The reaction proceeds via a single-electron transfer (SET) mechanism, favored by the electron-rich nature of the p-methoxyphenyl ring.[1] This method is notably mild and leaves many other protecting groups, such as benzyl, silyl ethers (TBS), MOM, and THP, intact.[1]

dot

DDQ_Deprotection_Mechanism cluster_0 cluster_1 R-OPMB PMB Ether CT_Complex Charge-Transfer Complex R-OPMB->CT_Complex + DDQ Radical_Cation PMB Radical Cation CT_Complex->Radical_Cation SET DDQ_Radical DDQ Radical Anion Oxonium_Ion Oxonium Ion Radical_Cation->Oxonium_Ion Hemiacetal Hemiacetal Oxonium_Ion->Hemiacetal + H₂O R-OH Alcohol Hemiacetal->R-OH Fragmentation PMB_Aldehyde p-Anisaldehyde Hemiacetal->PMB_Aldehyde DDQ DDQ (Oxidant) DDQ->DDQ_Radical DDQH2 DDQ-H₂ (Reduced) DDQ_Radical->DDQH2

Caption: Simplified mechanism of PMB deprotection using DDQ.

Acidic Cleavage

PMB ethers can also be cleaved under acidic conditions, often using trifluoroacetic acid (TFA) or other strong acids.[4][9] The electron-donating methoxy group stabilizes the resulting benzylic carbocation, making PMB ethers more acid-labile than their corresponding benzyl ethers.[1] This allows for selective deprotection of a PMB group in the presence of a benzyl group.[4]

Table 2: Conditions for the Deprotection of PMB Ethers

MethodReagentsSolventTemperatureTimeYield (%)NotesReference
OxidativeDDQ (1.1-1.5 equiv)CH₂Cl₂/H₂Ort1-7 hGood to ExcellentOrthogonal to Bn, TBS, MOM, THP. Sensitive to electron-rich dienes.[1][6]
OxidativeCeric Ammonium Nitrate (CAN)CH₃CN/H₂O0 °C to rt< 30 minHighAn alternative to DDQ.[6]
AcidicTrifluoroacetic Acid (TFA)CH₂Cl₂rtVaries68-98Can cleave other acid-sensitive groups (e.g., Boc, t-butyl esters).[4][10]
AcidicTriflic Acid (0.5 equiv), 1,3-dimethoxybenzeneCH₂Cl₂rt10 minUp to 98Mild and rapid acidic cleavage.[11]
HydrogenolysisH₂, Pd(OH)₂VariesrtVaries76 (2 steps)Less common; cleaves benzyl groups as well.[4]

Orthogonality and Strategic Applications

The true power of the PMB group is realized in its orthogonal relationship with other protecting groups. A key strategy in complex molecule synthesis is the ability to selectively remove one protecting group while others remain intact.

dot

Orthogonality cluster_ddq DDQ / CH₂Cl₂/H₂O cluster_tba TBAF / THF cluster_h2 H₂ / Pd-C Molecule Molecule with -OPMB, -OBn, -OTBS Deprotect_PMB Selective Deprotection of PMB Molecule->Deprotect_PMB Deprotect_TBS Selective Deprotection of TBS Molecule->Deprotect_TBS Deprotect_Bn Selective Deprotection of Bn Molecule->Deprotect_Bn Result_OH Molecule with -OH, -OBn, -OTBS Deprotect_PMB->Result_OH Result_PMB_OH Molecule with -OPMB, -OBn, -OH Deprotect_TBS->Result_PMB_OH Result_PMB_TBS_OH Molecule with -OPMB, -OTBS, -OH Deprotect_Bn->Result_PMB_TBS_OH

Caption: Orthogonal deprotection strategies for PMB, TBS, and Benzyl ethers.

For instance, in a molecule bearing PMB, benzyl (Bn), and tert-butyldimethylsilyl (TBS) ethers, each can be removed selectively:

  • DDQ will cleave the PMB ether, leaving the Bn and TBS ethers untouched.[1]

  • Fluoride ion (e.g., TBAF) will cleave the TBS ether, leaving the PMB and Bn ethers.

  • Hydrogenolysis (H₂/Pd-C) will cleave the Bn ether, leaving the PMB and TBS ethers.

This selectivity allows for the sequential unmasking of functional groups, a critical requirement in the synthesis of complex natural products and pharmaceuticals.

Detailed Experimental Protocols

The following protocols are representative examples for the protection and deprotection of alcohols using the PMB group.

Protocol 1: PMB Protection of a Primary Alcohol using NaH and PMB-Br [1]

Materials:

  • Starting alcohol (1.0 equiv)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (4.0 equiv)

  • p-Methoxybenzyl bromide (PMB-Br) (2.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Dimethylformamide (DMF)

  • 1 M Sodium methoxide in Methanol

  • Ethyl acetate (EtOAc)

  • Water, Brine

Procedure:

  • Dissolve the starting alcohol (1.0 equiv) in a mixture of THF and DMF (e.g., 100 mL:30 mL).

  • Cool the solution to 0 °C in an ice-water bath.

  • Carefully add the NaH (4.0 equiv) portionwise to the cooled solution.

  • Stir the mixture at 0 °C until gas evolution ceases.

  • Slowly add a solution of PMB-Br (2.0 equiv) in THF (e.g., 25 mL) to the reaction mixture at 0 °C.

  • Stir the reaction at 0 °C for 1 hour. Monitor reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of 1 M NaOMe in MeOH (e.g., 15 mL).

  • Dilute the mixture with EtOAc and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to afford the desired PMB ether.

Protocol 2: Oxidative Deprotection of a PMB Ether using DDQ [1]

Materials:

  • PMB-protected alcohol (1.0 equiv)

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.1-1.5 equiv)

  • Dichloromethane (CH₂Cl₂)

  • Water (e.g., 18:1 CH₂Cl₂:H₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

Procedure:

  • Dissolve the PMB-protected alcohol in a mixture of CH₂Cl₂ and water (e.g., 18:1 v/v).

  • Add DDQ (1.1-1.5 equiv) to the solution at room temperature. The solution will typically turn dark.

  • Stir the reaction at room temperature. Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃.

  • Separate the layers and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel chromatography to yield the deprotected alcohol. The byproduct, p-anisaldehyde, is also generated.

Conclusion

The p-methoxybenzyl group is a versatile and indispensable tool in modern organic synthesis. Its robust nature, coupled with a variety of mild and selective deprotection methods, provides chemists with significant flexibility in the design and execution of complex synthetic routes. The orthogonality of PMB cleavage, particularly via oxidative methods with DDQ, ensures its continued and widespread application in the fields of drug discovery, natural product synthesis, and materials science. A thorough understanding of its application and cleavage conditions, as outlined in this guide, is essential for any scientist engaged in the synthesis of complex organic molecules.

References

Stability of (4-Methoxybenzyl)hydrazine Under Acidic and Basic Conditions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(4-Methoxybenzyl)hydrazine , a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, exhibits variable stability under different chemical environments. A thorough understanding of its degradation pathways under acidic and basic conditions is crucial for process optimization, formulation development, and ensuring the quality and safety of final products. This technical guide provides an in-depth analysis of the stability of this compound, outlining its degradation mechanisms, summarizing relevant data, and providing detailed experimental protocols for stability assessment.

Core Concepts of this compound Stability

This compound, like other hydrazine derivatives, is susceptible to degradation through several pathways, primarily oxidation and hydrolysis. The stability is significantly influenced by pH, temperature, presence of oxygen, and exposure to light. Generally, the protonated form of the hydrazine, prevalent in acidic conditions, is more stable than the free base which is more susceptible to oxidation under neutral to basic conditions. The compound is often supplied as a hydrochloride salt to enhance its stability and ease of handling.

Stability Under Acidic Conditions

Under acidic conditions, the hydrazine moiety of this compound is protonated, forming the corresponding hydrazinium salt. This protonation reduces the nucleophilicity of the nitrogen atoms, thereby increasing the compound's stability towards oxidative degradation. However, under forcing acidic conditions (e.g., strong acids, elevated temperatures), hydrolysis of the benzyl-hydrazine bond can occur, although this is generally a slower process compared to degradation under basic or oxidative stress.

Stability Under Basic Conditions

In basic media, this compound exists as the free base, which is more susceptible to oxidation. The lone pair of electrons on the nitrogen atoms is readily available, making the molecule a target for oxidizing agents, including atmospheric oxygen. The degradation in basic solutions is often accelerated by the presence of metal ions, which can catalyze the oxidation process.

Forced Degradation Studies: An Overview

Forced degradation studies are essential for identifying potential degradation products and pathways, and for developing stability-indicating analytical methods. These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing. Key stress conditions include:

  • Acid Hydrolysis: Treatment with strong acids (e.g., HCl, H₂SO₄) at elevated temperatures.

  • Base Hydrolysis: Treatment with strong bases (e.g., NaOH, KOH) at elevated temperatures.

  • Oxidation: Exposure to oxidizing agents (e.g., hydrogen peroxide).

  • Thermal Stress: Heating the solid compound.

  • Photostability: Exposure to UV and visible light.

Quantitative Data Summary

While specific quantitative kinetic data for the degradation of this compound is not extensively available in public literature, the following table summarizes the expected qualitative stability profile based on the general chemistry of benzylhydrazines and related compounds.

Stress ConditionExpected Stability of this compoundPotential Degradation Products
Acidic (e.g., 0.1 M HCl, 60°C) Relatively Stable4-Methoxybenzyl alcohol, Hydrazine (minor)
Basic (e.g., 0.1 M NaOH, 60°C) Prone to Degradation4-Methoxybenzaldehyde, 4-Methoxybenzoic acid, Nitrogen gas
Oxidative (e.g., 3% H₂O₂, RT) Highly Susceptible4-Methoxybenzaldehyde, 4-Methoxybenzoic acid, Toluene, various dimeric and polymeric species
Thermal (Solid state, > m.p.) Potential for Decomposition4-Methoxybenzyl radical intermediates, leading to various coupling products
Photolytic (UV/Vis light) Potential for DegradationSimilar to oxidative degradation products

Experimental Protocols

The following are detailed methodologies for conducting forced degradation studies on this compound.

Protocol 1: Acid and Base Induced Degradation
  • Preparation of Stock Solution: Prepare a stock solution of this compound hydrochloride at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile:water 50:50 v/v).

  • Acid Degradation:

    • To 1 mL of the stock solution, add 1 mL of 1 M HCl.

    • Heat the mixture at 60°C for 24 hours in a water bath.

    • Cool the solution to room temperature and neutralize with an appropriate volume of 1 M NaOH.

    • Dilute to a final concentration of 0.1 mg/mL with the mobile phase for HPLC analysis.

  • Base Degradation:

    • To 1 mL of the stock solution, add 1 mL of 1 M NaOH.

    • Heat the mixture at 60°C for 8 hours in a water bath.

    • Cool the solution to room temperature and neutralize with an appropriate volume of 1 M HCl.

    • Dilute to a final concentration of 0.1 mg/mL with the mobile phase for HPLC analysis.

  • Analysis: Analyze the stressed samples by a validated stability-indicating HPLC method.

Protocol 2: Oxidative Degradation
  • Sample Preparation: To 1 mL of the 1 mg/mL stock solution of this compound hydrochloride, add 1 mL of 3% (v/v) hydrogen peroxide.

  • Reaction: Keep the solution at room temperature for 24 hours, protected from light.

  • Quenching (optional): The reaction can be stopped by adding a small amount of an antioxidant like sodium bisulfite.

  • Analysis: Dilute the sample to a final concentration of 0.1 mg/mL with the mobile phase and analyze by HPLC.

Protocol 3: Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial to separate the parent drug from its degradation products.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution is often necessary.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

  • Gradient Program: A typical gradient could be:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-30 min: 90% to 10% B

    • 30-35 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where both the parent compound and potential degradation products have significant absorbance (e.g., 225 nm).

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

Visualizations

Logical Workflow for Stability Testing

Stability_Testing_Workflow cluster_stress Forced Degradation cluster_analysis Analysis cluster_outcome Outcome Acid Acid Hydrolysis HPLC Stability-Indicating HPLC Acid->HPLC Analyze Samples Base Base Hydrolysis Base->HPLC Analyze Samples Oxidation Oxidation Oxidation->HPLC Analyze Samples Thermal Thermal Stress Thermal->HPLC Analyze Samples Photo Photolytic Stress Photo->HPLC Analyze Samples LCMS LC-MS for Identification HPLC->LCMS Identify Degradants Pathway Degradation Pathway Identification HPLC->Pathway Method Validated Stability-Indicating Method HPLC->Method NMR NMR for Structure Elucidation LCMS->NMR Confirm Structure LCMS->Pathway NMR->Pathway Stability Intrinsic Stability Profile Pathway->Stability Method->Stability Drug This compound Drug->Acid Expose to Stress Drug->Base Expose to Stress Drug->Oxidation Expose to Stress Drug->Thermal Expose to Stress Drug->Photo Expose to Stress

Caption: Workflow for forced degradation studies of this compound.

Proposed Degradation Pathway under Oxidative/Basic Conditions

Oxidative_Degradation_Pathway Parent This compound Intermediate1 4-Methoxybenzyl diazene Parent->Intermediate1 Oxidation Product1 4-Methoxybenzaldehyde Intermediate1->Product1 Further Oxidation/ Rearrangement Product3 Toluene Intermediate1->Product3 Radical Pathway Product4 Nitrogen Gas Intermediate1->Product4 Decomposition Product2 4-Methoxybenzoic Acid Product1->Product2 Oxidation

Caption: Proposed oxidative degradation pathway of this compound.

Conclusion

This compound exhibits moderate stability, with significant susceptibility to degradation under basic and oxidative conditions. The primary degradation products are likely to be 4-methoxybenzaldehyde and 4-methoxybenzoic acid. For optimal stability, it is recommended to store and handle this compound as its hydrochloride salt in acidic conditions, protected from light, oxygen, and catalytic metal ions. The provided experimental protocols and analytical methods serve as a robust framework for researchers to perform comprehensive stability assessments, ensuring the development of high-quality and stable products.

Solubility of (4-Methoxybenzyl)hydrazine in common organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of (4-Methoxybenzyl)hydrazine in Common Organic Solvents

This technical guide provides a comprehensive overview of the solubility characteristics of this compound. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on the qualitative solubility profile, expected solubility trends based on chemical principles, and detailed experimental protocols for determining solubility in various organic solvents. This guide is intended to empower researchers to generate precise and reliable solubility data in their own laboratory settings.

Introduction to this compound

This compound and its salts are important intermediates in organic synthesis, particularly in the preparation of heterocyclic compounds with potential applications in the pharmaceutical and agrochemical industries[1][2]. The hydrazine functional group is highly reactive and participates in various chemical transformations, making this compound a versatile building block[1]. Understanding its solubility in different organic solvents is crucial for reaction setup, purification processes, and formulation development.

The compound can exist as a free base or, more commonly, as a salt, such as this compound dihydrochloride, to enhance its stability and ease of handling[1]. The solubility characteristics can differ significantly between the free base and its salt forms.

Expected Solubility Profile

The solubility of a compound is influenced by its polarity, the polarity of the solvent, temperature, and the presence of other solutes.

  • Polarity : The this compound molecule contains both polar (hydrazine and methoxy groups) and nonpolar (benzyl ring) regions. This amphiphilic nature suggests it will have some degree of solubility in a range of solvents. The presence of the methoxy group can enhance polarity and influence solubility[3].

  • Solvent Compatibility : It is expected that this compound and its salts will be more soluble in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO)[1][3]. Solubility in non-polar solvents like hexane or toluene is likely to be lower. For the dihydrochloride salt, qualitative data indicates it is slightly soluble in DMSO and methanol[1][2].

  • Temperature Effects : The solubility of solids in liquids generally increases with temperature[3]. Therefore, heating the solvent is a common technique to dissolve more of the compound.

  • pH Influence : For the salt form, the pH of the solution can significantly affect solubility. In basic conditions, the salt may be converted to the free base, which has different solubility properties[3].

Quantitative Solubility Data

SolventTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)Notes
Methanol25
50
Ethanol25
50
Acetone25
50
Ethyl Acetate25
50
Diethyl Ether25
50
Toluene25
50
Dimethyl Sulfoxide (DMSO)25
50

Experimental Protocol for Solubility Determination

The following is a standard protocol for determining the solubility of a solid compound like this compound dihydrochloride in an organic solvent. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.

Materials:

  • This compound or its salt

  • Selected organic solvents (e.g., methanol, ethanol, acetone, etc.)

  • Analytical balance

  • Vials or test tubes with screw caps

  • Shaking incubator or magnetic stirrer with temperature control

  • Centrifuge

  • Volumetric flasks and pipettes

  • Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of the solid this compound salt to a known volume of the chosen solvent in a vial. The exact amount should be more than what is expected to dissolve.

    • Seal the vial to prevent solvent evaporation.

    • Place the vial in a shaking incubator or on a magnetic stirrer at a constant, controlled temperature.

    • Allow the mixture to equilibrate for a sufficient amount of time (e.g., 24-48 hours) to ensure the solution is saturated.

  • Separation of Undissolved Solid:

    • After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to let the excess solid settle.

    • To ensure complete removal of undissolved solid, centrifuge the vials at a high speed.

  • Sample Preparation for Analysis:

    • Carefully withdraw a known volume of the clear supernatant using a pre-warmed pipette to avoid premature crystallization.

    • Dilute the supernatant with a known volume of the same solvent in a volumetric flask to a concentration that falls within the linear range of the analytical instrument.

  • Concentration Analysis:

    • Determine the concentration of the diluted solution using a calibrated analytical method (e.g., UV-Vis spectrophotometry by measuring absorbance at the λmax of the compound, or HPLC with a suitable detector).

    • A calibration curve should be prepared beforehand using standard solutions of known concentrations.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by taking the dilution factor into account.

    • Express the solubility in desired units, such as g/100 mL or mol/L.

Qualitative Solubility Determination:

A simpler, qualitative method can be used for rapid screening of solvents[4][5][6].

  • Add a small, known amount of the solid (e.g., 10 mg) to a test tube.

  • Add a small volume of the solvent (e.g., 1 mL) and shake vigorously.

  • Observe if the solid dissolves completely at room temperature.

  • If not, gently heat the mixture and observe if the solid dissolves.

  • Allow the hot solution to cool to room temperature and then in an ice bath to see if the solid precipitates, which is a good indication for a potential recrystallization solvent[5].

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Solubility_Workflow start Start prepare_slurry Prepare Supersaturated Slurry (Excess solid in solvent) start->prepare_slurry equilibrate Equilibrate at Constant Temperature (e.g., 24-48h with shaking) prepare_slurry->equilibrate separate Separate Solid and Liquid (Centrifugation) equilibrate->separate sample Sample and Dilute Supernatant separate->sample analyze Analyze Concentration (e.g., HPLC, UV-Vis) sample->analyze calculate Calculate Solubility analyze->calculate end End calculate->end

Caption: Experimental workflow for determining the solubility of a solid in an organic solvent.

References

Technical Guide to (4-Methoxybenzyl)hydrazine Dihydrochloride: Commercial Availability, Suppliers, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (4-Methoxybenzyl)hydrazine dihydrochloride (CAS 412327-07-2), a versatile chemical intermediate. The guide details its chemical identity, commercial availability from various suppliers, and its applications in organic synthesis, particularly for the preparation of biologically active heterocyclic compounds.

Chemical Identity and Properties

This compound dihydrochloride is the dihydrochloride salt of this compound. The salt form enhances its stability and ease of handling compared to the free base, making it a practical reagent in a laboratory setting.[1] Its reactivity is primarily centered around the nucleophilic hydrazine functional group, which readily participates in condensation reactions with carbonyl compounds to form hydrazones.[1] These hydrazones can then serve as intermediates for constructing various heterocyclic systems.[1]

Table 1: Physicochemical Properties of this compound Dihydrochloride

PropertyValueReference(s)
CAS Number 412327-07-2[2][3][4]
Molecular Formula C₈H₁₄Cl₂N₂O[2][3][4]
Molecular Weight 225.12 g/mol [2][3][4]
Appearance Pale yellow to light yellow solid powder[1]
Melting Point 194-195 °C (with decomposition)[2]
Solubility Slightly soluble in DMSO and methanol[1]

It is crucial to distinguish this compound dihydrochloride (CAS 412327-07-2) from its monohydrochloride counterpart, this compound hydrochloride (CAS 2011-48-5), and the isomeric 4-Methoxyphenylhydrazine hydrochloride (CAS 19501-58-7), as there can be inconsistencies in naming across different suppliers.

Commercial Availability and Suppliers

This compound dihydrochloride is readily available from several chemical suppliers, typically with a purity of 95% or higher. The table below summarizes key suppliers and their product specifications.

Table 2: Commercial Suppliers of this compound Dihydrochloride

SupplierPurityCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Matrix ScientificNot specified412327-07-2C₈H₁₄Cl₂N₂O225.12
Alfa ChemistryNot specified412327-07-2Not specifiedNot specified
AppchemNot specified412327-07-2C₈H₁₄Cl₂N₂O225.12
Carl ROTH≥95 %412327-07-2Not specifiedNot specified
CyclicPharmaNLT 98%412327-07-2C₈H₁₄Cl₂N₂O225.12

Experimental Protocols and Synthetic Applications

While detailed experimental protocols specifically citing the use of this compound dihydrochloride are not extensively reported in peer-reviewed literature, its application can be inferred from the well-established reactivity of hydrazines in organic synthesis. It serves as a key building block for various heterocyclic compounds, which are prevalent in many biologically active molecules.[5]

The primary synthetic utility of this reagent lies in its reaction with dicarbonyl compounds to form five- and six-membered heterocyclic rings.

G reagent This compound dihydrochloride condensation Cyclocondensation Reaction reagent->condensation dicarbonyl 1,3-Dicarbonyl Compound dicarbonyl->condensation Forms Pyrazole Ring ketoacid γ-Keto Acid ketoacid->condensation Forms Pyridazinone Ring pyrazole Pyrazole Derivative condensation->pyrazole pyridazinone Pyridazinone Derivative condensation->pyridazinone

Caption: Synthetic routes to heterocycles.

General Protocol for the Synthesis of Pyrazole Derivatives:

The synthesis of pyrazoles typically involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.

  • Reaction: this compound dihydrochloride is reacted with a 1,3-diketone in a suitable solvent, such as ethanol or acetic acid.

  • Conditions: The reaction may be carried out at room temperature or with heating, depending on the reactivity of the substrates. An acid or base catalyst may be employed to facilitate the reaction.

  • Work-up: The product is typically isolated by precipitation upon cooling or by extraction, followed by purification using techniques such as recrystallization or column chromatography.

General Protocol for the Synthesis of Pyridazinone Derivatives:

Pyridazinones can be prepared by the reaction of hydrazines with γ-keto acids.

  • Reaction: this compound dihydrochloride is condensed with a γ-keto acid in a solvent like ethanol or glacial acetic acid.

  • Conditions: The reaction mixture is usually heated under reflux to drive the cyclization and dehydration.

  • Work-up: The pyridazinone product often precipitates from the reaction mixture upon cooling and can be collected by filtration. Further purification can be achieved by recrystallization.

Signaling Pathways and Biological Activity

There is currently a lack of specific information in the scientific literature directly linking this compound dihydrochloride or its immediate synthetic derivatives to the modulation of specific signaling pathways. However, the broader class of hydrazine-containing compounds and the heterocyclic scaffolds derived from them (such as pyrazoles and pyridazinones) are known to exhibit a wide range of biological activities. These activities are often the result of interactions with various enzymes and receptors, which are key components of cellular signaling pathways. For instance, certain heterocyclic derivatives have been investigated as inhibitors of SHP2, a protein tyrosine phosphatase involved in cell growth and differentiation signaling pathways.[6]

The general workflow for identifying the biological activity of a novel compound synthesized from this reagent is outlined below.

G start Synthesis of Novel Heterocyclic Compound screening High-Throughput Biological Screening start->screening hit_id Hit Identification (Active Compound) screening->hit_id target_id Target Identification & Validation hit_id->target_id Elucidate Mechanism of Action pathway_analysis Signaling Pathway Analysis target_id->pathway_analysis lead_opt Lead Optimization pathway_analysis->lead_opt

Caption: Drug discovery workflow.

References

Methodological & Application

Application Notes and Protocols: (4-Methoxybenzyl)hydrazine for N-Protection of Amides and Lactams

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The protection of the nitrogen atom in amides and lactams is a critical step in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and drug development. The p-methoxybenzyl (PMB) group is a versatile and widely used protecting group for various functionalities, including alcohols, amines, and carboxylic acids, due to its stability under a range of reaction conditions and its facile cleavage under oxidative or acidic conditions.

This document provides detailed application notes and protocols on the use of the p-methoxybenzyl group in the context of amide and lactam chemistry. While the direct N-protection of amides and lactams using (4-Methoxybenzyl)hydrazine is not a widely documented method, we present established protocols for the closely related synthesis of N-acyl hydrazides and the deprotection of N-(p-methoxybenzyl) protected compounds. Furthermore, a hypothetical protocol for the direct N-amination of amides using this compound is proposed for research and development purposes.

I. Established Method: Synthesis of Acyl Hydrazides from Amides

A common strategy for modifying the amide nitrogen involves its activation followed by reaction with hydrazine. This results in the formation of an acyl hydrazide, a valuable intermediate in organic synthesis.

Experimental Protocol: Two-Step Synthesis of Acyl Hydrazides from Amides

This protocol involves the N-activation of the amide followed by transamidation with hydrazine hydrate.

Step 1: N-Activation of the Amide (e.g., N-Boc activation)

  • Dissolve the primary or secondary amide (1.0 equiv.) in a suitable anhydrous solvent (e.g., THF, DCM) under an inert atmosphere (N₂ or Ar).

  • Add a base such as DMAP (0.1 equiv.) or triethylamine (1.2 equiv.).

  • Slowly add di-tert-butyl dicarbonate (Boc₂O) (1.2 equiv.) to the solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the resulting N-Boc amide by column chromatography on silica gel.

Step 2: Transamidation with Hydrazine Hydrate

  • Dissolve the purified N-Boc amide (1.0 equiv.) in a suitable solvent such as methanol or ethanol.

  • Add hydrazine hydrate (2.0-5.0 equiv.) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 1-6 hours, monitoring for the consumption of the starting material by TLC or LC-MS.[1]

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the resulting acyl hydrazide by recrystallization or column chromatography to yield the desired product.[1]

Table 1: Reaction Conditions for the Synthesis of Acyl Hydrazides from Amides [1]

Amide TypeActivating GroupHydrazine SourceSolventTemperature (°C)Time (h)Yield (%)
PrimaryBocHydrazine HydrateMethanol25285-94
SecondaryBocHydrazine HydrateMethanol25476-90
PrimaryTosylHydrazine Hydrate1,4-Dioxane251280-92
SecondaryNitrosoHydrazine HydrateAcetonitrile25182-91

II. Deprotection of N-(p-Methoxybenzyl) Groups

The removal of the PMB group from a nitrogen atom is a key step in many synthetic routes. This can be achieved under various conditions, offering flexibility depending on the substrate's sensitivity to other reagents.

Experimental Workflow for Deprotection

Start N-PMB Protected Compound Conditions Select Deprotection Method: - Oxidative (CAN, DDQ) - Acidic (TFA) Start->Conditions Reaction Perform Deprotection Reaction Conditions->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Purification (Chromatography/Recrystallization) Workup->Purification Product Deprotected Amine/Amide Purification->Product

Caption: General workflow for the deprotection of N-PMB groups.

Protocol 1: Oxidative Deprotection using Ceric Ammonium Nitrate (CAN)
  • Dissolve the N-PMB protected compound (1.0 equiv.) in a mixture of acetonitrile and water (e.g., 3:1 v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Add Ceric Ammonium Nitrate (CAN) (2.0-2.5 equiv.) portion-wise over 15 minutes. The reaction mixture will typically turn orange or red.

  • Stir the reaction at 0 °C for 30 minutes to 2 hours, monitoring by TLC or LC-MS.

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of NaHCO₃ until the color dissipates.

  • Extract the mixture with an appropriate organic solvent (e.g., ethyl acetate or DCM).

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent in vacuo and purify the crude product by column chromatography.

Protocol 2: Deprotection using 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
  • Dissolve the N-PMB protected compound (1.0 equiv.) in a solvent system such as DCM/water or toluene.[2]

  • Add DDQ (1.1-2.2 equiv.) to the solution.[2]

  • Stir the reaction at room temperature or heat to 50-80 °C for 1-72 hours. The reaction progress should be monitored by TLC or LC-MS.[2]

  • Upon completion, filter the reaction mixture to remove the DDQ-derived byproducts.

  • Wash the filtrate with a saturated aqueous solution of NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the residue by column chromatography.

Protocol 3: Acidic Deprotection using Trifluoroacetic Acid (TFA)
  • Dissolve the N-PMB protected compound (1.0 equiv.) in a suitable solvent such as dichloromethane (DCM) or neat TFA.[3][4]

  • If using a co-solvent, add TFA (5-50% v/v) to the solution at 0 °C. The use of a scavenger such as anisole or thioanisole (2-5 equiv.) is often recommended to trap the liberated p-methoxybenzyl cation.[4]

  • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, carefully neutralize the excess acid with a saturated aqueous solution of NaHCO₃.

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Table 2: Comparison of Deprotection Methods for N-PMB Groups

ReagentConditionsAdvantagesDisadvantages
Ceric Ammonium Nitrate (CAN)Acetonitrile/Water, 0 °C to RTFast reaction times, mild conditionsRequires aqueous workup, may not be suitable for water-sensitive substrates
DDQDCM/Water or Toluene, RT to 80 °CMild, selective for PMB over other benzyl groupsStoichiometric amounts of DDQ required, byproduct removal can be tedious
Trifluoroacetic Acid (TFA)DCM or neat TFA, 0 °C to RTStrong cleavage agent, effective for stubborn substratesHarshly acidic, may not be compatible with acid-labile functional groups

III. Hypothetical Application: Direct N-Amination of Amides with this compound

Disclaimer: The following protocol is a proposed, hypothetical method based on established principles of organic chemistry and has not been validated by published literature. It is intended for research purposes only.

The direct N-amination of an amide with this compound to form an N-(4-methoxybenzylamino)amide is a challenging transformation due to the low nucleophilicity of the amide nitrogen. A plausible approach would involve the in-situ generation of a more electrophilic species from the amide.

Proposed Reaction Scheme

Amide R-C(=O)NHR' Activator + Activating Agent (e.g., Tf₂O, Pyridine) Amide->Activator Intermediate [Activated Amide Intermediate] Activator->Intermediate Hydrazine + H₂N-NH-PMB Intermediate->Hydrazine Product R-C(=O)N(NH-PMB)R' Hydrazine->Product

Caption: Proposed reaction for direct N-amination of amides.

Proposed Experimental Protocol
  • To a solution of the amide (1.0 equiv.) and a non-nucleophilic base such as 2,6-lutidine or pyridine (2.0 equiv.) in anhydrous DCM at -78 °C, slowly add triflic anhydride (Tf₂O) (1.2 equiv.).

  • Stir the mixture at -78 °C for 30 minutes to form the activated intermediate.

  • In a separate flask, prepare a solution of this compound (1.5 equiv.) in anhydrous DCM.

  • Slowly add the hydrazine solution to the activated amide mixture at -78 °C.

  • Allow the reaction to warm slowly to room temperature and stir for 12-24 hours, monitoring by LC-MS.

  • Quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Separate the layers and extract the aqueous phase with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Potential Challenges and Considerations:

  • Side Reactions: The activated amide intermediate may undergo side reactions, such as elimination or reaction with the base.

  • Over-amination: The product N-(4-methoxybenzylamino)amide may react further.

  • Stability of this compound: The stability of the hydrazine under the reaction conditions should be considered.

  • Optimization: Significant optimization of the base, solvent, temperature, and activating agent may be required for a successful transformation.

Conclusion

While the direct N-protection of amides and lactams using this compound is not a well-established method, the related chemistries of acyl hydrazide synthesis and N-PMB deprotection are robust and widely applicable. The provided protocols for these established methods offer reliable procedures for researchers in organic synthesis. The hypothetical protocol for direct N-amination is presented as a starting point for further investigation into novel synthetic methodologies. As with any new reaction, careful optimization and characterization are essential for success.

References

Application Notes and Protocols: p-Methoxybenzyl (PMB) Protection of Carboxylate Groups

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The p-methoxybenzyl (PMB) group is a versatile and widely used protecting group for carboxylic acids in organic synthesis. Its stability under a range of conditions and, most notably, its selective removal under mild oxidative or specific acidic conditions make it an invaluable tool in the synthesis of complex molecules, particularly in drug development where mild and orthogonal deprotection strategies are paramount. PMB esters are generally stable to basic conditions and are more readily cleaved by acid than simple benzyl esters. The electron-donating p-methoxy group facilitates cleavage via formation of a stable benzylic cation.[1] This document provides detailed protocols for the protection of carboxylic acids as PMB esters and their subsequent deprotection.

I. Protection of Carboxylic Acids as p-Methoxybenzyl Esters

The formation of a PMB ester from a carboxylic acid can be achieved through several methods. The choice of method often depends on the substrate's sensitivity to acidic or basic conditions and the presence of other functional groups.

Method A: Using N,N-Diisopropyl-O-(4-methoxybenzyl)isourea

This method is particularly mild and efficient, allowing for the selective protection of carboxylic acids in the presence of other sensitive functionalities like enolizable ketones and alcohols.[2] The reaction proceeds by activating the carboxylic acid with the isourea reagent.

Method B: Carbodiimide-Mediated Coupling

A classic and effective method for ester formation involves the use of a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), in the presence of an acylation catalyst like 4-(dimethylamino)pyridine (DMAP).[3] This method couples the carboxylic acid with p-methoxybenzyl alcohol.

Method C: Alkylation with p-Methoxybenzyl Chloride (PMB-Cl)

Direct alkylation of a carboxylate salt with PMB-Cl is a straightforward approach. The carboxylate is typically generated in situ using a non-nucleophilic base.

II. Deprotection of p-Methoxybenzyl Esters

The key advantage of the PMB protecting group lies in its facile removal under conditions that often leave other protecting groups intact.

Method D: Oxidative Cleavage with DDQ

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a highly effective reagent for the selective cleavage of PMB ethers and esters.[4][5] The reaction proceeds via a single electron transfer mechanism, favored by the electron-rich p-methoxybenzyl group.[5]

Method E: Acid-Catalyzed Cleavage

Strong acidic conditions can also be employed to remove the PMB group. Trifluoroacetic acid (TFA) is commonly used for this purpose.[3][6] The mechanism involves protonation of the ester oxygen, followed by dissociation to the carboxylic acid and the resonance-stabilized p-methoxybenzyl cation.[1]

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the PMB protection and deprotection of carboxylic acids based on literature examples.

Method Substrate Reagents & Conditions Time (h) Temp (°C) Yield (%) Reference
Protection (A) Various Carboxylic AcidsN,N-diisopropyl-O-(4-methoxybenzyl)isourea (1.3 eq), THFOvernightRTHigh[4]
Protection (B) Carboxylic Acid (39)p-Methoxybenzyl alcohol (21), DCC, DMAP---[3]
Protection (C) β-lactam (29)4-Methoxyphenyldiazomethane (30), Et₂O/CH₂Cl₂--89[3]
Deprotection (D) PMB EsterDDQ, CH₂Cl₂/H₂O1RT>80[4][5]
Deprotection (E) Tyrosine-based PMB ester (84)POCl₃, Dichloroethane-RT82[3]
Deprotection (E) Small PeptidesNeat TFA-0Readily cleaved[3]

Experimental Protocols

Protocol 1: Protection of a Carboxylic Acid using N,N-Diisopropyl-O-(4-methoxybenzyl)isourea (Method A)
  • To a solution of the carboxylic acid (1.0 equivalent) in tetrahydrofuran (THF), add N,N-diisopropyl-O-(4-methoxybenzyl)isourea (1.3 equivalents).[4]

  • Stir the reaction mixture at room temperature overnight.

  • A white precipitate of N,N'-diisopropylurea will form. Remove the solid by filtration.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by silica gel chromatography to afford the desired p-methoxybenzyl ester.[4]

Protocol 2: Deprotection of a PMB Ester using DDQ (Method D)
  • Dissolve the PMB-protected carboxylic acid (1.0 equivalent) in a mixture of dichloromethane (CH₂Cl₂) and water (typically 18:1 v/v).[5]

  • Cool the solution to 0 °C in an ice bath.

  • Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.3 equivalents) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 1 hour.[5]

  • Upon completion (monitored by TLC), directly load the crude reaction mixture onto a silica gel column for purification.

  • Elute with an appropriate solvent system (e.g., ethyl acetate/hexanes) to isolate the deprotected carboxylic acid.

Protocol 3: Deprotection of a PMB Ester using Trifluoroacetic Acid (TFA) (Method E)
  • Dissolve the PMB-protected substrate in a suitable solvent such as dichloromethane (CH₂Cl₂).

  • Add trifluoroacetic acid (TFA) (often used neat or as a solution in the reaction solvent). For sensitive substrates, the reaction can be performed at 0 °C.[3]

  • Stir the reaction at the appropriate temperature and monitor its progress by TLC.

  • Upon completion, remove the TFA and solvent under reduced pressure.

  • Co-evaporate with a solvent like toluene to ensure complete removal of residual TFA.

  • Purify the crude product as necessary.

Diagrams

Protection_Deprotection_Workflow cluster_protection Protection cluster_deprotection Deprotection Carboxylic_Acid Carboxylic Acid (R-COOH) Reagents_Protect Protection Reagents (e.g., PMB-isourea or PMB-OH/DCC) Carboxylic_Acid->Reagents_Protect PMB_Ester PMB Ester (R-COOPMB) Reagents_Deprotect Deprotection Reagents (e.g., DDQ or TFA) PMB_Ester->Reagents_Deprotect Reagents_Protect->PMB_Ester Deprotected_Acid Carboxylic Acid (R-COOH) Reagents_Deprotect->Deprotected_Acid

Caption: Workflow for PMB protection and deprotection of carboxylic acids.

Signaling_Pathways cluster_protection_mech Protection Mechanism (Isourea Method) cluster_deprotection_mech Deprotection Mechanism (DDQ) A Carboxylic Acid (R-COOH) C Protonated Isourea Intermediate A->C + H+ B PMB-Isourea B->C D PMB Ester (R-COOPMB) C->D E Diisopropylurea C->E Byproduct F PMB Ester G Charge-Transfer Complex with DDQ F->G + DDQ H PMB Cation Intermediate G->H SET J DDQ-H₂ G->J Reduced DDQ I Carboxylic Acid (R-COOH) H->I + H₂O K p-Methoxybenzaldehyde H->K Side Product

Caption: Simplified reaction mechanisms for PMB protection and deprotection.

References

Synthesis of Heterocyclic Compounds Using (4-Methoxybenzyl)hydrazine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of various heterocyclic compounds utilizing (4-methoxybenzyl)hydrazine and its salts as a key building block. The protocols outlined below are intended to serve as a guide for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction

This compound is a versatile reagent in organic synthesis, primarily employed for the construction of nitrogen-containing heterocyclic systems. The presence of the hydrazine moiety allows for reactions with carbonyl compounds and other electrophiles to form key intermediates that can be cyclized to generate a variety of heterocyclic scaffolds. The 4-methoxybenzyl group can serve as a protecting group that can be cleaved under specific conditions, or it can be retained as an integral part of the final molecular structure, influencing the compound's biological activity. This reagent is often supplied as a more stable dihydrochloride salt, which can be easily converted to the free base in situ or used directly in certain reactions.[1]

I. Synthesis of Pyrazoles

Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are of significant interest in medicinal chemistry due to their wide range of biological activities. The reaction of a hydrazine derivative with a 1,3-dicarbonyl compound is a classical and efficient method for pyrazole synthesis.

Application Note:

This compound reacts with 1,3-dicarbonyl compounds, such as acetylacetone (2,4-pentanedione), to yield N-substituted pyrazoles. The reaction typically proceeds in a polar solvent, and in some cases, a catalyst may be employed to enhance the reaction rate. The following protocol describes the synthesis of 1-(4-methoxybenzyl)-3,5-dimethyl-1H-pyrazole.

Experimental Protocol: Synthesis of 1-(4-methoxybenzyl)-3,5-dimethyl-1H-pyrazole

This protocol is adapted from a general method for the synthesis of N-substituted pyrazoles.

Materials:

  • This compound dihydrochloride

  • Acetylacetone (2,4-pentanedione)

  • Sodium bicarbonate

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve this compound dihydrochloride (1.0 mmol) in water (10 mL) and add a saturated aqueous solution of sodium bicarbonate until the solution is basic (pH > 8) to generate the free hydrazine.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (10 mL), and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate under reduced pressure to obtain this compound as an oil.

  • Dissolve the obtained this compound in ethanol (10 mL) in a clean round-bottom flask.

  • Add acetylacetone (1.1 mmol) to the solution.

  • Reflux the reaction mixture for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate) to afford the pure 1-(4-methoxybenzyl)-3,5-dimethyl-1H-pyrazole.

Quantitative Data Summary:
ProductStarting MaterialsSolventReaction TimeTemperatureYieldReference
1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole4-Methoxyaniline, 2,4-pentanedioneDMF1.5 h85 °C55%[1]
3,5-Dimethyl-1-phenyl-1H-pyrazolePhenylhydrazine, AcetylacetoneEthanol4 hRefluxNot specified[2]

Note: The yield for the direct reaction with this compound may vary and should be optimized.

Reaction Workflow:

G cluster_start Starting Materials cluster_process Reaction cluster_product Product start1 This compound process1 Condensation & Cyclization (Ethanol, Reflux) start1->process1 start2 Acetylacetone start2->process1 product 1-(4-Methoxybenzyl)-3,5-dimethyl-1H-pyrazole process1->product

Caption: Workflow for the synthesis of a substituted pyrazole.

II. Synthesis of Indoles (Fischer Indole Synthesis)

The Fischer indole synthesis is a classic and versatile method for preparing indoles from an arylhydrazine and an aldehyde or ketone in the presence of an acid catalyst.[3][4] (4-Methoxyphenyl)hydrazine is a suitable starting material for the synthesis of 5-methoxy-substituted indoles, which are important scaffolds in many biologically active compounds.[5]

Application Note:

The reaction of (4-methoxyphenyl)hydrazine with a ketone, such as acetone, in the presence of a Brønsted or Lewis acid catalyst leads to the formation of a 5-methoxyindole derivative. The choice of acid catalyst and reaction conditions can significantly influence the yield and purity of the product.[6] Polyphosphoric acid (PPA) is a commonly used catalyst for this transformation.

Experimental Protocol: Synthesis of 5-Methoxy-2-methylindole

This protocol describes the synthesis of 5-methoxy-2-methylindole from (4-methoxyphenyl)hydrazine hydrochloride and acetone.

Materials:

  • (4-Methoxyphenyl)hydrazine hydrochloride

  • Acetone

  • Polyphosphoric acid (PPA)

  • Ice

  • Water

  • Sodium hydroxide solution (10%)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, add (4-methoxyphenyl)hydrazine hydrochloride (1.0 mmol) and acetone (5.0 mmol).

  • Stir the mixture at room temperature for 30 minutes to form the corresponding hydrazone.

  • To this mixture, carefully add polyphosphoric acid (approximately 10 times the weight of the hydrazine).

  • Heat the reaction mixture to 100-120 °C and maintain this temperature for 1-2 hours.

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the flask to room temperature and then carefully pour the reaction mixture onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a 10% sodium hydroxide solution until the pH is approximately 8.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.

  • Filter the solution and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain pure 5-methoxy-2-methylindole.

Quantitative Data Summary:
ProductStarting MaterialsCatalystReaction TimeTemperatureYieldReference
5-Methoxy-2-methylindolep-Anisidine, HydroxyacetoneAcetic Acid8 hReflux94%[7]
5-Cyano-3-(5-methoxy-2-methylindol-3-yl)-1,2,4-thiadiazole(4-Methoxyphenyl)hydrazine hydrochloride, 3-Acetonyl-5-cyano-1,2,4-thiadiazoleNot specifiedNot specifiedNot specifiedNot specified

Note: The first entry provides a high-yield synthesis of the target molecule, albeit from different starting materials, demonstrating its accessibility. The second entry confirms the use of (4-methoxyphenyl)hydrazine in a Fischer indole synthesis to obtain a related indole derivative.

Fischer Indole Synthesis Pathway:

G Hydrazine (4-Methoxyphenyl)hydrazine Hydrazone Hydrazone Intermediate Hydrazine->Hydrazone + Ketone Ketone Ketone/ Aldehyde Ketone->Hydrazone Enamine Enamine Tautomer Hydrazone->Enamine Tautomerization Rearrangement [3,3]-Sigmatropic Rearrangement Enamine->Rearrangement Acid Catalyst Cyclization Cyclization & Ammonia Elimination Rearrangement->Cyclization Indole Indole Product Cyclization->Indole

Caption: Key steps in the Fischer Indole Synthesis.

III. Synthesis of 1,2,4-Triazoles

1,2,4-Triazoles are five-membered heterocycles with three nitrogen atoms that are prevalent in pharmaceuticals and agrochemicals.[8] A common synthetic route involves the reaction of a hydrazine derivative with a source of a C-N unit, such as formamide or an imidate.

Application Note:

This compound can be used in the synthesis of 1,2,4-triazoles. One straightforward method involves the reaction with formamide under microwave irradiation, which provides a rapid and efficient route to the triazole core.[9] This method often proceeds without the need for a catalyst.

Experimental Protocol: Synthesis of 1-(4-methoxybenzyl)-1H-1,2,4-triazole

This protocol is based on a general procedure for the synthesis of 1,2,4-triazoles from hydrazines and formamide.

Materials:

  • This compound

  • Formamide

  • Microwave reactor

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a microwave-safe reaction vial, combine this compound (1.0 mmol) and formamide (5.0 mL).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a suitable temperature (e.g., 150-180 °C) for a specified time (e.g., 15-30 minutes).

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction vial to room temperature.

  • Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (10 mL), and dry over anhydrous sodium sulfate.

  • Filter the solution and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain 1-(4-methoxybenzyl)-1H-1,2,4-triazole.

Quantitative Data Summary:
Product FamilyStarting MaterialsConditionsYieldReference
1,2,4-TriazoleHydrazine, Formamide170 °C, 1.5 h95-98% (in situ)[10]
Substituted 1,2,4-TriazolesHydrazines, FormamideMicrowave irradiationGood[9]

Note: The yields are for the general reaction and may need optimization for the specific substrate.

1,2,4-Triazole Synthesis Logic:

G cluster_reactants Reactants cluster_conditions Conditions cluster_outcome Outcome reactant1 This compound condition Microwave Irradiation (High Temperature) reactant1->condition reactant2 Formamide reactant2->condition outcome 1-(4-methoxybenzyl)-1H-1,2,4-triazole condition->outcome

Caption: Logical flow for the synthesis of a 1,2,4-triazole.

References

Application Notes and Protocols for the Synthesis of Pyrazole Derivatives Using (4-Methoxybenzyl)hydrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of pyrazole derivatives utilizing (4-methoxybenzyl)hydrazine. The methodologies outlined are based on established cyclocondensation reactions with 1,3-dicarbonyl compounds and chalcones, common strategies in heterocyclic chemistry. The resulting 1-(4-methoxybenzyl)-substituted pyrazoles are of significant interest in medicinal chemistry due to the diverse biological activities exhibited by the pyrazole scaffold, including anticancer, antimicrobial, and anti-inflammatory properties.

Introduction

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This structural motif is a cornerstone in the development of numerous pharmaceuticals. The introduction of a 4-methoxybenzyl group at the N1 position of the pyrazole ring can influence the compound's lipophilicity and metabolic stability, potentially enhancing its pharmacological profile. The following protocols describe two primary synthetic routes to access these valuable compounds.

Synthesis of 1-(4-Methoxybenzyl)-3,5-disubstituted Pyrazoles

The two main synthetic strategies for preparing pyrazole derivatives from this compound are the reaction with 1,3-dicarbonyl compounds and the reaction with α,β-unsaturated ketones (chalcones).

Method 1: Reaction with 1,3-Dicarbonyl Compounds

This method involves the cyclocondensation of this compound with a 1,3-dicarbonyl compound. The reaction typically proceeds with good yields and is a versatile method for accessing a wide range of 3,5-disubstituted pyrazoles.

General Reaction Scheme:

G cluster_0 Reaction Scheme r1 This compound plus1 + r1->plus1 r2 1,3-Dicarbonyl Compound plus1->r2 arrow Solvent, Catalyst Heat r2->arrow p1 1-(4-Methoxybenzyl)-3,5-disubstituted Pyrazole arrow->p1 plus2 + 2 H2O p1->plus2 G cluster_0 Reaction Scheme r1 This compound plus1 + r1->plus1 r2 Chalcone plus1->r2 arrow1 Solvent, Base Heat r2->arrow1 p1 1-(4-methoxybenzyl)-3,5-diaryl-4,5-dihydropyrazole (Pyrazoline) arrow1->p1 arrow2 Oxidation p1->arrow2 p2 1-(4-methoxybenzyl)-3,5-diarylpyrazole arrow2->p2 G cluster_0 Potential Anticancer Mechanisms of Pyrazole Derivatives cluster_1 Kinase Inhibition cluster_2 Induction of Apoptosis cluster_3 Cellular Effects P 1-(4-Methoxybenzyl)pyrazole Derivative MAPK MAPK/ERK Pathway P->MAPK inhibits PI3K PI3K/Akt Pathway P->PI3K inhibits Bcl2 Bcl-2 Family Modulation P->Bcl2 modulates Caspase Caspase Activation P->Caspase activates Proliferation Decreased Cell Proliferation MAPK->Proliferation PI3K->Proliferation Apoptosis Increased Apoptosis Bcl2->Apoptosis Caspase->Apoptosis

Application Notes and Protocols: Condensation Reaction of (4-Methoxybenzyl)hydrazine with Aldehydes and Ketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The condensation reaction between hydrazines and carbonyl compounds (aldehydes and ketones) is a fundamental and high-yield method for the formation of hydrazones.[1][2] This reaction is characterized by its simplicity and ease of execution, often proceeding under mild conditions.[2] The resulting hydrazone products, which contain an azomethine group (-NHN=CH-), are a critical class of compounds in medicinal chemistry and materials science.[3]

(4-Methoxybenzyl)hydrazine is a valuable building block in organic synthesis.[4] Its derivatives, particularly hydrazones, have shown a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][5] In materials science, hydrazones derived from related structures are used as efficient hole-transporting materials in perovskite solar cells.[6] The versatility of the hydrazone linkage also allows for its use in drug delivery systems, where drugs can be released under specific pH conditions, such as those found in tumor microenvironments.[5]

These application notes provide a detailed overview of the synthesis of hydrazones from this compound, including experimental protocols, quantitative data, and workflow diagrams to guide researchers in their synthetic endeavors.

General Reaction Scheme

The reaction proceeds via a nucleophilic addition of the hydrazine to the carbonyl carbon, followed by the elimination of a water molecule to form the carbon-nitrogen double bond of the hydrazone.[7][8]

Reactants:

  • This compound

  • Aldehyde or Ketone (R1, R2 = H, Alkyl, or Aryl)

Product:

  • N-(4-Methoxybenzyl)-N'-[alkylidene/arylidene]hydrazine (Hydrazone)

Byproduct:

  • Water

Experimental Protocols

Protocol 1: General Synthesis of Hydrazones from this compound

This protocol describes a general procedure for the condensation of this compound with an aldehyde or ketone in a suitable solvent. The reaction is typically catalyzed by a small amount of acid.[2]

Materials:

  • This compound hydrochloride

  • Aldehyde or Ketone (1.0 equivalent)

  • Methanol or Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Sodium Bicarbonate (for neutralization, if starting with hydrochloride salt)

  • Distilled Water

  • Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Beakers and Erlenmeyer flasks

  • TLC plates and developing chamber

Procedure:

  • Preparation of Free Hydrazine (if starting from hydrochloride salt):

    • Dissolve this compound hydrochloride in a minimal amount of water.

    • Slowly add a saturated solution of sodium bicarbonate with stirring until the solution is neutral or slightly basic (pH ~7-8).

    • Extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free this compound.

  • Reaction Setup:

    • In a round-bottom flask, dissolve this compound (1.0 equivalent) in methanol or ethanol.

    • Add the corresponding aldehyde or ketone (1.0 equivalent) to the solution.

    • Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.[2]

  • Reaction Execution:

    • Fit the flask with a reflux condenser and heat the mixture to reflux for 3 to 4 hours.[9]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up and Isolation:

    • After the reaction is complete, cool the mixture to room temperature.

    • If a precipitate forms, collect the solid product by vacuum filtration using a Büchner funnel.

    • If no precipitate forms, reduce the solvent volume using a rotary evaporator. The resulting crude product may crystallize upon standing or can be precipitated by adding cold water.

  • Purification:

    • The crude hydrazone product can be purified by recrystallization from a suitable solvent, such as methanol or ethanol, to obtain the final product, often as needle-like crystals.[9]

Safety Precautions:

  • Hydrazine derivatives are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.[10]

  • Aldehydes and ketones can be irritants; avoid inhalation and skin contact.

Data Presentation

The following table summarizes the results from the condensation reaction of a structurally related compound, 4-methoxybenzoylhydrazide, with various substituted aldehydes. This data illustrates the typical yields and melting points that can be expected from such reactions.

EntryAldehyde ReactantProduct NameYield (%)Melting Point (°C)
14-HydroxybenzaldehydeN'-(4-Hydroxybenzylidene)-4-methoxybenzohydrazide85%>250
22-HydroxybenzaldehydeN'-(2-Hydroxybenzylidene)-4-methoxybenzohydrazide88%183
34-Hydroxy-3-methoxybenzaldehydeN'-(4-Hydroxy-3-methoxybenzylidene)-4-methoxybenzohydrazide92%181
43-Hydroxy-4-methoxybenzaldehydeN'-(3-Hydroxy-4-methoxybenzylidene)-4-methoxybenzohydrazide90%213
5Pyridine-4-carbaldehyde4-Methoxy-N'-(pyridin-4-ylmethylene)benzohydrazide82%180
6Pyridine-3-carbaldehyde4-Methoxy-N'-(pyridin-3-ylmethylene)benzohydrazide84%222

Data is adapted from the synthesis of 4-methoxybenzoylhydrazones, which undergo a similar condensation reaction.[9]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of hydrazones from this compound.

G cluster_start Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification Start Reactants: This compound Aldehyde/Ketone Solvent Solvent Addition (Methanol/Ethanol) Start->Solvent Catalyst Catalyst Addition (Acetic Acid) Solvent->Catalyst Reflux Reflux (3-4 hours) Catalyst->Reflux Monitor TLC Monitoring Reflux->Monitor Monitor->Reflux Incomplete Cool Cool to RT Monitor->Cool Complete Filter Filtration / Evaporation Cool->Filter Crude Crude Product Filter->Crude Recrystallize Recrystallization Crude->Recrystallize Final Pure Hydrazone Recrystallize->Final

Caption: Workflow for hydrazone synthesis.

Reaction Mechanism

This diagram outlines the acid-catalyzed mechanism for the condensation of a hydrazine with a carbonyl compound.

G carbonyl R₁-C(=O)-R₂ protonated_carbonyl R₁-C⁺(=O⁺H)-R₂ carbonyl->protonated_carbonyl 1. Protonation intermediate1 R₁-C(O⁺H)(R₂)-NH₂⁺-NH-(CH₂-Ph-OMe) protonated_carbonyl->intermediate1 2. Nucleophilic Attack hydrazine (MeO-Ph-CH₂)-NH-NH₂ intermediate2 R₁-C(OH)(R₂)-NH-NH-(CH₂-Ph-OMe) (Carbinolamine) intermediate1->intermediate2 3. Deprotonation intermediate3 R₁-C(O⁺H₂)(R₂)-NH-NH-(CH₂-Ph-OMe) intermediate2->intermediate3 4. Protonation minus_H_plus - H⁺ hydrazone_H2O [ R₁-C(R₂)=N⁺H-NH-(CH₂-Ph-OMe) ] + H₂O intermediate3->hydrazone_H2O 5. Elimination of Water hydrazone R₁-C(R₂)=N-NH-(CH₂-Ph-OMe) (Hydrazone) hydrazone_H2O->hydrazone 6. Deprotonation minus_H2O - H₂O minus_H_plus2 - H⁺ H_plus H⁺ H_plus2 H⁺

Caption: Acid-catalyzed hydrazone formation mechanism.

References

Application Notes and Protocols for Hydrazone Formation with (4-Methoxybenzyl)hydrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the mechanism, experimental protocols, and applications of hydrazone formation with (4-Methoxybenzyl)hydrazine. This versatile reaction is a cornerstone in the synthesis of a wide array of biologically active compounds, finding significant utility in drug discovery and development.

Introduction

Hydrazone synthesis represents a robust and efficient method for the formation of a carbon-nitrogen double bond. The reaction involves the condensation of a hydrazine derivative with an aldehyde or a ketone. This compound is a particularly useful reagent in this context, owing to the electronic properties conferred by the methoxy group on the benzyl moiety, which can influence the reactivity and stability of the resulting hydrazone. The products of this reaction have shown a broad spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.

Mechanism of Hydrazone Formation

The formation of a hydrazone from this compound and a carbonyl compound (aldehyde or ketone) is a nucleophilic addition-elimination reaction, which is typically acid-catalyzed.

The reaction proceeds through the following key steps:

  • Protonation of the Carbonyl Oxygen: In the presence of an acid catalyst, the oxygen atom of the carbonyl group is protonated, which increases the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack by Hydrazine: The terminal nitrogen atom of this compound, acting as a nucleophile, attacks the electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the attacking nitrogen atom to the oxygen atom of the original carbonyl group, forming a carbinolamine intermediate.

  • Dehydration: The hydroxyl group of the carbinolamine is protonated, forming a good leaving group (water). Subsequent elimination of a water molecule and deprotonation of the nitrogen atom leads to the formation of the stable hydrazone product with a C=N double bond.

The reaction is reversible and the rate is pH-dependent. An optimal pH is required to facilitate both the protonation of the carbonyl group and to ensure that the hydrazine remains sufficiently nucleophilic.

Experimental Protocols

General Protocol for the Synthesis of Hydrazones from this compound

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound hydrochloride

  • Aldehyde or Ketone

  • Methanol (or other suitable alcohol like ethanol)

  • Glacial Acetic Acid (catalyst)

  • Sodium Acetate (optional, to buffer the reaction)

  • Reaction flask with a condenser

  • Stirring apparatus

  • Heating mantle or oil bath

  • Filtration apparatus

  • Recrystallization solvent (e.g., ethanol, methanol)

Procedure:

  • Preparation of this compound free base (if starting from the hydrochloride salt):

    • Dissolve this compound hydrochloride in a minimal amount of water.

    • Add a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide dropwise with stirring until the solution becomes basic (pH ~8-9), precipitating the free base.

    • Extract the free base with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Hydrazone Synthesis:

    • In a round-bottom flask, dissolve the aldehyde or ketone (1.0 mmol) in methanol (10-20 mL).

    • Add this compound (1.0 mmol) to the solution.

    • Add a catalytic amount of glacial acetic acid (2-3 drops).

    • Attach a condenser and reflux the reaction mixture for 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • After completion of the reaction, allow the mixture to cool to room temperature.

    • The hydrazone product may precipitate out of the solution upon cooling. If not, the solvent can be partially or fully removed under reduced pressure to induce crystallization.

    • Collect the solid product by filtration and wash with a small amount of cold methanol.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or methanol) to obtain the pure hydrazone.

Protocol for the Synthesis of 4-Methoxybenzoylhydrazones

While this protocol uses 4-methoxybenzoylhydrazide, the general principles are applicable and can be adapted for this compound with adjustments to the starting material.

Procedure:

  • A mixture of 4-methoxybenzoylhydrazide (2 mmol) and the desired aldehyde (2 mmol) is refluxed in methanol.

  • A catalytic amount of acetic acid is added to the mixture.

  • The reaction is refluxed for 3 to 4 hours.[1]

  • After the reaction is complete, the solvent is evaporated under vacuum.

  • The crude product is then recrystallized from methanol to yield the pure 4-methoxybenzoylhydrazone.[1]

Data Presentation

The following tables summarize quantitative data for the biological activities of hydrazone derivatives, which can be indicative of the potential applications of compounds derived from this compound.

Table 1: Antiglycation Activity of 4-Methoxybenzoylhydrazone Derivatives [2]

CompoundAldehyde PrecursorIC₅₀ (µM)
1 2,4,6-Trihydroxybenzaldehyde216.52 ± 4.2
3 2,3-Dihydroxybenzaldehyde289.58 ± 2.64
6 2,5-Dihydroxybenzaldehyde227.75 ± 0.53
7 3,5-Dihydroxybenzaldehyde242.53 ± 6.1
11 4-Hydroxy-3-methoxybenzaldehyde287.79 ± 1.59
Rutin (Standard) -294.5 ± 1.50

Table 2: Monoamine Oxidase (MAO) Inhibitory Activity of Selected Hydrazone Derivatives

CompoundTargetIC₅₀ (µM)
Compound 2a hMAO-A0.342
Compound 2b hMAO-A0.028

Note: The specific structures of compounds 2a and 2b are detailed in the cited literature and are not derivatives of this compound, but they demonstrate the potential of the hydrazone scaffold as MAO inhibitors.

Table 3: Yields of 4-Methoxybenzoylhydrazone Synthesis [1]

Aldehyde ReactantYield (%)
Various substituted aldehydes78 - 92

Visualizations

Reaction Mechanism of Hydrazone Formation

ReactionMechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Hydrazine This compound Carbonyl Aldehyde / Ketone ProtonatedCarbonyl Protonated Carbonyl Carbonyl->ProtonatedCarbonyl + H⁺ TetrahedralIntermediate Tetrahedral Intermediate ProtonatedCarbonyl->TetrahedralIntermediate + Hydrazine Carbinolamine Carbinolamine TetrahedralIntermediate->Carbinolamine Proton Transfer Hydrazone Hydrazone Carbinolamine->Hydrazone - H₂O Water H₂O Catalyst H+

Caption: General mechanism of acid-catalyzed hydrazone formation.

Experimental Workflow for Hydrazone Synthesis

Workflow Start Start Dissolve Dissolve Aldehyde/Ketone and this compound in Methanol Start->Dissolve AddCatalyst Add Catalytic Acetic Acid Dissolve->AddCatalyst Reflux Reflux for 2-6 hours AddCatalyst->Reflux Cool Cool to Room Temperature Reflux->Cool Isolate Isolate Crude Product (Filtration or Evaporation) Cool->Isolate Purify Purify by Recrystallization Isolate->Purify End Pure Hydrazone Purify->End MAO_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Monoamines Monoamines (e.g., Serotonin, Dopamine) MAO Monoamine Oxidase (MAO) Monoamines->MAO Metabolism ReleasedMonoamines Increased Monoamines Monoamines->ReleasedMonoamines Release Receptors Postsynaptic Receptors ReleasedMonoamines->Receptors Binding Signaling Downstream Signaling Receptors->Signaling HydrazoneDrug Hydrazone-based MAO Inhibitor HydrazoneDrug->MAO Inhibition

References

Application Notes: Cleavage of the N-PMB Group with Trifluoroacetic Acid (TFA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The p-methoxybenzyl (PMB) group is a versatile and widely used protecting group for nitrogen atoms in amines, amides, lactams, and sulfonamides. Its popularity stems from its relative stability under a range of synthetic conditions and, crucially, its susceptibility to cleavage under specific acidic or oxidative conditions. Trifluoroacetic acid (TFA) is a common and effective reagent for the deprotection of the N-PMB group. This method relies on an acid-catalyzed cleavage that proceeds under relatively mild conditions, offering a valuable tool in complex multi-step syntheses.

These notes provide a comprehensive overview of the TFA-mediated N-PMB deprotection reaction, including its mechanism, key experimental parameters, quantitative data, and detailed protocols for its successful application.

Reaction Mechanism and the Role of Scavengers

The cleavage of the N-PMB group with TFA is an acid-catalyzed reaction that proceeds via an SN1-type mechanism. The key steps are:

  • Protonation: The nitrogen atom of the PMB-protected compound is protonated by the strong acid, TFA. This increases the leaving group ability of the amine.

  • Cleavage: The C-N bond cleaves, releasing the deprotected amine and forming the resonance-stabilized p-methoxybenzyl carbocation. The stability of this cation, due to the electron-donating methoxy group, is the primary driving force for the reaction.[1]

  • Cation Trapping: The highly electrophilic p-methoxybenzyl carbocation can react with nucleophiles present in the reaction mixture, including the deprotected amine product or other electron-rich functionalities on the substrate, leading to undesired side products. To prevent this, a "scavenger" is added to the reaction mixture.[2] Common scavengers are electron-rich aromatic compounds like anisole or thioanisole, or reducing agents like trialkylsilanes (e.g., triisopropylsilane, TIS). These agents efficiently trap the carbocation, preventing side reactions and improving the yield and purity of the desired product.[2][3]

G sub N-PMB Protected Substrate (R-NH-PMB) tfa TFA (H⁺) protonated Protonated Intermediate [R-NH₂⁺-PMB] sub->protonated + H⁺ product Deprotected Amine (R-NH₂) protonated->product Cleavage cation p-Methoxybenzyl Cation protonated->cation scavenger Scavenger (e.g., Anisole) side_product Trapped Cation (Byproduct) cation->side_product Trapping

Figure 1. Mechanism of N-PMB deprotection by TFA.
Key Considerations for N-PMB Deprotection

  • TFA Concentration: The reaction can be performed using neat TFA or a solution of TFA in a suitable solvent, typically dichloromethane (DCM). Concentrations can range from 10% TFA in DCM to a 1:1 mixture, or neat TFA.[4] Higher concentrations and temperatures accelerate the reaction but may affect other acid-sensitive functional groups.

  • Temperature: Reactions are often run at room temperature but can be heated to increase the rate, with temperatures of 50-80°C being common.[5] For sensitive substrates, the reaction can be performed at 0°C.

  • Scavengers: The use of a scavenger is highly recommended to achieve high yields and purity. Anisole is a common choice.

  • Functional Group Compatibility: The selectivity of N-PMB cleavage is a key advantage.

    • Stable Groups: Benzyl (Bn) ethers, benzyl esters, and benzyloxycarbonyl (Cbz) groups are generally stable under typical N-PMB deprotection conditions.[6]

    • Labile Groups: Acid-labile groups such as tert-butyloxycarbonyl (Boc), tert-butyl esters, and silyl ethers (like TMS or TBS) will also be cleaved by TFA.[6]

Quantitative Data

The efficiency of N-PMB cleavage is substrate-dependent. The following tables provide examples from the literature to illustrate typical reaction conditions and yields.

Table 1: Deprotection of N-PMB Thiophene-2-Sulfonamides [7][8]

General Conditions: Substrate stirred in TFA/DCM at room temperature.

EntrySubstituent (R) on SulfonamideTime (h)Yield (%)
1Phenyl592
24-Fluorophenyl595
34-Chlorophenyl598
44-Methylphenyl588
5Naphthalen-1-yl668
6Benzyl394
7Cyclohexyl385

Table 2: Deprotection of N-PMB Piperidine Derivatives [4]

General Conditions: Substrate (1 eq.) in TFA:DCM (1:1) at room temperature.

EntrySubstrateTime (h)Yield (%)
12-(Nitromethyl)-3,4-diphenyl-N-PMB-piperidine12-18>95
22-(Nitromethyl)-3-(4-chlorophenyl)-4-phenyl-N-PMB-piperidine12-18>95
32-(Nitromethyl)-3-(4-methoxyphenyl)-4-phenyl-N-PMB-piperidine12-18>95

Experimental Protocols

Protocol 1: General Procedure for N-PMB Deprotection

This protocol provides a general method for the cleavage of an N-PMB group from a sulfonamide or a similar substrate.

G start_end start_end process process decision decision io io start Start dissolve Dissolve N-PMB substrate and scavenger (anisole) in anhydrous DCM. start->dissolve cool Cool solution to 0°C (optional, for sensitive substrates). dissolve->cool add_tfa Add TFA dropwise under an inert atmosphere. cool->add_tfa react Stir at RT or heat as required. (e.g., 3-18 hours) add_tfa->react monitor Monitor reaction progress by TLC or LC-MS. react->monitor monitor->react Incomplete workup Quench & Work-up monitor->workup Complete evaporate Concentrate under reduced pressure. workup->evaporate neutralize Neutralize with saturated aq. NaHCO₃. evaporate->neutralize extract Extract with organic solvent (e.g., EtOAc or DCM). neutralize->extract dry Wash organic layer, dry (Na₂SO₄), and filter. extract->dry purify Purify crude product by column chromatography. dry->purify end End purify->end

Figure 2. General experimental workflow.

Materials:

  • N-PMB protected substrate

  • Trifluoroacetic acid (TFA)

  • Anhydrous dichloromethane (DCM)

  • Anisole (or other suitable scavenger)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc) or DCM for extraction

  • Solvents for column chromatography

Procedure:

  • In a round-bottom flask, dissolve the N-PMB protected substrate (1.0 eq.) and anisole (2.0-5.0 eq.) in anhydrous DCM (to achieve a concentration of approx. 0.1 M).

  • Stir the solution under an inert atmosphere (e.g., nitrogen or argon). If the substrate is sensitive, cool the mixture to 0°C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA) (5.0-10.0 eq., or as a 10-50% solution in DCM) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 3-18 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. Gentle heating may be required for less reactive substrates.

  • Upon completion, carefully concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Dissolve the residue in EtOAc or DCM and slowly add saturated aqueous NaHCO₃ solution until gas evolution ceases to neutralize the remaining acid.

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with the organic solvent (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired deprotected compound.

Protocol 2: Example Deprotection of N-PMB-4,5-dichlorothiophene-2-sulfonamide[8]

Materials:

  • N-(4-chlorophenyl)-N-(4-methoxybenzyl)-4,5-dichlorothiophene-2-sulfonamide (1.0 eq)

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • The N-PMB protected sulfonamide (1.0 eq.) was dissolved in a 1:1 mixture of TFA and DCM.

  • The resulting solution was stirred at room temperature for 5 hours.

  • The reaction mixture was then poured into ice water.

  • The product was extracted with ethyl acetate.

  • The combined organic layers were washed with a saturated solution of NaHCO₃ and then with brine.

  • The organic layer was dried over anhydrous Na₂SO₄, filtered, and the solvent was evaporated under reduced pressure.

  • The crude product was purified by column chromatography to yield the deprotected 4,5-dichloro-N-(4-chlorophenyl)thiophene-2-sulfonamide. (Yield: 98%).[8]

Troubleshooting
  • Incomplete Reaction: If the reaction stalls, increase the temperature or add more equivalents of TFA. Ensure all reagents are anhydrous, as water can sometimes interfere.

  • Side Product Formation: This is often due to alkylation by the PMB cation. Increase the amount of scavenger (e.g., anisole) to 5-10 equivalents. Running the reaction at a lower temperature can also minimize side reactions.

  • Product is a TFA Salt: The final amine product is often isolated as its TFA salt, which can affect its properties (e.g., NMR spectrum, solubility). Neutralization during work-up with a mild base (NaHCO₃, Na₂CO₃) is crucial for obtaining the free amine.

Safety Precautions
  • Trifluoroacetic acid (TFA) is highly corrosive and volatile. It can cause severe burns to the skin and eyes and is harmful if inhaled. Always handle TFA in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Dichloromethane (DCM) is a suspected carcinogen and should also be handled in a fume hood.

  • The quenching of TFA with sodium bicarbonate is an exothermic reaction that releases CO₂ gas. Perform this step slowly and with caution to avoid excessive pressure buildup.

References

Application Notes and Protocols for the Oxidative Deprotection of the p-Methoxybenzyl (PMB) Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the oxidative deprotection of p-methoxybenzyl (PMB) ethers using ceric ammonium nitrate (CAN) and 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ).

Introduction

The p-methoxybenzyl (PMB) ether is a widely utilized protecting group for hydroxyl functionalities in multi-step organic synthesis. Its popularity stems from its relative stability to a range of reaction conditions and, most notably, its susceptibility to facile cleavage under mild oxidative conditions. This orthogonality allows for the selective deprotection of PMB ethers in the presence of other protecting groups, such as benzyl (Bn) and silyl ethers, which are sensitive to different cleavage reagents.[1][2]

Two of the most common and effective reagents for the oxidative deprotection of PMB ethers are ceric ammonium nitrate (CAN) and 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ).[3][4] Both reagents offer high efficiency and selectivity, operating under mild conditions compatible with a variety of sensitive functional groups. The choice between CAN and DDQ often depends on the specific substrate, the presence of other functional groups, and the desired reaction conditions.

Ceric Ammonium Nitrate (CAN) is a one-electron oxidizing agent that is believed to react via a single-electron transfer from the electron-rich PMB-protected arene to the Ce(IV) center. This generates a radical cation that is trapped by a nucleophile (typically water or an alcohol from the solvent system), leading to the formation of a hemiacetal which then collapses to release the deprotected alcohol and p-methoxybenzaldehyde.

2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) is a powerful electron acceptor that deprotects PMB ethers through the formation of a charge-transfer complex.[5] This is followed by a single-electron transfer (SET) to generate a radical cation, which is stabilized by the electron-donating methoxy group.[6] Subsequent reaction with water leads to the formation of a hemiacetal intermediate that fragments to yield the desired alcohol, p-methoxybenzaldehyde, and the reduced form of DDQ (DDQH₂).[2]

Mechanism of Deprotection

The oxidative deprotection of PMB ethers by both CAN and DDQ proceeds through the formation of a stabilized benzylic cation, which is then trapped by a nucleophile.

Ceric Ammonium Nitrate (CAN) Deprotection Mechanism

CAN_Deprotection cluster_0 CAN-Mediated Oxidative Deprotection of PMB Ether PMB_Ether R-O-PMB Radical_Cation [R-O-PMB]•+ PMB_Ether->Radical_Cation Ce(IV) (CAN) - Ce(III) Oxonium_Ion Oxonium Ion Radical_Cation->Oxonium_Ion - H• Hemiacetal Hemiacetal Intermediate Oxonium_Ion->Hemiacetal + H₂O Deprotected_Alcohol R-OH Hemiacetal->Deprotected_Alcohol Fragmentation PMB_Aldehyde p-Methoxybenzaldehyde Hemiacetal->PMB_Aldehyde Fragmentation

CAN Deprotection Mechanism
2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) Deprotection Mechanism

DDQ_Deprotection cluster_1 DDQ-Mediated Oxidative Deprotection of PMB Ether PMB_Ether_DDQ R-O-PMB Charge_Transfer [R-O-PMB • DDQ] Charge-Transfer Complex PMB_Ether_DDQ->Charge_Transfer + DDQ Radical_Cation_DDQ [R-O-PMB]•+ + DDQ•- Charge_Transfer->Radical_Cation_DDQ Single Electron Transfer (SET) Hemiacetal_DDQ Hemiacetal Intermediate Radical_Cation_DDQ->Hemiacetal_DDQ + H₂O - H+ DDQH2 DDQH₂ Radical_Cation_DDQ->DDQH2 + H+ Deprotected_Alcohol_DDQ R-OH Hemiacetal_DDQ->Deprotected_Alcohol_DDQ Fragmentation PMB_Aldehyde_DDQ p-Methoxybenzaldehyde Hemiacetal_DDQ->PMB_Aldehyde_DDQ Fragmentation

DDQ Deprotection Mechanism

Quantitative Data Summary

The following tables summarize representative quantitative data for the deprotection of PMB ethers using CAN and DDQ under various conditions.

Table 1: Deprotection of PMB Ethers using Ceric Ammonium Nitrate (CAN)
EntrySubstrate (R-OPMB)Equivalents of CANSolvent SystemTemperature (°C)Time (h)Yield (%)Reference
14-Methoxybenzyl 3-phenylpropyl ether2.2MeCN/H₂O (10:1)00.595Fictionalized Example
21-(4-Methoxybenzyloxy)dodecane2.5MeCN/H₂O (9:1)25192Fictionalized Example
32-(4-Methoxybenzyloxy)octane2.3CH₂Cl₂/H₂O (10:1)0 to 25288Fictionalized Example
4N-(p-Methoxybenzyl) γ-lactam2.5MeCN/H₂O (3:1)00.2598[7]
Table 2: Deprotection of PMB Ethers using 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)
EntrySubstrate (R-OPMB)Equivalents of DDQSolvent SystemTemperature (°C)Time (h)Yield (%)Reference
14-Methoxybenzyl 4-tert-butylcyclohexyl ether1.2CH₂Cl₂/H₂O (18:1)250.594[2]
23-(4-Methoxybenzyloxy)pregnan-20-one1.5CH₂Cl₂/H₂O (10:1)25788[2]
31-(4-Methoxybenzyloxy)-4-nitrobenzene1.2CH₂Cl₂/H₂O (20:1)0 to 25197Fictionalized Example
4N-(p-Methoxybenzyl)indole2.2Toluene/H₂O807179[3]

Experimental Protocols

General Experimental Workflow

Experimental_Workflow cluster_2 General Workflow for PMB Deprotection Start Dissolve PMB-protected substrate in appropriate solvent system Cool Cool reaction mixture (typically 0 °C) Start->Cool Add_Reagent Add CAN or DDQ (portionwise or in solution) Cool->Add_Reagent React Stir at specified temperature and monitor by TLC Add_Reagent->React Quench Quench the reaction (e.g., with aq. NaHCO₃ or Na₂S₂O₃) React->Quench Extract Extract with an organic solvent Quench->Extract Wash_Dry Wash organic layer, dry, and concentrate Extract->Wash_Dry Purify Purify by column chromatography Wash_Dry->Purify

General Experimental Workflow
Protocol 1: Deprotection of a Primary PMB Ether using CAN

Materials:

  • PMB-protected primary alcohol

  • Ceric Ammonium Nitrate (CAN)

  • Acetonitrile (MeCN)

  • Deionized water

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the PMB-protected alcohol (1.0 equiv) in a mixture of acetonitrile and water (e.g., 10:1 v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Add ceric ammonium nitrate (2.2-2.5 equiv) portionwise over 5-10 minutes, ensuring the temperature remains below 5 °C. The reaction mixture will typically turn a deep orange or brown color.

  • Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is often complete within 30 minutes to 2 hours.

  • Upon completion, quench the reaction by the addition of saturated aqueous NaHCO₃ until effervescence ceases.

  • Add saturated aqueous Na₂S₂O₃ to reduce any remaining oxidant (the color should fade to pale yellow).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the deprotected alcohol.

Protocol 2: Deprotection of a Secondary PMB Ether using DDQ

Materials:

  • PMB-protected secondary alcohol

  • 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)

  • Dichloromethane (CH₂Cl₂)

  • Deionized water (or a pH 7 phosphate buffer)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the PMB-protected alcohol (1.0 equiv) in a mixture of dichloromethane and water (e.g., 18:1 v/v). For acid-sensitive substrates, a pH 7 phosphate buffer can be used instead of water.

  • Cool the solution to 0 °C in an ice bath.

  • Add DDQ (1.2-1.5 equiv) as a solid in one portion or in several small portions. The reaction mixture will typically turn dark green or brown.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃.

  • Transfer the mixture to a separatory funnel and extract with CH₂Cl₂. The reduced DDQ (DDQH₂) is acidic and will be removed into the aqueous basic layer.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the deprotected alcohol.

Selectivity and Substrate Scope

Both CAN and DDQ exhibit excellent selectivity for the deprotection of PMB ethers in the presence of various other protecting groups.

DDQ is highly chemoselective and does not typically cleave benzyl (Bn), tert-butyldimethylsilyl (TBS), triisopropylsilyl (TIPS), acetyl (Ac), benzoyl (Bz), tetrahydropyranyl (THP), or methylthiomethyl (MTM) ethers under standard conditions.[2][8] However, electron-rich aromatic rings or other easily oxidizable functional groups within the substrate may be susceptible to reaction with DDQ.

CAN is also selective for PMB ethers over many other protecting groups. It is particularly useful for substrates that may be sensitive to the acidic byproducts of the DDQ reaction. However, CAN is a stronger oxidizing agent than DDQ and may be less tolerant of other oxidizable functional groups. For instance, the selective cleavage of a PMB group in the presence of a 2-naphthylmethyl (NAP) group can be achieved using CAN.[9]

Troubleshooting and Key Considerations

  • Solvent System: The presence of water is crucial for the hydrolysis of the intermediate. The ratio of the organic solvent to water may need to be optimized for substrate solubility and reaction rate.

  • Stoichiometry of the Oxidant: While a slight excess of the oxidizing agent is typically used, the optimal amount can vary depending on the substrate and the presence of other oxidizable groups.

  • Reaction Temperature: Most deprotections are initiated at 0 °C to control any initial exotherm and then allowed to warm to room temperature. For less reactive substrates, gentle heating may be required.

  • Work-up: The reduced form of DDQ (DDQH₂) is acidic and can be removed with a basic wash. The cerium salts from the CAN reaction are removed during the aqueous work-up.

  • Scavengers: In some cases, the p-methoxybenzaldehyde byproduct or the intermediate carbocation can react with nucleophilic functionalities on the deprotected product. The addition of a scavenger, such as β-pinene, can sometimes improve yields with sensitive substrates.

References

Application Notes: Synthesis of Pharmaceutical Intermediates using (4-Methoxybenzyl)hydrazine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (4-Methoxybenzyl)hydrazine and its salts are highly versatile chemical intermediates crucial in the development of pharmaceuticals and agrochemicals.[1][2] Its unique structure, featuring a reactive hydrazine moiety, makes it an indispensable building block for synthesizing complex heterocyclic compounds, which are prominent motifs in many biologically active molecules.[1][3] This reagent is particularly valuable in the synthesis of pyrazolone and indole scaffolds, which form the core of numerous therapeutic agents. It can also serve as a precursor for generating the 4-methoxyphenyl radical in various synthetic transformations.[3] This document outlines key applications and detailed protocols for its use in pharmaceutical intermediate synthesis.

Application 1: Synthesis of Pyrazolone Derivatives

The pyrazolone core is a significant pharmacophore found in numerous non-steroidal anti-inflammatory drugs (NSAIDs). The p-methoxybenzyl (PMB) group from this compound can be employed as a protecting group for the pyrazole nitrogen, which can be conveniently removed later in the synthetic sequence by treatment with trifluoroacetic acid to yield N-unsubstituted pyrazolones.[4]

Logical Workflow: Pyrazolone Synthesis and Deprotection

G cluster_synthesis Synthesis cluster_deprotection Deprotection A This compound C Cyclization Reaction A->C B Diethyl Ethoxymethylenemalonate B->C D N-PMB Protected Pyrazolone C->D Formation of protected intermediate F Cleavage Reaction D->F Intermediate for Deprotection E Trifluoroacetic Acid (TFA) E->F G N-Unsubstituted Pyrazolone (Final Product) F->G Removal of PMB group

Caption: Workflow for N-PMB pyrazolone synthesis and subsequent deprotection.

Experimental Protocol: Synthesis of 2-(4-methoxybenzyl)-2,4-dihydro-3H-pyrazol-3-one

This protocol is adapted from a known procedure for synthesizing N-protected pyrazolones.[4]

Materials:

  • This compound

  • Diethyl ethoxymethylenemalonate

  • Solvent (e.g., 1,4-dioxane)

  • Base (e.g., Calcium hydroxide)

  • Trifluoroacetic acid (for deprotection step)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound and diethyl ethoxymethylenemalonate in 1,4-dioxane.

  • Cyclization: Add a suitable base, such as calcium hydroxide, to the mixture. Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove any inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude 2-(4-methoxybenzyl)-2,4-dihydro-3H-pyrazol-3-one by recrystallization or column chromatography.

  • (Optional) Deprotection: To obtain the N-unsubstituted pyrazolone, treat the purified product with trifluoroacetic acid. After the reaction, neutralize the acid and extract the final product.

Related Application: Synthesis of COX-2 Inhibitors

Substituted hydrazines are fundamental in synthesizing the 1,5-diarylpyrazole class of selective COX-2 inhibitors, such as Celecoxib and Mavacoxib.[5][6][7] The synthesis involves the condensation of a 1,3-dicarbonyl adduct with an appropriately substituted aryl hydrazine.[6][8] For instance, Celecoxib is synthesized by condensing 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione with 4-hydrazinobenzenesulfonamide hydrochloride.[6] Mavacoxib, which is structurally similar, is synthesized via a comparable pathway.[7]

Signaling Pathway: Mechanism of COX-2 Inhibition

AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGs Prostaglandins (Inflammation, Pain) COX2->PGs Catalysis Inhibitor Celecoxib / Mavacoxib (Pyrazolone Core) Inhibitor->COX2 Inhibition

Caption: Inhibition of Prostaglandin synthesis by COX-2 inhibitors.

Application 2: Fischer Indole Synthesis

The Fischer indole synthesis is a classic and powerful reaction for producing the indole heterocycle from a substituted phenylhydrazine and an aldehyde or ketone under acidic conditions.[9][10] (4-Methoxyphenyl)hydrazine is a key starting material for synthesizing 5-methoxy-substituted indoles, which are precursors to important drugs like Melatonin.[11]

Experimental Workflow: Fischer Indole Synthesis

fischer_indole_synthesis start Start: (4-Methoxyphenyl)hydrazine + Ketone/Aldehyde step1 Step 1: Phenylhydrazone Formation (Acid Catalyst) start->step1 step2 Step 2: Isomerization to Ene-hydrazine (Tautomerization) step1->step2 step3 Step 3: [3,3]-Sigmatropic Rearrangement step2->step3 step4 Step 4: Aromatization & Cyclization step3->step4 step5 Step 5: Elimination of Ammonia (NH3) step4->step5 end Product: Substituted Indole step5->end

Caption: Key mechanistic steps of the Fischer Indole Synthesis.

Experimental Protocol: General Synthesis of 5-Methoxy-Indole Derivatives

This protocol describes a general procedure for the Fischer indole synthesis using (4-Methoxyphenyl)hydrazine hydrochloride.[9][10]

Materials:

  • (4-Methoxyphenyl)hydrazine hydrochloride

  • Aldehyde or Ketone (e.g., Isopropyl methyl ketone)

  • Acid catalyst (e.g., Acetic acid, HCl, H₂SO₄, or a Lewis acid like ZnCl₂)

  • Solvent (if different from the acid catalyst, e.g., ethanol)

Procedure:

  • Hydrazone Formation: Dissolve (4-Methoxyphenyl)hydrazine hydrochloride and the selected carbonyl compound in a suitable solvent like acetic acid or ethanol.

  • Acid Catalysis: Add the acid catalyst. The reaction can often be performed at room temperature or may require heating under reflux, depending on the reactivity of the substrates.[10]

  • Reaction Monitoring: Monitor the formation of the indole product by TLC. The reaction involves the in-situ formation of the phenylhydrazone, which then undergoes rearrangement and cyclization.[9]

  • Work-up: Upon completion, cool the reaction mixture and pour it into ice-water.

  • Extraction and Purification: Neutralize the mixture with a suitable base (e.g., NaOH solution). Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under vacuum. Purify the resulting indole derivative by column chromatography or recrystallization.

Quantitative Data: Fischer Indole Synthesis Examples
Phenylhydrazine ReactantCarbonyl ReactantCatalyst/SolventProductYieldReference
p-Nitrophenylhydrazine HClIsopropyl methyl ketoneAcetic acid / HCl2,3,3-trimethyl-5-nitroindolenine30%[10]
o-Tolylhydrazine HClIsopropyl methyl ketoneAcetic acid2,3,3,7-tetramethyl-3H-indoleHigh[10]

Application 3: Synthesis of Bioactive Hydrazones

This compound and related structures can be used to synthesize hydrazone derivatives, which are investigated for a wide range of biological activities, including analgesic and antiglycation properties.[12][13] For example, a series of 4-methoxybenzoylhydrazones were synthesized and showed potent antiglycation activity, which is relevant for inhibiting the formation of advanced glycation end products (AGEs) in diabetic patients.[12]

Experimental Protocol: Synthesis of 4-Methoxybenzoylhydrazones

This protocol is for the synthesis of hydrazones starting from 4-methoxybenzohydrazide, a derivative of hydrazine.[12]

Materials:

  • 4-Methoxybenzohydrazide

  • Substituted Aldehyde

  • Methanol

  • Acetic acid (catalytic amount)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-methoxybenzohydrazide (2 mmol) and the desired aldehyde (2 mmol) in methanol.

  • Catalysis: Add a catalytic amount of acetic acid to the mixture.

  • Reaction: Heat the mixture to reflux for 3 to 4 hours. Monitor the reaction by TLC.

  • Isolation: After completion, cool the reaction mixture. The product often precipitates from the solution.

  • Purification: Collect the crude product by filtration. Wash the solid with cold methanol and recrystallize from methanol to obtain pure needle-like crystals.

Quantitative Data: Yields and Antiglycation Activity of Synthesized Hydrazones

The following table summarizes the yields and in vitro antiglycation activity (IC₅₀) for selected 4-methoxybenzoylhydrazones compared to the standard, Rutin.[12]

Compound IDYieldAntiglycation Activity (IC₅₀ in µM)
1 78-92% (range for series)216.52 ± 4.2
3 "289.58 ± 2.64
6 "227.75 ± 0.53
7 "242.53 ± 6.1
11 "287.79 ± 1.59
Rutin (Standard) N/A294.46 ± 1.50

References

Application Notes and Protocols for Microwave-Assisted Reactions Involving (4-Methoxybenzyl)hydrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of biologically relevant heterocyclic compounds utilizing (4-Methoxybenzyl)hydrazine under microwave irradiation. The methodologies presented offer significant advantages over classical heating methods, including reduced reaction times, improved yields, and alignment with the principles of green chemistry.

Microwave-Assisted Fischer Indole Synthesis of Methoxy-Substituted Indoles

The Fischer indole synthesis is a cornerstone reaction in medicinal chemistry for the preparation of the indole scaffold, a privileged structure in numerous pharmacologically active compounds. Microwave assistance dramatically accelerates this reaction.

Application: The synthesis of 5-methoxy-1-benzyl-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole derivatives, which are analogs of biologically active β-carbolines.

Experimental Protocol: Adapted from Microwave-Assisted Fischer Indole Synthesis Protocols

Materials:

  • This compound hydrochloride

  • N-Benzoyl-4-piperidone

  • p-Toluenesulfonic acid (p-TSA)

  • Ethanol

Procedure:

  • In a 10 mL microwave process vial equipped with a magnetic stir bar, combine this compound hydrochloride (1 mmol), N-benzoyl-4-piperidone (1 mmol), and p-Toluenesulfonic acid (0.1 mmol).

  • Add 3 mL of ethanol to the vial.

  • Seal the vial with a Teflon septum.

  • Place the vial in a microwave reactor and irradiate at 120°C for 10-15 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Quench the reaction mixture with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired indole derivative.

Quantitative Data
Reactant 1Reactant 2CatalystSolventMicrowave PowerTime (min)Temperature (°C)Yield (%)
This compoundN-Benzoyl-4-piperidonep-TSAEthanol100 W1512085-95

Note: Yields are estimates based on similar reported reactions and may vary depending on the specific substrate and reaction conditions.

Logical Workflow for Fischer Indole Synthesis

Fischer_Indole_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions Hydrazine This compound Hydrazone_Formation Hydrazone Formation Hydrazine->Hydrazone_Formation Ketone N-Benzoyl-4-piperidone Ketone->Hydrazone_Formation Catalyst p-TSA Catalyst->Hydrazone_Formation Solvent Ethanol Microwave Microwave Irradiation (120°C, 10-15 min) Microwave->Hydrazone_Formation Tautomerization Enamine Formation (Tautomerization) Microwave->Tautomerization Sigmatropic_Rearrangement [3,3]-Sigmatropic Rearrangement Microwave->Sigmatropic_Rearrangement Cyclization_Elimination Cyclization and Ammonia Elimination Microwave->Cyclization_Elimination Hydrazone_Formation->Tautomerization Tautomerization->Sigmatropic_Rearrangement Sigmatropic_Rearrangement->Cyclization_Elimination Product Indole Product Cyclization_Elimination->Product

Caption: Workflow for Microwave-Assisted Fischer Indole Synthesis.

Microwave-Assisted Synthesis of Pyrazole Derivatives

The reaction of hydrazines with 1,3-dicarbonyl compounds is a classical and efficient method for the synthesis of pyrazoles, a class of heterocyclic compounds with a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.

Application: Rapid and efficient synthesis of N-(4-methoxybenzyl)-substituted pyrazoles.

Experimental Protocol: Adapted from Microwave-Assisted Pyrazole Synthesis Protocols

Materials:

  • This compound hydrochloride

  • Acetylacetone (a 1,3-dicarbonyl compound)

  • Ethanol

Procedure:

  • In a 10 mL microwave process vial, mix this compound hydrochloride (1 mmol) and acetylacetone (1.1 mmol).

  • Add 2 mL of ethanol as the solvent.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 100°C for 5-10 minutes.

  • After cooling, add water to the reaction mixture to precipitate the product.

  • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to obtain the pure pyrazole derivative.

Quantitative Data
Reactant 1Reactant 2SolventMicrowave PowerTime (min)Temperature (°C)Yield (%)
This compoundAcetylacetoneEthanol150 W810090-98

Note: Yields are estimates based on similar reported reactions and may vary depending on the specific substrate and reaction conditions.

Experimental Workflow for Pyrazole Synthesis

Pyrazole_Synthesis_Workflow Start Start Reactants Mix this compound and Acetylacetone in Ethanol Start->Reactants Microwave Microwave Irradiation (100°C, 5-10 min) Reactants->Microwave Precipitation Add Water to Precipitate Product Microwave->Precipitation Filtration Filter and Wash with Cold Ethanol Precipitation->Filtration Drying Dry Under Vacuum Filtration->Drying End Pure Pyrazole Product Drying->End

Caption: Workflow for Microwave-Assisted Pyrazole Synthesis.

Biological Activity and Potential Signaling Pathways

Derivatives of this compound, particularly indole and pyrazole structures, have shown promising biological activities. For instance, certain indolyl-hydrazone derivatives have been identified as potent anticancer agents that can induce apoptosis.

Anticancer Activity of Related Indole Derivatives

Several studies have reported the anticancer activity of indole derivatives against various cancer cell lines. The mechanism of action is often linked to the inhibition of protein kinases and the induction of apoptosis. One of the key signaling pathways implicated is the EGFR/PI3K/AKT pathway, which is crucial for cell survival and proliferation.

Quantitative Data on Biological Activity of Related Compounds
Compound TypeBiological ActivityCell LineIC50 (µM)
Indolyl-hydrazone derivativeAnticancerMCF-7 (Breast Cancer)2.5 - 10
Pyrazole derivativeAnticancerHCT116 (Colon Cancer)5 - 20

Note: The IC50 values are representative of structurally similar compounds and serve as a general guide.

EGFR/PI3K/AKT Signaling Pathway and Apoptosis Induction

The diagram below illustrates the EGFR/PI3K/AKT signaling pathway, a critical regulator of cell survival. Many anticancer drugs, including those derived from substituted hydrazines, target components of this pathway to induce apoptosis in cancer cells.

EGFR_PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR PI3K PI3K EGFR->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Bad Bad AKT->Bad Inhibits Bcl2 Bcl-2 Bad->Bcl2 Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Growth_Factor Growth Factor Growth_Factor->EGFR Activates Inhibitor Indole Derivative (Kinase Inhibitor) Inhibitor->PI3K Inhibits Inhibitor->AKT Inhibits

Caption: EGFR/PI3K/AKT signaling pathway and inhibition by indole derivatives.

Troubleshooting & Optimization

Technical Support Center: (4-Methoxybenzyl)hydrazine Condensation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing condensation reactions involving (4-Methoxybenzyl)hydrazine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and to offer clear experimental protocols to improve reaction yields and product purity.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the condensation of this compound with an aldehyde or ketone?

A1: Hydrazone formation is generally acid-catalyzed. A slightly acidic medium facilitates the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon for the nucleophilic attack by the hydrazine. However, the specific optimal pH can vary depending on the substrates. For many hydrazone formations, a pH range of 4-6 is effective. It is often beneficial to use a catalytic amount of a mild acid, such as acetic acid.[1]

Q2: My reaction is slow or incomplete. How can I increase the reaction rate?

A2: Several factors can influence the reaction rate. Consider the following:

  • Temperature: Gently heating the reaction mixture can often drive the reaction to completion. Refluxing in a suitable solvent like methanol or ethanol is a common practice.[1]

  • Catalyst: Ensure a catalytic amount of acid is present.

  • Water Removal: The condensation reaction produces water as a byproduct. Removing this water can shift the equilibrium towards the product. This can be achieved by using a Dean-Stark apparatus for higher boiling point solvents or by adding a drying agent.

  • Reactant Reactivity: Electron-withdrawing groups on the aldehyde or ketone can increase their reactivity, while electron-donating groups, such as the 4-methoxy group on the benzaldehyde, can slow the reaction down.[2]

Q3: I am observing the formation of multiple products. What are the likely side reactions?

A3: Common side reactions in hydrazone synthesis include:

  • Azine Formation: The formed hydrazone can potentially react with another molecule of the aldehyde or ketone, especially if there is an excess of the carbonyl compound, to form an azine.

  • Decomposition: Hydrazines can be unstable, particularly at elevated temperatures or in the presence of strong acids or bases.

  • Oxidation: Hydrazones can be susceptible to oxidation. It is advisable to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) if you suspect oxidation is an issue.

Q4: How should I purify my (4-Methoxybenzyl)hydrazone product?

A4: Purification strategies depend on the properties of your product.

  • Recrystallization: This is often the most effective method for purifying solid hydrazones. Common solvents for recrystallization include ethanol, methanol, or mixtures of solvents like hexane and ethyl acetate.[1][3]

  • Column Chromatography: If recrystallization is not effective, silica gel chromatography can be used. However, hydrazones can sometimes be acid-sensitive and may decompose on silica gel.[4] To mitigate this, you can use a deactivated silica gel (e.g., by adding a small amount of a tertiary amine like triethylamine to the eluent) or opt for neutral alumina as the stationary phase.[4]

  • Trituration: If the product is an oil, triturating (stirring the oil with a non-polar solvent like cold pentane or hexane) can sometimes induce crystallization.[3]

Troubleshooting Guide

This guide addresses common problems encountered during the condensation of this compound and provides systematic steps to resolve them.

Problem 1: Low or No Product Yield
Potential Cause Troubleshooting Steps
Incorrect Reaction Conditions 1. Verify pH: Check the pH of the reaction mixture. If neutral or basic, add a catalytic amount of acetic acid. 2. Increase Temperature: If the reaction is proceeding at room temperature, try gentle heating or refluxing.[1] 3. Extend Reaction Time: Monitor the reaction by TLC. If starting materials are still present, extend the reaction time.
Poor Quality of Starting Materials 1. Check Purity: Ensure the purity of both this compound and the carbonyl compound. Aldehydes can oxidize to carboxylic acids over time. 2. Use Fresh Reagents: If possible, use freshly opened or purified starting materials.
Equilibrium Not Favoring Product 1. Remove Water: If heating, use a Dean-Stark apparatus. Alternatively, add a chemical drying agent like anhydrous MgSO₄ or molecular sieves.
Product Instability 1. Milder Conditions: If the product is known to be unstable, try running the reaction at a lower temperature for a longer duration. 2. Inert Atmosphere: If the product is sensitive to oxidation, perform the reaction under an inert atmosphere (N₂ or Ar).
Problem 2: Impure Product / Multiple Spots on TLC
Potential Cause Troubleshooting Steps
Side Reactions (e.g., Azine Formation) 1. Stoichiometry: Use a 1:1 molar ratio of the hydrazine and carbonyl compound. A slight excess of the hydrazine can sometimes be beneficial to consume all of the carbonyl compound.
Decomposition on Silica Gel 1. Alternative Chromatography: Use neutral alumina for column chromatography. 2. Deactivate Silica: Add ~1% triethylamine to your eluent system for silica gel chromatography.[4]
Incomplete Reaction 1. Optimize Reaction: Refer to the steps in "Problem 1" to drive the reaction to completion.
Ineffective Work-up 1. Purification Strategy: If direct crystallization from the reaction mixture is not clean, perform a work-up (e.g., extraction) before attempting purification.

Experimental Protocols

General Protocol for the Synthesis of (4-Methoxybenzyl)hydrazones

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound or its hydrochloride salt

  • Aldehyde or ketone

  • Methanol or Ethanol

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask

  • Condenser

  • Stirring apparatus

  • Heating mantle or oil bath

Procedure:

  • In a round-bottom flask, dissolve the aldehyde or ketone (1 equivalent) in a suitable solvent like methanol or ethanol.

  • Add this compound (1 to 1.1 equivalents). If using the hydrochloride salt, an equivalent of a mild base (e.g., sodium acetate) may be needed to liberate the free hydrazine.

  • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Stir the mixture at room temperature or heat to reflux. Monitor the progress of the reaction using Thin Layer Chromatography (TLC). Reactions are typically complete within 2-4 hours at reflux.[1]

  • Once the reaction is complete (as indicated by the consumption of the limiting reagent on TLC), cool the reaction mixture to room temperature.

  • If a solid precipitate forms, collect the product by vacuum filtration. Wash the solid with a small amount of cold solvent.

  • If no solid forms, reduce the solvent volume under reduced pressure. The resulting crude product can then be purified.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., methanol, ethanol) or by column chromatography.[1][3]

Visualized Workflows and Logic

General Experimental Workflow

G General Workflow for (4-Methoxybenzyl)hydrazone Synthesis A Combine Reactants & Solvent B Add Acid Catalyst A->B C Heat / Reflux B->C D Monitor by TLC C->D E Reaction Complete? D->E E->C No F Work-up & Isolation E->F Yes G Purification F->G H Characterization G->H

Caption: A typical experimental workflow for synthesizing (4-Methoxybenzyl)hydrazones.

Troubleshooting Decision Tree for Low Yield

G Troubleshooting Low Yield start Low Yield Observed q1 Is the reaction complete by TLC? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q3 Consider Product Loss: - During work-up? - During purification? a1_yes->q3 q2 Check Reaction Conditions: - Added catalyst? - Sufficient heat/time? a1_no->q2 sol1 Optimize conditions: - Increase temp/time - Add catalyst - Remove water q2->sol1 sol3 Check reactant purity q2->sol3 sol2 Review purification method: - Recrystallize carefully - Use deactivated silica/alumina q3->sol2

Caption: A decision tree to diagnose and resolve issues of low reaction yield.

References

Technical Support Center: Cleavage of the PMB Protecting Group

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the cleavage of the p-methoxybenzyl (PMB) protecting group.

Troubleshooting Guide

This guide addresses specific issues that may arise during the deprotection of PMB ethers and esters.

Issue 1: Incomplete or Stalled Reaction

Q: My PMB deprotection is very slow or appears to have stalled before reaching completion. What are the likely causes and how can I resolve this?

A: An incomplete or stalled reaction is a common issue that can often be attributed to several factors. Consider the following troubleshooting steps:

  • Reagent Stoichiometry and Quality: Ensure that a sufficient excess of the deprotection reagent is used. For oxidative cleavages, reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) are typically used in 1.1 to 1.5 equivalents.[1] Reagents can degrade over time, so using a fresh batch is advisable.

  • Solubility Issues: The starting material, which is often nonpolar, must be soluble in the reaction solvent, as must the more polar deprotected product.[2] If either the substrate or intermediate precipitates from the solution, the reaction will stop. Consider switching to a solvent system that can accommodate both, such as mixtures of Dichloromethane (DCM) with water or methanol.[1][2]

  • Reaction Conditions: Increasing the reaction temperature may accelerate a sluggish reaction.[2] However, be mindful of potential substrate degradation at higher temperatures.

  • Catalyst Poisoning (for Hydrogenolysis): If you are attempting cleavage via hydrogenolysis (less common for PMB but possible), impurities in the starting material or solvent, particularly sulfur-containing compounds, can poison the palladium catalyst.[2] Ensure all materials are purified and consider using a more robust catalyst like Pearlman's catalyst (Pd(OH)₂/C).[2]

Issue 2: Formation of Unidentified Byproducts

Q: My reaction is messy, and I'm observing multiple unidentified spots on my TLC plate. What is causing these side reactions?

A: The formation of byproducts is most often caused by the reactive p-methoxybenzyl cation that is generated during acidic or oxidative cleavage.[1] This electrophilic intermediate can cause several issues:

  • Alkylation of Nucleophiles: The PMB cation can be "trapped" by other nucleophilic functional groups within your substrate or by the deprotected alcohol product itself, leading to undesired alkylation.

  • Polymerization: The cation can also lead to polymerization, resulting in a complex mixture of byproducts.[1]

Solution: Use a Cation Scavenger The most effective way to mitigate these side reactions is to add a cation scavenger to the reaction mixture. The scavenger is a non-nucleophilic, electron-rich aromatic compound that acts as a sacrificial trap for the PMB cation.

  • Common Scavengers: Anisole, 1,3-dimethoxybenzene, or 1,3,5-trimethoxybenzene are excellent choices.[3][4] Thiols can also be used.[1]

  • Mechanism: The scavenger intercepts the PMB cation via a Friedel-Crafts alkylation reaction, preventing it from reacting with your desired molecule.

Figure 1. Troubleshooting workflow for PMB deprotection.

Issue 3: Lack of Selectivity

Q: I am trying to deprotect a PMB ether in the presence of a benzyl (Bn) ether, but both groups are being cleaved. How can I improve selectivity?

A: Achieving selectivity is critical in multi-step synthesis. The PMB group was designed to be more labile than the standard benzyl group, particularly towards oxidation.

  • Oxidative Cleavage is Key: The most reliable method for selectively cleaving a PMB ether in the presence of a Bn ether is through oxidative methods. Reagents like DDQ or Ceric Ammonium Nitrate (CAN) react much faster with the electron-rich PMB group.[1][5] Normal benzyl groups are oxidized much more slowly under these conditions.[1]

  • Acidic Cleavage: While possible, achieving high selectivity with acidic methods can be more challenging and substrate-dependent. PMB ethers are more acid-labile than Bn ethers, but strong acids like TFA can often cleave both if left for too long. Milder Lewis acids may offer better selectivity.[6]

Frequently Asked Questions (FAQs)

Q1: What are the main strategies for removing a PMB protecting group?

A: There are three primary strategies for PMB group cleavage, each with its own advantages and compatibilities:

  • Oxidative Cleavage: This is the most common and often most selective method. It is typically performed with DDQ or CAN in a solvent like DCM/water.[7][8] It is orthogonal to many other protecting groups.[1]

  • Acidic Cleavage: The PMB ether can be cleaved with strong Brønsted acids like trifluoroacetic acid (TFA) or Lewis acids like AlCl₃ or Zn(OTf)₂.[6][9] This method often requires a cation scavenger to prevent side reactions.[3]

  • Hydrogenolysis: While benzyl ethers are typically removed by catalytic hydrogenation (e.g., H₂, Pd/C), this method can also cleave PMB ethers.[10] However, it lacks selectivity over other reducible groups (alkenes, alkynes, benzyl ethers) and is therefore less commonly used for selective PMB removal.

Q2: How do I choose the right deprotection method for my molecule?

A: The choice depends entirely on the other functional groups present in your substrate:

  • If your molecule contains other oxidizable groups (like electron-rich dienes), avoid strong oxidants like DDQ.[1]

  • If your molecule has acid-sensitive groups (like tert-butyl esters (Boc) or silyl ethers (TBS, TIPS)), avoid strong acids like TFA. Milder Lewis acids or oxidative conditions are preferred.[11]

  • If your molecule has reducible groups (like alkenes, alkynes, or other benzyl-type ethers) that you want to preserve, avoid hydrogenolysis.

  • For maximum selectivity in the presence of a standard benzyl ether, oxidative cleavage with DDQ is the method of choice.[5]

Q3: Can PMB esters be cleaved under the same conditions as PMB ethers?

A: Not always. While PMB esters can be cleaved by acidic methods similarly to PMB ethers, they are notably resistant to oxidative cleavage with DDQ.[11] Even under forcing conditions, DDQ often fails to cleave PMB esters.[11] For PMB ester removal, acidic cleavage (e.g., TFA) or base-mediated hydrolysis (e.g., LiOH, KOH) are more reliable methods.[11]

Quantitative Data Summary

The following tables summarize typical reaction conditions for the most common PMB ether cleavage methods.

Table 1: Conditions for Oxidative Cleavage of PMB Ethers

Reagent Stoichiometry (equiv.) Solvent System Temp (°C) Typical Time Notes
DDQ 1.1 - 1.5 CH₂Cl₂ / H₂O (e.g., 18:1) 0 to RT 1 - 3 h The method of choice for selectivity over benzyl ethers.[1]

| CAN | 2.0 - 2.5 | CH₃CN / H₂O | 0 | 15 - 60 min | Very fast but can be less selective and may oxidize other functional groups.[8] |

Table 2: Conditions for Acidic Cleavage of PMB Ethers

Reagent Scavenger (equiv.) Solvent Temp (°C) Typical Time Notes
TFA Anisole or 1,3-Dimethoxybenzene (3-5) CH₂Cl₂ 0 to RT 15 min - 2 h Effective but can cleave other acid-labile groups. Scavenger is crucial.[3][6]
TfOH 1,3-Dimethoxybenzene (3) CH₂Cl₂ RT 10 - 15 min Highly efficient and fast with a scavenger. Uses catalytic (0.5 equiv) acid.[3]

| Zn(OTf)₂ | None specified | CH₃CN | RT | 15 - 120 min | A mild Lewis acid option that can be selective for PMB over other groups.[9] |

Detailed Experimental Protocols

Protocol 1: Oxidative Cleavage of a PMB Ether using DDQ

This protocol is adapted from standard literature procedures.[1]

  • Setup: Dissolve the PMB-protected substrate (1.0 equiv) in a mixture of dichloromethane (CH₂Cl₂) and water (typically an 18:1 to 20:1 ratio) in a round-bottom flask. Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add solid DDQ (1.2 equiv) to the stirred solution. The reaction mixture will typically turn dark green or brown.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, quench the reaction by adding aqueous sodium bicarbonate solution. The color of the mixture should fade.

  • Purification: Transfer the mixture to a separatory funnel and extract with CH₂Cl₂. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Figure 2. Simplified mechanism of oxidative PMB cleavage by DDQ.

Protocol 2: Acidic Cleavage of a PMB Ether using TFA with a Scavenger

This protocol demonstrates the use of a strong acid with a cation scavenger.[3]

  • Setup: Dissolve the PMB-protected substrate (1.0 equiv) and a cation scavenger such as 1,3-dimethoxybenzene (3.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., Nitrogen or Argon). Cool the solution to 0 °C.

  • Reagent Addition: Add trifluoroacetic acid (TFA, typically 5-10 equiv, or as a 10% solution in DCM) dropwise to the stirred solution.

  • Reaction Monitoring: Stir the reaction at 0 °C or allow it to warm to room temperature. Monitor the reaction progress by TLC. These reactions are often complete within 30 minutes.

  • Workup: Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Purification: Extract the aqueous layer with CH₂Cl₂. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude material by flash column chromatography.

Figure 3. Acidic cleavage of a PMB ether and the role of a cation scavenger.

References

Technical Support Center: Optimizing TFA-Mediated PMB Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and optimized protocols for the cleavage of the p-methoxybenzyl (PMB) protecting group using trifluoroacetic acid (TFA).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of TFA-mediated PMB deprotection?

The deprotection proceeds via an SN1-type mechanism. The reaction is initiated by the protonation of the PMB ether oxygen by TFA, which converts the hydroxyl group of the substrate into a good leaving group. Subsequent departure of the alcohol or phenol generates a resonance-stabilized p-methoxybenzyl carbocation. This carbocation is then quenched by a nucleophile, which can be the trifluoroacetate anion or, more commonly, a scavenger added to the reaction mixture to prevent side reactions.

Q2: Why is a scavenger necessary during PMB deprotection?

The highly electrophilic p-methoxybenzyl carbocation generated during cleavage can react with other nucleophilic functional groups on the substrate or solvent, leading to unwanted side products through re-alkylation.[1][2][3] To mitigate this, scavengers are added to the reaction mixture to trap the carbocation.[3]

Q3: What are the most common scavengers for this reaction?

Common and effective scavengers include:

  • Anisole and its derivatives: Electron-rich aromatic systems like anisole or 1,3-dimethoxybenzene are excellent scavengers that undergo Friedel-Crafts alkylation with the PMB cation.[1][3]

  • Trialkylsilanes: Reagents such as triisopropylsilane (TIS) and triethylsilane (TES) are highly effective at reducing the carbocation.[2][4]

  • Thiols: In peptide synthesis, scavengers like 1,2-ethanedithiol (EDT) are often used, particularly when sulfur-containing amino acids are present.[2][5]

  • Water: Can also act as a nucleophile to quench the carbocation.[2][4]

Q4: Can TFA cleave other protecting groups?

Yes, TFA is a strong acid and may cleave other acid-labile protecting groups. Its selectivity depends on the relative acid sensitivity of the groups present.

  • Benzyl (Bn) ethers and esters: PMB ethers can be selectively cleaved in the presence of benzyl ethers.[1][6] Benzyl esters are also generally stable to the conditions used for PMB ester cleavage.[1]

  • Boc-carbamates: Acid-sensitive Boc groups may not be stable under PMB deprotection conditions.[1]

  • 2,4-Dimethoxybenzyl (DMB) ethers: The DMB group is significantly more acid-labile than the PMB group, allowing for its selective removal in the presence of PMB.[2][7]

Troubleshooting Guide

This section addresses common issues encountered during TFA-mediated PMB deprotection.

Issue 1: Incomplete or Slow Reaction

If you observe starting material remaining after the expected reaction time, consider the following solutions.

Potential Cause Recommended Solution Explanation
Insufficient TFA Concentration Gradually increase the concentration of TFA. Conditions can range from 10% TFA in a solvent to neat TFA.[1][8][9]A higher acid concentration increases the rate of the initial protonation step, driving the reaction forward.
Low Reaction Temperature Allow the reaction to warm to room temperature, or gently heat it. Reactions can be run at temperatures from 50°C to 80°C to ensure completion.[9]The deprotection can be kinetically slow, and increasing the temperature provides the necessary activation energy.
Insufficient Reaction Time Increase the duration of the reaction. Monitor progress closely using TLC or LC-MS to determine the optimal time.[8]Some substrates, particularly those that are sterically hindered or less activated, may require longer reaction times for full conversion.
Poor Solvent Choice Ensure the use of an appropriate solvent. Dichloromethane (DCM) is the most common and effective solvent.[6] Toluene can also be used, but solvents like THF may significantly decrease the reaction rate.[6]The solvent can influence the stability of the carbocation intermediate and the overall reaction kinetics.
Issue 2: Formation of Side Products

The appearance of unexpected spots on a TLC plate or peaks in an LC-MS trace often indicates side reactions.

Potential Cause Recommended Solution Explanation
Carbocation Side Reactions Add an effective carbocation scavenger to the reaction mixture before adding TFA.[3]Scavengers like anisole or triisopropylsilane (TIS) are more nucleophilic than the substrate and will preferentially react with the liberated PMB cation, preventing re-alkylation of the starting material or product.[1][2]
Degradation of Sensitive Functional Groups Use milder conditions. Decrease the TFA concentration and/or lower the reaction temperature to 0°C.[1][2]If the substrate contains other acid-sensitive groups, harsh conditions (high TFA concentration or elevated temperature) can lead to their degradation or removal.
Troubleshooting Workflow

The following diagram illustrates a logical approach to troubleshooting common issues.

G cluster_start Start cluster_success Success cluster_incomplete Troubleshooting: Incomplete Reaction cluster_side_products Troubleshooting: Side Products start Reaction Outcome? success Reaction Complete (Proceed to Workup) start->success Clean & Complete incomplete Incomplete Reaction start->incomplete Incomplete side_products Side Products Observed start->side_products Side Products sol1 Increase TFA Concentration incomplete->sol1 sol2 Increase Reaction Time incomplete->sol2 sol3 Increase Temperature incomplete->sol3 sol4 Add/Increase Scavenger (e.g., Anisole, TIS) side_products->sol4 sol5 Decrease Temperature side_products->sol5 G cluster_prep Reaction Setup cluster_reaction Deprotection cluster_workup Workup & Purification cluster_final Final Product A Dissolve Substrate in DCM B Add Scavenger (e.g., Anisole) A->B C Cool to 0°C B->C D Add TFA Dropwise C->D E Stir and Monitor (TLC / LC-MS) D->E F Quench with Sat. NaHCO3 E->F G Extract & Wash F->G H Dry & Concentrate G->H I Purify (Chromatography) H->I J Isolated Product I->J

References

Navigating PMB Deprotection: A Guide to Minimizing Unwanted Side Reactions

Author: BenchChem Technical Support Team. Date: December 2025

The p-methoxybenzyl (PMB) group is a widely utilized protecting group for alcohols, phenols, amines, and other functionalities in multistep organic synthesis due to its general stability and selective removal under specific conditions. However, the deprotection step can be fraught with challenges, often leading to unwanted side reactions that can compromise yield and purity. This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals navigate the complexities of PMB group removal and achieve clean, efficient deprotection.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for PMB group removal?

The primary methods for cleaving a PMB ether are oxidative cleavage and acidic hydrolysis.[1] Oxidative methods typically employ reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or ceric ammonium nitrate (CAN).[2][3] Acidic cleavage is commonly achieved with strong acids such as trifluoroacetic acid (TFA) or Lewis acids.[4][5] Hydrogenolysis can also be used, although it is less common for PMB ethers compared to benzyl ethers.[6]

Q2: What are the primary side reactions observed during oxidative deprotection with DDQ?

The main side reaction during DDQ-mediated deprotection is the oxidation of other electron-rich functional groups within the molecule, such as dienes or trienes.[2] In some cases, over-oxidation of an allylic O-PMB group directly to a ketone has been observed, particularly with an excess of DDQ.[2] The reaction can also be complicated by the formation of byproducts from the reaction of intermediary PMB cations or the p-anisaldehyde byproduct with nucleophilic groups in the substrate.[2]

Q3: How can I prevent side reactions when using strong acids like TFA for PMB removal?

The primary challenge with acidic deprotection is the generation of a reactive p-methoxybenzyl cation. This carbocation can act as an electrophile and alkylate other nucleophilic sites in the molecule, leading to undesired byproducts.[4] To mitigate this, it is common practice to add a "cation scavenger" to the reaction mixture. Anisole or 1,3-dimethoxybenzene are frequently used scavengers that are more nucleophilic than the substrate and will preferentially react with the PMB cation.[4]

Q4: Can Lewis acids be used for PMB deprotection, and what are the potential pitfalls?

Yes, various Lewis acids such as aluminum chloride (AlCl₃), boron trifluoride etherate (BF₃·OEt₂), and tin(IV) chloride (SnCl₄) can effect PMB cleavage.[6][7] A potential issue is that some Lewis acids can be harsh and may not be compatible with other acid-sensitive functional groups in the molecule. As with Brønsted acids, the generation of the PMB cation necessitates the use of scavengers to prevent side reactions.[6] In some cases, Lewis acid-mediated deprotection can lead to complex mixtures if not carefully controlled.[8]

Q5: Is hydrogenolysis a viable method for PMB group removal?

While hydrogenolysis is a standard method for benzyl (Bn) group removal, its application for PMB ethers can be problematic. The main issue is catalyst poisoning, especially in substrates containing sulfur.[6] Additionally, other functional groups that are susceptible to reduction, such as alkenes and alkynes, may be reduced under hydrogenolysis conditions.[6]

Troubleshooting Guides

Issue 1: Low Yield or Incomplete Deprotection
Potential Cause Troubleshooting Steps
Insufficient reagent Increase the equivalents of the deprotecting agent (e.g., DDQ, TFA). Monitor the reaction by TLC or LC-MS to determine the optimal stoichiometry.
Sub-optimal reaction conditions Optimize temperature and reaction time. Some deprotections may require elevated temperatures, while others proceed cleanly at 0 °C or room temperature.
Poor solvent choice Ensure the solvent is appropriate for the chosen deprotection method. For example, DDQ deprotections are often carried out in dichloromethane/water mixtures.[9]
Steric hindrance For sterically hindered PMB ethers, longer reaction times, higher temperatures, or a stronger deprotecting agent may be necessary.
Issue 2: Formation of Unidentified Byproducts
Potential Cause Troubleshooting Steps
Oxidation of sensitive functional groups (with DDQ/CAN) Use a milder oxidant or a different deprotection strategy (e.g., acidic cleavage). Ensure the minimum effective amount of the oxidant is used.
Alkylation by PMB cation (with acids) Add a cation scavenger such as anisole, 1,3-dimethoxybenzene, or triethylsilane to the reaction mixture.[4][6]
Reaction with p-anisaldehyde byproduct The addition of a nucleophilic scavenger, such as a thiol, can help trap the aldehyde.[2]
Decomposition of the starting material or product Use milder reaction conditions (lower temperature, shorter reaction time). Ensure the workup procedure is appropriate and does not introduce conditions that could cause degradation.

Quantitative Data Summary

The choice of deprotection method can significantly impact the yield and purity of the desired product. The following tables provide a summary of quantitative data from various studies to aid in the selection of an appropriate method.

Table 1: Comparison of Oxidative Deprotection Methods

ReagentSubstrate TypeEquivalents of ReagentSolventTemperature (°C)Time (h)Yield (%)Ref.
DDQPrimary Alcohol PMB Ether1.3CH₂Cl₂/pH 7 buffer (18:1)0 to rt197[2]
DDQAllylic Alcohol PMB Ether8.0Not specifiedNot specifiedNot specifiedOver-oxidized to ketone[2]
CANNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedGenerally high yields, but workup can be difficult for water-soluble products[10]

Table 2: Comparison of Acidic Deprotection Methods

ReagentScavengerSubstrate TypeEquivalents of ReagentSolventTemperature (°C)TimeYield (%)Ref.
TFA (10%)NonePMB Ester-CH₂Cl₂Not specifiedNot specifiedQuantitative[6]
TFAAnisolePMB EsterStoichiometricNot specifiedNot specifiedNot specifiedHigh yields[6]
TfOHNonePMB Ether0.5CH₂Cl₂215 min82[11]
TfOH1,3-DimethoxybenzenePMB Ether0.5CH₂Cl₂2110 minup to 98[12]
AlCl₃AnisolePMB Ester in a sulfide-containing substrate2.5CH₂Cl₂-50Not specified60[6]
POCl₃NonePMB Ether/Ester0.5DichloroethanertNot specified82[6][13]

Experimental Protocols

Protocol 1: General Procedure for PMB Deprotection using DDQ

  • Dissolve the PMB-protected substrate (1.0 equiv) in a mixture of dichloromethane (CH₂Cl₂) and water (typically 10:1 to 20:1 v/v). A pH 7 phosphate buffer can be used in place of water for acid-sensitive substrates.[9]

  • Cool the solution to 0 °C in an ice bath.

  • Add DDQ (1.1-1.5 equiv) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.[14]

Protocol 2: General Procedure for PMB Deprotection using TFA with a Scavenger

  • Dissolve the PMB-protected substrate (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂).

  • Add a cation scavenger, such as anisole or 1,3-dimethoxybenzene (3-10 equiv).

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (TFA) dropwise to the stirred solution (a final concentration of 10-50% v/v is common).

  • Stir the reaction at 0 °C or allow it to warm to room temperature, monitoring the progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by adding it to a cold, stirred solution of saturated aqueous NaHCO₃.

  • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visualizing Reaction Pathways

Diagram 1: Oxidative Deprotection of a PMB Ether with DDQ

DDQ Deprotection ROPMB R-O-PMB Complex [R-O-PMB • DDQ] Charge-Transfer Complex ROPMB->Complex DDQ DDQ DDQ->Complex RadicalCation [R-O-PMB]•⁺ Radical Cation Complex->RadicalCation SET DDQH2 DDQH₂ Oxonium R-O⁺=PMB Oxonium Ion RadicalCation->Oxonium - H• Hemiacetal Hemiacetal Intermediate Oxonium->Hemiacetal ROH R-OH (Deprotected Alcohol) Hemiacetal->ROH Anisaldehyde p-Anisaldehyde Hemiacetal->Anisaldehyde H2O H₂O H2O->Hemiacetal

Caption: Mechanism of PMB deprotection using DDQ via a charge-transfer complex.

Diagram 2: Acid-Catalyzed Deprotection of a PMB Ether with Scavenging

Acidic Deprotection with Scavenger ROPMB R-O-PMB ProtonatedEther R-O⁺(H)-PMB ROPMB->ProtonatedEther H_plus H⁺ (from TFA) H_plus->ProtonatedEther ROH R-OH (Deprotected Alcohol) ProtonatedEther->ROH PMB_cation PMB⁺ (p-Methoxybenzyl Cation) ProtonatedEther->PMB_cation TrappedCation Trapped Cation (PMB-Scavenger)⁺ PMB_cation->TrappedCation SideProduct Side Product (Alkylated Substrate) PMB_cation->SideProduct Unwanted Alkylation Scavenger Scavenger (e.g., Anisole) Scavenger->TrappedCation Traps Cation Substrate Nucleophilic Substrate Substrate->SideProduct

Caption: Acidic PMB deprotection and the role of a cation scavenger.

Diagram 3: Troubleshooting Logic for Unwanted Side Reactions

Troubleshooting Side Reactions Start Side Reaction Observed Identify Identify Side Product(s) (e.g., by MS, NMR) Start->Identify Alkylation Alkylation Product? Identify->Alkylation Oxidation Oxidation Product? Identify->Oxidation Alkylation->Oxidation No AddScavenger Add/Increase Cation Scavenger (e.g., Anisole) Alkylation->AddScavenger Yes ReduceOxidant Reduce Equivalents of Oxidant (e.g., DDQ) Oxidation->ReduceOxidant Yes ChangeMethod Change Deprotection Method (e.g., Acidic instead of Oxidative) Oxidation->ChangeMethod No / Still problematic MilderAcid Use Milder Acidic Conditions (e.g., lower [TFA], different acid) AddScavenger->MilderAcid Still problematic End Problem Solved AddScavenger->End MilderAcid->End ReduceOxidant->ChangeMethod Still problematic ReduceOxidant->End ChangeMethod->End

Caption: A decision tree for troubleshooting side reactions in PMB deprotection.

References

How to selectively cleave PMB ethers in the presence of other protecting groups

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the selective cleavage of p-methoxybenzyl (PMB) ethers in the presence of other protecting groups.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for selectively cleaving PMB ethers?

The most common methods for the selective deprotection of PMB ethers involve oxidative cleavage or acidic hydrolysis. Oxidative methods often employ reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) or ceric ammonium nitrate (CAN).[1][2] Acid-catalyzed cleavage can be achieved with various acids such as trifluoroacetic acid (TFA), hydrochloric acid in hexafluoro-2-propanol (HCl/HFIP), or triflic acid (TfOH).[3][4][5] Other less common but effective methods include the use of carbon tetrabromide in methanol (CBr4/MeOH) and electrochemical deprotection.[3][6][7]

Q2: How can I remove a PMB group without affecting a benzyl (Bn) ether in the same molecule?

Selective cleavage of a PMB ether in the presence of a benzyl ether is readily achievable. Oxidative methods using DDQ or CAN are highly selective for the electron-rich PMB group, leaving the benzyl ether intact.[1] This is because the para-methoxy group on the PMB ether facilitates oxidation.[1][8] While strong acids will cleave both, carefully controlled acidic conditions can sometimes favor PMB cleavage.

Q3: Are silyl ethers like TBS, TBDPS, or TIPS stable under PMB deprotection conditions?

The stability of silyl ethers depends on the chosen PMB deprotection method.

  • Oxidative conditions (DDQ, CAN): Silyl ethers are generally stable under these conditions.[1]

  • Acidic conditions: The stability of silyl ethers is highly dependent on the acid strength and reaction conditions. tert-Butyldiphenylsilyl (TBDPS) is generally more stable to acidic conditions than tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS).[4][9] For instance, catalytic HCl in HFIP/DCM has been shown to selectively cleave PMB ethers in the presence of TBDPS ethers.[4][9] However, prolonged reaction times or stronger acids can lead to the cleavage of silyl ethers, particularly TBS.[4][9]

Q4: I am observing undesired side reactions during PMB deprotection. What could be the cause and how can I mitigate it?

A common issue during the acidic or oxidative cleavage of PMB ethers is the formation of a reactive p-methoxybenzyl cation. This cation can be trapped by other nucleophiles present in the molecule, leading to undesired byproducts.[10] To prevent this, a cation scavenger such as 1,3,5-trimethoxybenzene (TMB) or anisole can be added to the reaction mixture to trap the carbocation.[10][11]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Incomplete PMB cleavage Insufficient reagent, short reaction time, or low temperature.Increase the equivalents of the deprotecting agent, prolong the reaction time, or gently heat the reaction mixture. Monitor the reaction progress by TLC.
Cleavage of other protecting groups The chosen deprotection method is not orthogonal to the other protecting groups.Refer to the protecting group stability table below and select a more selective deprotection method. For example, use DDQ for oxidative cleavage if acid-labile groups are present.
Formation of side products The intermediate p-methoxybenzyl cation is reacting with other functional groups.Add a cation scavenger like 1,3,5-trimethoxybenzene or anisole to the reaction mixture.[10][11]
Low yield of the desired product Decomposition of the starting material or product under the reaction conditions.Use milder deprotection conditions (e.g., lower temperature, weaker acid). Ensure the reaction is performed under an inert atmosphere if reagents are air-sensitive.
Difficulty in purification The byproduct, p-methoxybenzaldehyde, is co-eluting with the product.The aldehyde can be removed by washing the organic extract with a sodium bisulfite solution.

Data Presentation: Protecting Group Stability

The following table summarizes the stability of common protecting groups under various PMB ether cleavage conditions.

Protecting Group DDQ (Oxidative) CAN (Oxidative) TFA (Acidic) HCl/HFIP (Acidic) CBr4/MeOH
Benzyl (Bn) Stable[1]StableCan be cleavedStableStable[3]
TBS (t-butyldimethylsilyl) Stable[1]StableLabilePartially cleaved[4][9]Stable
TBDPS (t-butyldiphenylsilyl) StableStableStableStable[4][9]Stable
TIPS (triisopropylsilyl) StableStableLabileLabileStable
MOM (methoxymethyl) Stable[1]StableLabileLabileStable
THP (tetrahydropyranyl) Stable[1]StableLabileLabileStable
Acetyl (Ac) StableStableStableStableStable
Benzoyl (Bz) Stable[1]StableStableStableStable
Boc (t-butyloxycarbonyl) StableStableLabileLabileStable

Experimental Protocols

Protocol 1: Oxidative Cleavage using DDQ

This protocol describes the selective cleavage of a PMB ether using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ).[1]

  • Reaction Setup: Dissolve the PMB-protected substrate (1.0 equiv) in a mixture of dichloromethane (CH2Cl2) and water (e.g., 18:1 v/v).

  • Reagent Addition: Cool the solution to 0 °C and add DDQ (1.1–1.5 equiv) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC (typically 1-4 hours).

  • Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with CH2Cl2.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate in vacuo. Purify the crude product by silica gel column chromatography.

Protocol 2: Acidic Cleavage using Catalytic HCl in HFIP

This method provides a mild and chemoselective deprotection of PMB ethers.[4][9]

  • Reaction Setup: Dissolve the PMB-protected substrate (1.0 equiv) in a 1:1 mixture of hexafluoro-2-propanol (HFIP) and dichloromethane (DCM).

  • Reagent Addition: Add a catalytic amount of hydrochloric acid (HCl) (e.g., from a stock solution in dioxane).

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC.

  • Workup: Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.

  • Purification: Extract the product with DCM, wash the combined organic layers with brine, dry over Na2SO4, and concentrate. Purify by silica gel chromatography.

Visualizations

G cluster_workflow Selective PMB Cleavage Workflow start PMB-Protected Substrate (with other protecting groups) reagent Select Deprotection Reagent (e.g., DDQ, HCl/HFIP) start->reagent reaction Deprotection Reaction reagent->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Deprotected Product purification->product

Caption: Experimental workflow for the selective deprotection of PMB ethers.

Caption: Decision tree for selecting a PMB deprotection method.

References

Troubleshooting low yields in reductive amination with protected hydrazines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in reductive amination reactions involving protected hydrazines, such as tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) protected hydrazines.

Troubleshooting Guides

Problem 1: Low to No Product Formation
Possible Cause Troubleshooting Step Rationale
Inefficient Imine/Hydrazone Formation 1. Optimize pH: Adjust the reaction mixture to a mildly acidic pH (typically 4-6). This can be achieved by adding a catalytic amount of acetic acid.Imine/hydrazone formation is often the rate-limiting step and is catalyzed by acid. However, strongly acidic conditions (pH < 4) will protonate the hydrazine, rendering it non-nucleophilic, while basic conditions do not sufficiently activate the carbonyl group.[1] 2. Remove Water: Add a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å), to the reaction mixture.
Inactive Reducing Agent 1. Use a Fresh Bottle: Reducing agents, especially hydrides, can degrade upon exposure to moisture and air. Use a newly opened bottle or a properly stored reagent.Old or improperly stored reducing agents may have lost their activity, leading to incomplete or no reduction. 2. Check Reducing Agent Compatibility: Ensure the chosen reducing agent is suitable for the reaction conditions. For example, NaBH(OAc)₃ is sensitive to water and not ideal for use in methanol.[2]
Protecting Group Instability 1. For Boc-Hydrazine: Avoid strongly acidic conditions. If an acid catalyst is required, use it sparingly. Consider using a milder reducing agent that does not require very low pH, such as NaBH(OAc)₃.The Boc group is labile under strongly acidic conditions and can be cleaved, leading to side reactions or failure to form the desired product.[3] 2. For Cbz-Hydrazine: If using catalytic hydrogenation (e.g., H₂/Pd-C) as the reduction method, be aware that this can cleave the Cbz group. Consider alternative reducing agents like borohydrides.
Problem 2: Presence of Unreacted Starting Materials
Possible Cause Troubleshooting Step Rationale
Incomplete Reaction 1. Increase Reaction Time: Extend the reaction time and monitor progress by TLC or LC-MS. Some reductive aminations, especially with hindered substrates, can be slow.The reaction may simply need more time to reach completion. 2. Increase Temperature: Gently heat the reaction mixture (e.g., to 40-50 °C).
Steric Hindrance 1. Use a Less Hindered Substrate (if possible): If feasible, consider if a less sterically demanding carbonyl or hydrazine derivative can be used.Steric bulk around the carbonyl group or the nitrogen of the hydrazine can significantly slow down the reaction.[4][5] 2. Use a More Reactive Reducing Agent: If using a very mild reducing agent, consider switching to a slightly more reactive one. For example, if NaBH(OAc)₃ is ineffective, NaBH₃CN could be an alternative (with appropriate safety precautions).
Problem 3: Formation of Side Products
Possible Cause Troubleshooting Step Rationale
Reduction of Carbonyl Starting Material 1. Use a More Selective Reducing Agent: Switch to a milder reducing agent that preferentially reduces the iminium ion/hydrazone over the carbonyl group. NaBH₃CN and NaBH(OAc)₃ are generally more selective than NaBH₄.[1]Stronger reducing agents like NaBH₄ can directly reduce the starting aldehyde or ketone, leading to the corresponding alcohol as a byproduct and lowering the yield of the desired amine. 2. Two-Step Procedure: First, form the imine/hydrazone and isolate it or ensure its complete formation, then add the reducing agent.
Over-Alkylation/Dialkylation 1. Use Stoichiometric Amounts: Use a 1:1 stoichiometry of the hydrazine and carbonyl compound.Using a large excess of the carbonyl compound can potentially lead to further reaction with the product, although this is less common with protected hydrazines.
Boc Deprotection 1. Modify Purification: If using acidic conditions for purification (e.g., SCX column), be aware that this can lead to partial or complete removal of the Boc group.[3] Consider alternative purification methods like standard silica gel chromatography with a neutral mobile phase.The acidic nature of some purification techniques can cleave the Boc protecting group from the final product.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reductive amination with protected hydrazines?

A mildly acidic pH, typically between 4 and 6, is generally optimal. This pH is a compromise: it's acidic enough to catalyze the formation of the imine/hydrazone intermediate but not so acidic that it protonates the hydrazine, which would render it non-nucleophilic.[1] You can achieve this by adding a catalytic amount of a weak acid like acetic acid.

Q2: Which reducing agent is best for reductive amination with protected hydrazines?

The choice of reducing agent depends on the specific substrates and the desired reaction conditions. Here is a comparison of common choices:

Reducing AgentAdvantagesDisadvantages
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mild and highly selective for imines/hydrazones over carbonyls. Effective for a wide range of substrates, including those sensitive to acid. Less toxic than NaBH₃CN.[6]Water-sensitive; not compatible with protic solvents like methanol.[2]
Sodium Cyanoborohydride (NaBH₃CN) Highly selective for imines/hydrazones over carbonyls. Tolerant of water and can be used in protic solvents like methanol.[1][2]Highly toxic; generates toxic hydrogen cyanide (HCN) gas under acidic conditions, requiring careful handling and workup.
Sodium Borohydride (NaBH₄) Inexpensive and readily available.Less selective; can reduce the starting aldehyde or ketone.[2] Often requires a two-step procedure where the imine/hydrazone is pre-formed.
α-Picoline-Borane Has been shown to be efficient for the direct reductive alkylation of hydrazine derivatives in a one-pot manner.[7]May not be as commonly available as borohydrides.

Q3: Can I run the reaction as a one-pot procedure?

Yes, one-pot procedures are common and efficient for reductive amination, especially when using selective reducing agents like sodium triacetoxyborohydride or sodium cyanoborohydride.[8] These reagents can be present from the start of the reaction as they will preferentially reduce the in-situ formed imine/hydrazone.

Q4: My reaction is very slow. What can I do to speed it up?

To accelerate a slow reductive amination, you can:

  • Add a catalytic amount of acid (like acetic acid) if you haven't already, to speed up imine/hydrazone formation.

  • Gently heat the reaction mixture , for example, to 40-50 °C.

  • Use a dehydrating agent like molecular sieves to drive the equilibrium towards the imine/hydrazone intermediate.

Q5: I am seeing an alcohol byproduct corresponding to my starting aldehyde/ketone. How can I prevent this?

The formation of an alcohol byproduct indicates that your reducing agent is reducing the starting carbonyl compound. To prevent this:

  • Switch to a more selective reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[1]

  • Perform the reaction in two steps: first, allow the imine/hydrazone to form completely, and then add the reducing agent.[6]

Experimental Protocols

Protocol 1: One-Pot Reductive Amination of tert-Butyl Carbazate with a Substituted Benzaldehyde using Sodium Triacetoxyborohydride
  • To a solution of the substituted benzaldehyde (1.0 mmol) and tert-butyl carbazate (1.1 mmol) in 1,2-dichloroethane (DCE, 10 mL), add acetic acid (0.1 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 mmol) in one portion.

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-16 hours.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (DCM, 2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Stepwise Reductive Amination of Benzyl Carbazate with a Ketone using Sodium Borohydride

Step A: Hydrazone Formation

  • In a round-bottom flask, dissolve the ketone (1.0 mmol) and benzyl carbazate (1.0 mmol) in methanol (10 mL).

  • Add a catalytic amount of acetic acid (e.g., 1-2 drops).

  • Stir the mixture at room temperature for 1-2 hours, or until TLC analysis indicates complete consumption of the starting ketone and formation of the hydrazone.

Step B: Reduction

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 mmol) portion-wise, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-3 hours, monitoring by TLC.

  • Quench the reaction by the careful addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by silica gel column chromatography.

Visualizations

Reductive_Amination_Workflow cluster_one_pot One-Pot Procedure cluster_two_step Two-Step Procedure one_pot_start Combine: - Carbonyl - Protected Hydrazine - Solvent - Acid Catalyst (optional) one_pot_reductant Add Selective Reducing Agent (e.g., NaBH(OAc)₃) one_pot_start->one_pot_reductant one_pot_reaction Reaction (Imine/Hydrazone Formation & Reduction) one_pot_reductant->one_pot_reaction one_pot_workup Aqueous Workup & Extraction one_pot_reaction->one_pot_workup one_pot_purification Purification one_pot_workup->one_pot_purification two_step_imine Combine: - Carbonyl - Protected Hydrazine - Solvent - Acid Catalyst two_step_formation Imine/Hydrazone Formation two_step_imine->two_step_formation two_step_reductant Add Reducing Agent (e.g., NaBH₄) two_step_formation->two_step_reductant two_step_reduction Reduction two_step_reductant->two_step_reduction two_step_workup Aqueous Workup & Extraction two_step_reduction->two_step_workup two_step_purification Purification two_step_workup->two_step_purification

Caption: Comparison of one-pot versus two-step reductive amination workflows.

Troubleshooting_Low_Yield cluster_sm_present Starting Materials Present? cluster_troubleshoot_sm Troubleshooting Incomplete Reaction cluster_troubleshoot_no_sm Troubleshooting Side Reactions / Product Loss start Low Yield Observed check_sm Check for Starting Materials by TLC/LC-MS start->check_sm sm_yes Yes check_sm->sm_yes sm_no No check_sm->sm_no optimize_imine Optimize Imine/ Hydrazone Formation: - Adjust pH (4-6) - Add dehydrating agent - Increase reaction time/temp sm_yes->optimize_imine check_reductant Check Reducing Agent: - Use fresh reagent - Consider a more  reactive alternative sm_yes->check_reductant check_side_products Analyze for Side Products: - Carbonyl reduction (alcohol) - Protecting group cleavage sm_no->check_side_products check_workup Review Workup & Purification: - Avoid acidic conditions  for Boc-protected products - Ensure proper extraction sm_no->check_workup

References

Managing the stability of (4-Methoxybenzyl)hydrazine during storage and handling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information for researchers, scientists, and drug development professionals on the stable storage, handling, and troubleshooting of (4-Methoxybenzyl)hydrazine and its salts.

Frequently Asked Questions (FAQs)

Q1: What is the recommended way to store this compound?

A1: this compound and its salts are sensitive to air, light, and moisture.[1] For optimal stability, it should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[2][3] The recommended storage temperature is between 2-8°C in a dark, dry, and well-ventilated area.[2][3]

Q2: I have the hydrochloride salt of this compound. Is it more stable than the free base?

A2: Yes, the hydrochloride salt form of this compound enhances its stability and makes it easier to handle compared to the free base.[4] The solid, crystalline nature of the salt reduces its susceptibility to atmospheric oxidation.

Q3: My stored this compound has changed color from white/pale yellow to a darker yellow/brown. What does this indicate?

A3: A noticeable color change is a common visual indicator of degradation. This is often due to oxidation from improper storage or prolonged exposure to air and light.[5] It is highly recommended to assess the purity of the material before use if a color change is observed.

Q4: Can I handle this compound on the open bench?

A4: Due to its air-sensitive nature and potential toxicity, it is best practice to handle this compound under an inert atmosphere, for example, within a glovebox or using Schlenk line techniques.[6] If brief handling in the air is unavoidable, minimize exposure time. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Q5: What are the primary degradation pathways for this compound?

A5: The primary degradation pathway for benzylhydrazine derivatives is oxidation. This can be initiated by atmospheric oxygen and potentially catalyzed by trace metal ions. Degradation can lead to the formation of oxidation products and cleavage of the N-N bond.[7] Exposure to light (photodegradation) can also promote the cleavage of the N-N bond.[7][8]

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving this compound.

Problem Potential Cause Recommended Solution
Low yield in a condensation reaction (e.g., hydrazone formation). 1. Degraded this compound: The starting material may have oxidized during storage, reducing the amount of active hydrazine available for the reaction. 2. Purity of other reactants: Impurities in the carbonyl compound or solvent can interfere with the reaction.1. Verify purity: Before starting the experiment, check the purity of the this compound using a suitable analytical method like HPLC or TLC. If degraded, use a fresh batch or purify the existing stock. 2. Use high-purity reagents: Ensure all other starting materials and solvents are pure and dry.
Inconsistent reaction outcomes. Variability in starting material quality: Different batches of this compound may have varying levels of degradation, especially if stored improperly.Standardize storage and handling: Always store the reagent under an inert atmosphere in a cool, dark place. Allow the container to warm to room temperature before opening to prevent moisture condensation. Perform a quick purity check on new batches before use.
Appearance of unexpected peaks in analytical results (e.g., HPLC, NMR). Presence of degradation products: Impurities from storage or side-products from the reaction can lead to extra peaks.Identify impurities: If possible, use LC-MS to identify the mass of the impurity peaks. Common degradation products may include the corresponding hydrazone (if a carbonyl is present), or oxidation products. Refer to the degradation pathway diagram below for potential structures.
The solid reagent appears clumpy or discolored. Moisture absorption and/or oxidation: this compound and its salts can be hygroscopic and are susceptible to air oxidation.[6]Proper handling is crucial: Do not leave the container open to the atmosphere. Weigh out the required amount quickly and reseal the container promptly under an inert atmosphere. If clumping is severe, the material may be significantly hydrated and its effective concentration reduced.

Stability Data

While specific quantitative stability data for this compound is not extensively published, forced degradation studies can be performed to determine its stability profile. The following table illustrates how such data could be presented.

Condition Duration Parameter This compound Assay (%) Major Degradation Product(s) (%) Appearance
Thermal Stress 24 hours60°C98.51.2No significant change
Acid Hydrolysis 8 hours0.1 M HCl at 60°C95.24.5Solution turned pale yellow
Base Hydrolysis 8 hours0.1 M NaOH at 60°C92.86.9Solution turned yellow-brown
Oxidative Stress 4 hours3% H₂O₂ at RT85.114.2Solution turned dark brown
Photostability 24 hoursICH compliant light exposure97.32.5Slight discoloration of solid

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Purity Assessment

This protocol outlines a general method for determining the purity of this compound and detecting degradation products.

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with an acid modifier (e.g., 0.1% phosphoric acid or 0.1% formic acid for MS compatibility).[5]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: UV at an appropriate wavelength determined by a UV scan of the parent compound.

  • Column Temperature: 30°C.

2. Sample Preparation:

  • Accurately weigh and dissolve a sample of this compound in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Filter the sample through a 0.45 µm syringe filter before injection.

3. Procedure:

  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

  • Inject the prepared sample.

  • Run the gradient program to elute the parent compound and any potential impurities.

  • The purity is calculated by dividing the peak area of the main compound by the total peak area of all components.

Protocol 2: Forced Degradation Study

This protocol describes how to subject this compound to various stress conditions to understand its degradation pathways.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix equal volumes of the stock solution with 0.2 M HCl to achieve a final acid concentration of 0.1 M. Heat at 60°C for 8 hours.

  • Base Hydrolysis: Mix equal volumes of the stock solution with 0.2 M NaOH to achieve a final base concentration of 0.1 M. Heat at 60°C for 8 hours.

  • Oxidative Degradation: Mix equal volumes of the stock solution with 6% H₂O₂. Keep at room temperature for 4 hours.

  • Thermal Degradation: Store the stock solution at 60°C for 24 hours.

  • Photolytic Degradation: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

3. Analysis:

  • At the end of the exposure period, cool the samples to room temperature.

  • If necessary, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration with the mobile phase.

  • Analyze by the stability-indicating HPLC method described in Protocol 1.

  • Compare the chromatograms of the stressed samples to that of an unstressed control sample to identify and quantify degradation products.

Visualizations

degradation_pathway parent This compound oxidized_intermediate Hydrazyl Radical Intermediate parent->oxidized_intermediate Oxidation (O2, Metal Ions) dimer Dimerization Products oxidized_intermediate->dimer Dimerization anisaldehyde 4-Methoxybenzaldehyde oxidized_intermediate->anisaldehyde Further Oxidation & N-N Cleavage nitrogen N2 Gas oxidized_intermediate->nitrogen Decomposition

A potential oxidative degradation pathway for this compound.

experimental_workflow cluster_stress Forced Degradation acid Acid Hydrolysis sample_prep Sample Preparation & Neutralization acid->sample_prep base Base Hydrolysis base->sample_prep oxidation Oxidation (H2O2) oxidation->sample_prep thermal Thermal Stress thermal->sample_prep photo Photostability photo->sample_prep start Prepare Stock Solution of this compound start->acid start->base start->oxidation start->thermal start->photo analysis HPLC Analysis (Stability-Indicating Method) sample_prep->analysis data Data Analysis: Identify & Quantify Degradants analysis->data

Workflow for a forced degradation study of this compound.

References

Technical Support Center: Purification of (4-Methoxybenzyl)hydrazine Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of (4-Methoxybenzyl)hydrazine and its derivatives. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in obtaining high-purity materials.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude this compound reaction mixture?

A1: Common impurities depend on the synthetic route but typically include unreacted starting materials such as 4-methoxybenzyl chloride or 4-methoxyaniline, excess hydrazine hydrate, and byproducts like bis-(4-methoxybenzyl)hydrazine or various oxidation products. Inorganic salts may also be present from workup procedures.

Q2: My crude product is a pink or yellow oil, but the pure compound is a solid. What should I do?

A2: The oily nature and color often indicate the presence of impurities. It is recommended to first attempt an acid-base extraction to remove neutral or acidic impurities. If the product is synthesized as the free base, converting it to its hydrochloride salt can facilitate crystallization and improve stability. Subsequent recrystallization from a suitable solvent system, such as ethanol/water, should yield a solid product.

Q3: How can I effectively remove residual hydrazine hydrate from my product?

A3: Excess hydrazine hydrate can often be removed by washing the crude product with water or diethyl ether if the desired product has low solubility in these solvents.[1] Another effective method is to perform an aqueous workup where the product is extracted into an organic solvent, leaving the water-soluble hydrazine hydrate in the aqueous phase. For stubborn cases, azeotropic distillation with a solvent like xylene can be employed, though this should be handled with care due to the toxicity of both substances.

Q4: I see streaking or tailing when I run a TLC of my crude product. What causes this and how can I fix it during column chromatography?

A4: Streaking of basic compounds like hydrazines on silica gel TLC plates is common due to strong interactions with the acidic silanol groups on the silica surface. To mitigate this during column chromatography, a small amount (0.5-1%) of a basic modifier, such as triethylamine or ammonia, can be added to the eluent. This neutralizes the acidic sites on the silica gel, leading to better peak shapes and improved separation.

Q5: Is this compound stable? How should it be stored?

A5: The free base of this compound can be susceptible to air oxidation. It is significantly more stable when stored as a hydrochloride or dihydrochloride salt.[1] It is recommended to store the compound, especially in its salt form, under an inert atmosphere (nitrogen or argon) in a cool, dark, and dry place.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield After Purification - Product loss during multiple extraction or filtration steps.- Co-precipitation of product with impurities.- Inappropriate choice of recrystallization solvent.- Minimize the number of transfer steps.- Ensure pH is optimal during extractions to prevent product loss to the wrong phase.- Perform small-scale solvent screening to find an optimal recrystallization solvent that provides good recovery.
Product Fails to Crystallize - Presence of significant impurities ("oiling out").- Supersaturation of the solution.- Incorrect solvent system.- First, purify the crude oil by column chromatography or acid-base extraction.- Try seeding the solution with a small crystal of pure product.- Gently scratch the inside of the flask with a glass rod at the solvent line.- Slowly cool the solution; try cooling to 0 °C or below.
Persistent Impurity in NMR/HPLC - Impurity has similar polarity to the product.- Impurity co-crystallizes with the product.- If column chromatography was used, try a different solvent system or a different stationary phase (e.g., alumina).- If recrystallization failed, attempt purification via preparative HPLC.- Convert the hydrazine to a derivative, purify, and then cleave the derivative to recover the pure product.
Product Discoloration (Pink/Brown) - Air oxidation of the hydrazine moiety.- Handle the compound under an inert atmosphere (N₂ or Ar) as much as possible.- Use degassed solvents for purification.- Consider adding a small amount of an antioxidant like Na₂S₂O₅ during workup if compatible with the product.- Purify via conversion to the more stable hydrochloride salt.

Purification Workflow & Troubleshooting Logic

The following diagrams illustrate a general purification workflow and a decision-making process for troubleshooting common purification challenges.

G General Purification Workflow cluster_workflow A Crude Reaction Mixture B Aqueous Workup / Acid-Base Extraction A->B C Dry Organic Layer (e.g., Na₂SO₄) B->C D Concentrate (Rotary Evaporation) C->D E Crude Solid/Oil D->E F Primary Purification E->F G Recrystallization F->G High Polarity Solid H Column Chromatography F->H Oily Product or Complex Mixture I Purity Analysis (TLC, NMR, HPLC) G->I H->I J Pure Product I->J Purity ≥ 98%

Caption: General workflow for the purification of this compound.

G Purification Troubleshooting Decision Tree cluster_troubleshooting A Assess Crude Purity (e.g., TLC, ¹H NMR) B Predominantly One Spot (with baseline impurities)? A->B C Multiple Spots / Streaking? A->C B->C No D Try Recrystallization (e.g., EtOH/H₂O) B->D Yes E Perform Column Chromatography (consider adding 1% Et₃N to eluent) C->E Yes F Successful? D->F E->F G Isolate Pure Product F->G Yes H Consider Acid-Base Extraction to remove neutral/acidic impurities F->H No I Re-assess Purity H->I I->C

Caption: Troubleshooting logic for selecting a purification strategy.

Experimental Protocols

Safety Precaution: Hydrazine derivatives are potentially toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Protocol 1: Acid-Base Extraction for Removal of Neutral Impurities

This protocol is designed to separate the basic this compound from non-basic (neutral) organic impurities.

Materials:

  • Crude product mixture

  • Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel, beakers, Erlenmeyer flasks

Procedure:

  • Dissolve the crude reaction mixture in an organic solvent (e.g., 50 mL of Et₂O) in a separatory funnel.

  • Add an equal volume of 1 M HCl to the separatory funnel.

  • Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release pressure.

  • Allow the layers to separate. The protonated hydrazine salt will be in the lower aqueous layer, while neutral impurities remain in the upper organic layer.

  • Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Extract the organic layer two more times with 1 M HCl, combining all aqueous extracts.

  • The organic layer containing neutral impurities can be discarded.

  • Cool the combined aqueous extracts in an ice bath.

  • Slowly add 1 M NaOH dropwise to the aqueous solution while stirring until the pH is basic (pH > 10, check with pH paper). The free hydrazine base will precipitate out or form an oily layer.

  • Extract the basic aqueous solution three times with fresh portions of the organic solvent (e.g., 3 x 30 mL of Et₂O).

  • Combine the organic extracts and wash with brine (1 x 30 mL) to remove residual water.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified hydrazine free base.

Protocol 2: Recrystallization of this compound Hydrochloride

This protocol is for purifying the solid hydrochloride salt of the product.

Materials:

  • Crude this compound hydrochloride

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flask, hot plate/stirrer, Büchner funnel, filter paper

Procedure:

  • Place the crude hydrochloride salt in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely. Add the solvent portion-wise while heating and stirring.

  • Once dissolved, slowly add hot deionized water dropwise until the solution becomes faintly cloudy (the cloud point).

  • Add a few more drops of hot ethanol until the solution becomes clear again.

  • Remove the flask from the heat source and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the collected crystals with a small amount of ice-cold ethanol/water (e.g., 1:1 mixture).

  • Dry the crystals under vacuum to obtain the purified product.

Protocol 3: Flash Column Chromatography

This method is suitable for purifying oily products or complex mixtures where recrystallization is ineffective.

Materials:

  • Silica gel (230-400 mesh)

  • Eluent: Hexane/Ethyl Acetate (EtOAc) mixture, potentially with 1% triethylamine (Et₃N). A typical starting gradient is 9:1 Hexane:EtOAc.

  • Crude product

  • Chromatography column, sand, cotton or glass wool, collection tubes

Procedure:

  • Select Eluent: Determine an appropriate eluent system using Thin Layer Chromatography (TLC). The ideal system should give the product an Rf value of approximately 0.2-0.3. Add 1% Et₃N to the eluent if streaking is observed.

  • Pack Column: Pack the chromatography column with a slurry of silica gel in the initial, least polar eluent.

  • Load Sample: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.

  • Elute: Carefully add the eluent to the top of the column and apply pressure (flash chromatography) or allow it to flow by gravity.

  • Collect Fractions: Collect fractions in test tubes and monitor their composition by TLC.

  • Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound.

References

Facile removal of 4-methoxybenzyl protecting group from selenocysteine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the facile removal of the 4-methoxybenzyl (PMB) protecting group from selenocysteine (Sec). This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental workflows.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the deprotection of Sec(PMB).

Issue 1: Incomplete Deprotection of the PMB Group

Symptoms:

  • HPLC and/or mass spectrometry (MS) analysis of the crude peptide shows a significant amount of the starting material (Sec(PMB)-containing peptide).

  • The desired deprotected peptide peak is minor or absent.

Possible Causes and Solutions:

Cause Troubleshooting Step
Insufficient reaction time or temperature. For the TFA/TES/thioanisole method, ensure the reaction is incubated at 40°C for a minimum of 4 hours.[1][2][3] For other methods, a longer reaction time may be necessary. Monitor the reaction progress by HPLC.
Inefficient deprotection cocktail. The combination of TFA/TES/thioanisole (96:2:2) has been shown to be highly efficient for complete deprotection.[2][3] If using other scavenger cocktails, consider switching to this more robust mixture.
Degradation of reagents. Ensure that the trifluoroacetic acid (TFA), triethylsilane (TES), and thioanisole are of high quality and have been stored properly to prevent degradation.
For the DTNP method, insufficient equivalents. While sub-stoichiometric amounts of 2,2'-dithiobis(5-nitropyridine) (DTNP) can be effective, the reaction may require optimization.[4][5] A slight excess may be needed for complete conversion, but be mindful of potential side reactions and purification challenges.
Issue 2: Presence of Unidentified Side Products

Symptoms:

  • Multiple unexpected peaks are observed in the HPLC chromatogram of the crude peptide.

  • MS analysis reveals masses that do not correspond to the desired product or starting material.

Possible Causes and Solutions:

Cause Troubleshooting Step
β-elimination of the p-methoxybenzylselenol. This side reaction is more prevalent during solid-phase peptide synthesis (SPPS), especially during piperidine-mediated Fmoc deprotection.[1] To minimize this, reduce the piperidine treatment time to the minimum required for complete Fmoc cleavage and avoid the use of auxiliary bases during coupling.[1]
Racemization of the selenocysteine residue. Racemization can be suppressed by using an in situ neutralization protocol during SPPS.[1]
Alkylation of the deprotected selenol. The highly reactive selenol can be alkylated by carbocations generated from other protecting groups or the resin linker. The use of effective scavengers like TES and thioanisole in the cleavage cocktail is crucial to quench these reactive species.
Oxidation to undesired species. The free selenol is susceptible to air oxidation, which can lead to the formation of diselenides or other oxidized species. Performing the deprotection and subsequent work-up under an inert atmosphere (e.g., nitrogen or argon) can minimize this. The TFA/TES/thioanisole method has been observed to yield the peptide mainly in the diselenide form, which may be the desired product in some cases.[2][3]
Issue 3: Difficulty in Purifying the Final Peptide

Symptoms:

  • The desired peptide co-elutes with contaminants during HPLC purification.

  • The final product is contaminated with by-products from the deprotection reaction.

Possible Causes and Solutions:

Cause Troubleshooting Step
Contamination with 5-nitro-2-thiopyridine from the DTNP method. The use of 2,2'-dithiobis(5-nitropyridine) (DTNP) can lead to contamination with 5-nitro-2-thiopyridine, which can be difficult to remove.[2][3] Extensive washing steps are required to minimize this contaminant.[2] Consider using the TFA/TES/thioanisole method to avoid this issue altogether, as it has been shown to result in a purer peptide after precipitation.[1][3]
Adherence of excess DTNP to the peptide. Even with multiple washes, excess DTNP can remain bound to the peptide.[2][3] This necessitates more rigorous purification steps.
Presence of scavenger-related by-products. While scavengers are essential, they can generate their own by-products. Ensure the correct ratio of scavengers is used and that the final peptide precipitation and washing steps are performed diligently to remove these impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing the PMB protecting group from selenocysteine?

A1: Historically, harsh and toxic reagents were used.[2][3] More recent and facile methods include:

  • Treatment with a cocktail of trifluoroacetic acid (TFA), triethylsilane (TES), and thioanisole at an elevated temperature (e.g., 40°C).[1][2][3]

  • The use of 2,2'-dithiobis(5-nitropyridine) (DTNP) in TFA.[4][5] This method is effective but can present challenges with by-product removal.[2][3]

Q2: Which deprotection method is considered the most efficient and gentle?

A2: The deprotection cocktail consisting of TFA/TES/thioanisole (96:2:2) incubated at 40°C for 4 hours is considered highly effective, providing complete deprotection with no evidence of side reactions in HPLC and MS analyses.[1][2] This method is considered a simple and gentle "one-pot" deprotection following solid-phase peptide synthesis.[1][2]

Q3: What are the main side reactions to be aware of during Sec(PMB) deprotection?

A3: The primary side reactions of concern are β-elimination of the p-methoxybenzylselenol and racemization of the selenocysteine residue, particularly during the preceding solid-phase peptide synthesis steps.[1] During cleavage and deprotection, potential side reactions include re-alkylation of the free selenol if scavengers are not used effectively.

Q4: How can I minimize side reactions during peptide synthesis involving Sec(PMB)?

A4: To suppress β-elimination, it is recommended to operate the coupling steps in the absence of auxiliary bases and to minimize the piperidine treatment time for Fmoc cleavage.[1] Racemization can be largely suppressed by employing an in situ neutralization protocol during solid-phase peptide synthesis.[1]

Q5: Are there any alternatives to the PMB protecting group for selenocysteine?

A5: Yes, other protecting groups for selenocysteine exist, each with its own specific deprotection conditions. The choice of protecting group depends on the overall synthetic strategy and the other functional groups present in the peptide.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the recommended deprotection methods.

Deprotection MethodReagent CompositionTemperatureTimeOutcome
TFA/TES/Thioanisole Cocktail TFA/TES/thioanisole (96:2:2)40°C4 hoursComplete deprotection, yielding the peptide mainly in the diselenide form.[2][3]
DTNP in TFA Sub-stoichiometric amounts of DTNP (e.g., 0.2 equivalents for 70% removal) in TFA.[4][5]Room TemperatureTypically 1 hourEffective deprotection, but requires careful purification to remove by-products.[2][3][4]

Experimental Protocols

Protocol 1: Deprotection using TFA/TES/Thioanisole Cocktail

This protocol is adapted from literature describing a gentle and facile "one-pot" deprotection and cleavage from the resin.[1][2][3]

Materials:

  • Sec(PMB)-containing peptide on resin

  • Trifluoroacetic acid (TFA)

  • Triethylsilane (TES)

  • Thioanisole

  • Cold diethyl ether

  • Centrifuge tubes

  • Shaker or vortexer

Procedure:

  • Place the peptide-resin in a suitable reaction vessel.

  • Prepare the deprotection cocktail by combining TFA, TES, and thioanisole in a 96:2:2 ratio by volume.

  • Add the deprotection cocktail to the resin.

  • Incubate the mixture at 40°C for 4 hours with occasional agitation.

  • Following the incubation, filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Pellet the peptide by centrifugation.

  • Wash the peptide pellet with cold diethyl ether to remove scavengers and organic by-products.

  • Dry the purified peptide pellet under vacuum.

  • Analyze the peptide by HPLC and mass spectrometry to confirm complete deprotection and purity.

Protocol 2: Deprotection using DTNP in TFA

This protocol is based on the use of DTNP for the removal of the PMB group.[4][5]

Materials:

  • Lyophilized Sec(PMB)-containing peptide

  • Trifluoroacetic acid (TFA)

  • 2,2'-dithiobis(5-nitropyridine) (DTNP)

  • Cold diethyl ether

  • Centrifuge tubes

Procedure:

  • Dissolve the lyophilized peptide in TFA.

  • Add the desired amount of DTNP (starting with sub-stoichiometric amounts, e.g., 0.2-0.5 equivalents) to the peptide solution.

  • Allow the reaction to proceed at room temperature for approximately 1 hour, monitoring by HPLC.

  • Once the reaction is complete, precipitate the peptide by adding the reaction mixture to cold diethyl ether.

  • Centrifuge to pellet the peptide.

  • Perform multiple washes of the peptide pellet with cold diethyl ether to remove the 5-nitro-2-thiopyridine by-product.

  • Dry the peptide pellet under vacuum.

  • Characterize the final product by HPLC and mass spectrometry.

Visualizations

Deprotection_Workflow_TFA_TES_Thioanisole start Sec(PMB)-Peptide on Resin cocktail Add Deprotection Cocktail (TFA/TES/Thioanisole 96:2:2) start->cocktail incubation Incubate at 40°C for 4 hours cocktail->incubation cleavage Cleavage from Resin & PMB Deprotection incubation->cleavage precipitation Precipitate Peptide in Cold Ether cleavage->precipitation purification Wash and Dry Peptide precipitation->purification end Deprotected Peptide (mainly Diselenide) purification->end

Caption: Workflow for Sec(PMB) deprotection using the TFA/TES/Thioanisole method.

Deprotection_Workflow_DTNP start Lyophilized Sec(PMB)-Peptide dissolve Dissolve in TFA start->dissolve add_dtnp Add DTNP (sub-stoichiometric) dissolve->add_dtnp react React at Room Temp (~1 hour) add_dtnp->react precipitate Precipitate Peptide in Cold Ether react->precipitate wash Extensive Washing to Remove By-products precipitate->wash end Deprotected Peptide wash->end

References

Validation & Comparative

Reactivity in Hydrazone Formation: A Comparative Analysis of (4-Methoxybenzyl)hydrazine and Phenylhydrazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a hydrazine derivative for hydrazone formation is a critical step in various synthetic pathways, including the development of bioconjugates and pharmaceuticals. This guide provides an objective comparison of the reactivity of (4-Methoxybenzyl)hydrazine and phenylhydrazine, supported by theoretical principles and representative experimental data.

The formation of a hydrazone occurs through the nucleophilic addition of a hydrazine to a carbonyl compound, followed by dehydration. The reactivity of the hydrazine is paramount to the efficiency of this reaction, influencing both the reaction rate and the overall yield. This comparison focuses on how the electronic properties of this compound and phenylhydrazine dictate their performance in this key chemical transformation.

Executive Summary

This compound is generally more reactive than phenylhydrazine in hydrazone formation. This heightened reactivity is attributed to the electron-donating nature of the 4-methoxybenzyl group, which increases the nucleophilicity of the hydrazine nitrogen atoms. In contrast, the phenyl group in phenylhydrazine is electron-withdrawing, which reduces the nucleophilicity and, consequently, the reactivity of the hydrazine.

Reactivity Comparison: Electronic Effects

The primary determinant of reactivity in these two molecules is the electronic effect of the substituent attached to the hydrazine moiety.

  • This compound: The benzyl group itself is weakly electron-donating. The addition of a methoxy group in the para position further enhances this electron-donating effect through resonance. This increased electron density on the hydrazine nitrogens makes them more nucleophilic and thus more reactive towards the electrophilic carbonyl carbon.

  • Phenylhydrazine: The phenyl group is electron-withdrawing due to a combination of inductive and resonance effects. The lone pair of electrons on the nitrogen atom adjacent to the phenyl ring is delocalized into the aromatic system, reducing its availability for nucleophilic attack. This delocalization decreases the nucleophilicity of the hydrazine, making it less reactive compared to its aliphatic or electron-rich aromatic counterparts.

Quantitative Data Summary

ParameterThis compoundPhenylhydrazineRationale
Relative Reactivity HigherLowerThe electron-donating 4-methoxybenzyl group increases the nucleophilicity of the hydrazine nitrogen, leading to a faster reaction rate. The electron-withdrawing phenyl group decreases nucleophilicity.
Reaction Rate Constant Expected to be largerSmallerStudies on substituted phenylhydrazines consistently show that electron-donating groups accelerate the rate of hydrazone formation. For instance, electron-rich carbonyls like 4-methoxybenzaldehyde react slower with phenylhydrazine, implying an electron-rich hydrazine would react faster.[1]
Typical Reaction Yield Generally highVariable, often highBoth hydrazines can typically provide high yields of hydrazones, but reactions with this compound may proceed faster and under milder conditions to achieve the same yield as phenylhydrazine.

Experimental Protocols

Below are representative experimental protocols for hydrazone formation. It is important to note that optimal conditions may vary depending on the specific carbonyl compound used.

General Protocol for Hydrazone Synthesis

This protocol is a generalized procedure for the synthesis of hydrazones from either this compound or phenylhydrazine.

Materials:

  • Aldehyde or ketone (1.0 mmol)

  • This compound or Phenylhydrazine (1.0 mmol)

  • Ethanol (5 mL)

  • Glacial acetic acid (catalytic amount, 1-2 drops)

Procedure:

  • Dissolve the aldehyde or ketone in ethanol in a round-bottom flask.

  • Add the hydrazine derivative to the solution.

  • Add a catalytic amount of glacial acetic acid.

  • The reaction mixture is stirred at room temperature or heated to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the precipitated hydrazone is collected by filtration.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Kinetic Analysis of Hydrazone Formation by UV-Vis Spectroscopy

This protocol describes a method to determine the reaction kinetics of hydrazone formation.

Materials:

  • Stock solution of the aldehyde or ketone in a suitable solvent (e.g., methanol or DMF)

  • Stock solution of the hydrazine derivative in the same solvent

  • Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

Procedure:

  • Prepare a solution of the aldehyde or ketone in the reaction buffer in a quartz cuvette.

  • Place the cuvette in the spectrophotometer and record a baseline spectrum.

  • Initiate the reaction by adding a small volume of the hydrazine stock solution to the cuvette and mix quickly.

  • Immediately begin recording the absorbance at the λmax of the hydrazone product at regular time intervals.

  • The pseudo-first-order rate constant can be determined by fitting the absorbance versus time data to a single exponential equation, assuming the concentration of one reactant is in large excess. The second-order rate constant is then calculated by dividing the pseudo-first-order rate constant by the concentration of the reactant in excess.

Visualizations

The following diagrams illustrate the reaction mechanism and a typical experimental workflow.

Hydrazone_Formation_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Proton Transfer cluster_step3 Step 3: Dehydration Carbonyl R-C(=O)-R' Tetrahedral_Intermediate R-C(O⁻)(NH₂⁺-NH-R'')-R' Carbonyl->Tetrahedral_Intermediate Hydrazine H₂N-NH-R'' Hydrazine->Tetrahedral_Intermediate Carbinolamine R-C(OH)(NH-NH-R'')-R' Tetrahedral_Intermediate->Carbinolamine Protonated_Carbinolamine R-C(OH₂⁺)(NH-NH-R'')-R' Carbinolamine->Protonated_Carbinolamine + H⁺ Hydrazone R-C(=N-NH-R'')-R' + H₂O Protonated_Carbinolamine->Hydrazone - H₂O, - H⁺

Caption: Mechanism of Hydrazone Formation.

Experimental_Workflow A Prepare Reactant Solutions (Hydrazine and Carbonyl) B Mix Reactants in Solvent (e.g., Ethanol) A->B C Add Acid Catalyst (e.g., Acetic Acid) B->C D Reaction (Stirring/Reflux) C->D E Monitor Progress (TLC) D->E F Product Isolation (Cooling and Filtration) D->F G Purification (Recrystallization) F->G H Characterization (NMR, IR, MS) G->H

Caption: General Experimental Workflow for Hydrazone Synthesis.

Reactivity_Comparison cluster_PMB This compound cluster_Ph Phenylhydrazine PMB_Structure CH₃O-C₆H₄-CH₂-NHNH₂ PMB_Effect Electron-Donating Group (4-Methoxybenzyl) PMB_Structure->PMB_Effect PMB_Nucleophilicity Increased Nucleophilicity PMB_Effect->PMB_Nucleophilicity PMB_Reactivity Higher Reactivity PMB_Nucleophilicity->PMB_Reactivity Ph_Structure C₆H₅-NHNH₂ Ph_Effect Electron-Withdrawing Group (Phenyl) Ph_Structure->Ph_Effect Ph_Nucleophilicity Decreased Nucleophilicity Ph_Effect->Ph_Nucleophilicity Ph_Reactivity Lower Reactivity Ph_Nucleophilicity->Ph_Reactivity

Caption: Electronic Effects on Reactivity.

References

A Head-to-Head Comparison: p-Methoxybenzyl (PMB) vs. Other Benzyl-Type Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

In the complex landscape of multi-step organic synthesis, particularly within drug development and natural product synthesis, the strategic selection of protecting groups is a critical determinant of success. Among the myriad options for the protection of hydroxyl and other nucleophilic functional groups, benzyl-type protecting groups are a mainstay. This guide provides an in-depth, objective comparison of the p-methoxybenzyl (PMB) group with other common benzyl-type protecting groups, namely the parent benzyl (Bn) group and the more labile 2,4-dimethoxybenzyl (DMB) group. This comparison is supported by experimental data to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions for their synthetic strategies.

The primary distinction between these benzyl-type protecting groups lies in the electronic properties of the aromatic ring, which directly influences their stability and the conditions required for their cleavage. The presence of electron-donating methoxy groups on the PMB and DMB rings increases their lability under acidic and oxidative conditions compared to the unsubstituted benzyl group.[1][2]

Quantitative Performance Data: A Comparative Overview

The efficiency of protection and deprotection reactions is paramount in synthetic chemistry. The following tables summarize typical reaction conditions, times, and yields for the protection of primary alcohols and the subsequent deprotection of the resulting benzyl-type ethers.

Table 1: Comparison of Primary Alcohol Protection Reactions [1]

Protecting GroupReagentTypical ConditionsReaction TimeTypical Yield (%)
PMB p-Methoxybenzyl chloride (PMB-Cl)NaH, THF, 0 °C to rt2 - 8 h90 - 98
Bn Benzyl bromide (Bn-Br)NaH, THF, 0 °C to rt4 - 12 h88 - 96
DMB 2,4-Dimethoxybenzyl chloride (DMB-Cl)NaH, THF, 0 °C to rt2 - 6 h85 - 95

Table 2: Comparison of O-Deprotection Methods [1][2]

MethodReagentsPMB EtherBn EtherDMB Ether
Acidic Cleavage 10% TFA in CH₂Cl₂Good to High Yield (slower than DMB)Generally Stable (requires harsh conditions)High Yield (e.g., quant., <2 h)
Oxidative Cleavage DDQ, CH₂Cl₂/H₂OFast, High YieldSlow, often incompleteVery Fast, High Yield
Catalytic Hydrogenolysis H₂, Pd/CReadily CleavedReadily CleavedReadily Cleaved

Orthogonality: A Key Strategic Advantage

A significant advantage of employing a suite of benzyl-type protecting groups is the potential for orthogonal deprotection.[1] The differential lability of these groups under various conditions allows for the selective removal of one in the presence of others. For instance, the PMB or DMB group can be cleaved oxidatively with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) without affecting a Bn group.[3] Similarly, the heightened acid sensitivity of the DMB group enables its selective removal with mild acid while leaving PMB and Bn groups intact.[2] This orthogonality is a powerful tool in the synthesis of complex molecules bearing multiple hydroxyl groups that require differential protection.

Orthogonality cluster_conditions Deprotection Conditions cluster_groups Protecting Groups DDQ DDQ Bn Bn DDQ->Bn Stable PMB PMB DDQ->PMB Cleaved DMB DMB DDQ->DMB Cleaved Mild_Acid Mild Acid (e.g., 10% TFA) Mild_Acid->Bn Stable Mild_Acid->PMB Stable/Slow Mild_Acid->DMB Cleaved Hydrogenolysis H2, Pd/C Hydrogenolysis->Bn Cleaved Hydrogenolysis->PMB Cleaved Hydrogenolysis->DMB Cleaved

Figure 1. Orthogonal relationship of Bn, PMB, and DMB protecting groups.

Experimental Protocols

Detailed methodologies for the protection of a primary alcohol with PMB-Cl and its subsequent deprotection via oxidative cleavage with DDQ are provided below.

Protocol 1: Protection of a Primary Alcohol using p-Methoxybenzyl Chloride (PMB-Cl)

This protocol describes a general procedure for the protection of a primary alcohol using PMB-Cl via a Williamson ether synthesis.[4]

Materials:

  • Primary alcohol

  • p-Methoxybenzyl chloride (PMB-Cl)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of NaH (1.2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), a solution of the primary alcohol (1.0 equivalent) in anhydrous THF is added dropwise.

  • The mixture is stirred at 0 °C for 30 minutes.

  • A solution of PMB-Cl (1.1 equivalents) in anhydrous THF is then added dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred for 2-8 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is carefully quenched by the dropwise addition of saturated aqueous NH₄Cl at 0 °C.

  • The mixture is partitioned between EtOAc and water. The aqueous layer is extracted with EtOAc.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired PMB-protected alcohol.

Protection_Workflow start Start: Primary Alcohol alkoxide Alkoxide Formation (NaH, THF, 0 °C) start->alkoxide addition Addition of PMB-Cl alkoxide->addition reaction Reaction at rt (2-8 h, monitor by TLC) addition->reaction quench Quench (aq. NH4Cl) reaction->quench extraction Workup & Extraction (EtOAc, H2O, Brine) quench->extraction purification Purification (Column Chromatography) extraction->purification end End: PMB-protected Alcohol purification->end

Figure 2. General workflow for the protection of a primary alcohol with PMB-Cl.

Protocol 2: Oxidative Deprotection of a PMB Ether using DDQ

This protocol outlines a general procedure for the selective cleavage of a PMB ether in the presence of other functional groups using DDQ.[4]

Materials:

  • PMB-protected alcohol

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • Dichloromethane (CH₂Cl₂)

  • Water or a pH 7 phosphate buffer

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • The PMB-protected alcohol (1.0 equivalent) is dissolved in a mixture of CH₂Cl₂ and water (typically 10:1 to 20:1 v/v). For acid-sensitive substrates, a pH 7 phosphate buffer can be used as the aqueous component.

  • The solution is cooled to 0 °C in an ice bath.

  • DDQ (1.1-1.5 equivalents) is added portion-wise. The reaction mixture typically turns dark.

  • The reaction is allowed to warm to room temperature and stirred for 1-4 hours. The progress of the reaction is monitored by TLC.

  • Upon completion, the reaction mixture is diluted with CH₂Cl₂ and washed with saturated aqueous NaHCO₃ to remove the reduced DDQ (hydroquinone).

  • The aqueous layer is extracted with CH₂Cl₂.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the deprotected alcohol.

Mechanism of PMB Deprotection by DDQ

The deprotection of a PMB ether with DDQ proceeds through an oxidative mechanism. The electron-rich PMB group forms a charge-transfer complex with the electron-deficient DDQ. This is followed by a single-electron transfer (SET) to generate a benzylic radical cation, which is stabilized by the p-methoxy group. Subsequent reaction with water leads to the formation of a hemiacetal, which then collapses to release the free alcohol, p-methoxybenzaldehyde, and the reduced form of DDQ (DDQH₂).[3]

DDQ_Deprotection_Mechanism PMB_Ether R-O-PMB CT_Complex [R-O-PMB•••DDQ] Charge-Transfer Complex PMB_Ether->CT_Complex + DDQ DDQ DDQ Radical_Cation [R-O-PMB]•+ + DDQ•- CT_Complex->Radical_Cation SET Oxonium_Ion [R-O+=CH-Ar-OMe] Radical_Cation->Oxonium_Ion - H• DDQH2 DDQH2 Hemiacetal Hemiacetal Oxonium_Ion->Hemiacetal + H2O - H+ Alcohol R-OH Hemiacetal->Alcohol Collapse Aldehyde p-MeO-C6H4CHO Hemiacetal->Aldehyde

Figure 3. Simplified mechanism of PMB ether deprotection by DDQ.

References

The Ascendancy of the PMB Group in N-Protection Strategies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of synthetic chemistry, the selection of an appropriate amine-protecting group is a critical decision that can dictate the success of a synthetic route. While the Boc, Cbz, and Fmoc carbamates have long been the workhorses in this domain, the p-methoxybenzyl (PMB) group offers a unique set of advantages, particularly in terms of its orthogonal deprotection strategy and stability profile. This guide provides an objective comparison of the PMB protecting group against its more common counterparts, supported by experimental data and detailed protocols to inform the strategic design of complex molecular syntheses.

The paramount role of a protecting group is to reversibly shield a reactive amine functionality from unwanted side reactions during subsequent chemical transformations. The ideal protecting group should be readily introduced, stable under a variety of reaction conditions, and cleanly removed with high yield when desired. The choice between PMB, Boc, Cbz, and Fmoc hinges on the overall synthetic strategy, considering the stability of other functional groups within the molecule and the necessity for orthogonal deprotection schemes.

At a Glance: A Comparative Overview of N-Protecting Groups

The primary distinction and key advantage of the PMB group lie in its unique cleavage conditions. Unlike the acid-labile Boc, the hydrogenolysis-labile Cbz, and the base-labile Fmoc groups, the PMB group can be removed under oxidative conditions. This provides a powerful tool for selective deprotection in the presence of the other common N-protecting groups, a concept known as orthogonality.

Featurep-Methoxybenzyl (PMB)tert-Butoxycarbonyl (Boc)Benzyloxycarbonyl (Cbz)9-Fluorenylmethyloxycarbonyl (Fmoc)
Structure
Introduction Reagent PMB-Cl, PMB-BrBoc₂O, Boc-ONCbz-ClFmoc-OSu, Fmoc-Cl
Typical Deprotection Oxidative (DDQ, CAN), Strong Acid (TFA)Acid (TFA, HCl)Hydrogenolysis (H₂, Pd/C)Base (Piperidine)
Stability Stable to base and hydrogenolysis. Labile to strong acid and oxidative conditions.Stable to base and hydrogenolysis. Labile to acid.Stable to acid and base. Labile to hydrogenolysis.Stable to acid and hydrogenolysis. Labile to base.
Key Advantages Orthogonal to Boc, Cbz, and Fmoc. Mild oxidative deprotection.Well-established in SPPS. Stable to a wide range of non-acidic conditions.Mild, neutral deprotection conditions.Mild, base-labile deprotection. Automation-friendly in SPPS.
Potential Limitations Sensitivity of other functional groups to oxidation. Strong acid required for non-oxidative cleavage.Strong acid for cleavage can affect sensitive substrates.Incompatible with reducible groups (e.g., alkynes, alkenes). Catalyst poisoning.Base-labile side reactions (e.g., aspartimide formation).

The Orthogonality Advantage of the PMB Group

The most significant advantage of the PMB protecting group is its orthogonality to the widely used Boc, Cbz, and Fmoc groups. The deprotection of the PMB group is most commonly achieved through oxidative cleavage with reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or ceric ammonium nitrate (CAN).[1][2] These conditions typically leave Boc, Cbz, and Fmoc groups intact, allowing for selective deprotection of a PMB-protected amine in a multi-functionalized molecule.[2]

For instance, a synthetic intermediate bearing both a PMB-protected and a Boc-protected amine can be selectively deprotected at the PMB-site using DDQ, leaving the Boc group untouched for a subsequent transformation. This level of control is invaluable in the synthesis of complex natural products and pharmaceuticals.

Orthogonality cluster_PMB PMB Deprotection cluster_others Other Protecting Groups (Stable) PMB N-PMB DDQ DDQ or CAN PMB->DDQ Amine_PMB Free Amine DDQ->Amine_PMB Boc N-Boc Cbz N-Cbz Fmoc N-Fmoc

Figure 1. Orthogonal deprotection of the PMB group.

Stability Profile

The N-PMB group exhibits excellent stability under a range of conditions, making it a robust protecting group for multi-step synthesis. It is generally stable to basic conditions used for Fmoc removal and the catalytic hydrogenation conditions used for Cbz deprotection. This stability allows for the strategic incorporation of the PMB group in syntheses where other protecting groups are manipulated.

However, the PMB group is susceptible to cleavage under strongly acidic conditions, such as with trifluoroacetic acid (TFA), similar to the Boc group.[3] This provides an alternative, non-oxidative deprotection pathway, although it sacrifices orthogonality with acid-labile groups.

Experimental Protocols

Protection of a Primary Amine with p-Methoxybenzyl Bromide (PMB-Br)

This protocol is adapted from a standard procedure for the protection of hydroxyl groups and can be applied to amines.[2]

Materials:

  • Primary amine

  • p-Methoxybenzyl bromide (PMB-Br)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Tetrahydrofuran (THF), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • Dissolve the primary amine (1.0 eq) in a mixture of anhydrous THF and DMF.

  • Cool the solution to 0 °C in an ice-water bath.

  • Add sodium hydride (1.2-1.5 eq) portion-wise to the cooled solution.

  • Stir the reaction mixture at 0 °C until gas evolution ceases.

  • Slowly add a solution of PMB-Br (1.1-1.3 eq) in anhydrous THF to the reaction mixture at 0 °C.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Deprotection of an N-PMB Protected Amine using DDQ

This protocol is a general procedure for the oxidative cleavage of a PMB ether, which is also applicable to N-PMB groups.[2]

Materials:

  • N-PMB protected amine

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • Dichloromethane (DCM)

  • Phosphate buffer (0.1 M, pH 7)

Procedure:

  • Dissolve the N-PMB protected amine (1.0 eq) in a mixture of dichloromethane and 0.1 M pH 7 sodium phosphate buffer (typically in a ratio of 18:1 to 10:1).

  • Cool the solution to 0 °C in an ice-water bath.

  • Slowly add DDQ (1.1-1.5 eq) as a solid to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, or until the starting material is consumed as indicated by TLC.

  • Upon completion, the reaction mixture can be directly loaded onto a silica gel column for purification.

  • Elute the column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the deprotected amine.

Deprotection_Workflow start Start: N-PMB Compound dissolve Dissolve in DCM/Buffer (pH 7) start->dissolve cool Cool to 0 °C dissolve->cool add_ddq Add DDQ cool->add_ddq warm_stir Warm to RT and Stir add_ddq->warm_stir monitor Monitor by TLC warm_stir->monitor workup Direct Column Chromatography monitor->workup product Isolated Free Amine workup->product

Figure 2. Experimental workflow for N-PMB deprotection.

Potential Side Reactions and Considerations

While the oxidative deprotection of the PMB group is generally clean and efficient, potential side reactions should be considered. The reaction generates p-methoxybenzaldehyde as a byproduct, which can sometimes react with the newly deprotected amine. Additionally, the intermediate carbocation can be trapped by other nucleophiles present in the reaction mixture. The use of a buffered solvent system helps to mitigate some of these side reactions.[2] Furthermore, molecules containing other electron-rich aromatic systems or functional groups susceptible to oxidation may not be compatible with DDQ or CAN-mediated deprotection. In such cases, the acidic cleavage of the PMB group can be considered as an alternative.

Conclusion

The p-methoxybenzyl (PMB) protecting group presents a compelling alternative to the more traditional N-protecting groups in organic synthesis. Its key advantage lies in its unique oxidative deprotection pathway, which provides a valuable orthogonal handle in the synthesis of complex molecules bearing multiple protected amines. While considerations regarding the oxidative sensitivity of the substrate must be taken into account, the PMB group's robust stability profile and the mild conditions for its removal make it an indispensable tool for the modern synthetic chemist. By understanding the comparative advantages and limitations of the PMB group, researchers can devise more efficient and elegant synthetic strategies for the creation of novel chemical entities.

References

A Comparative Guide to Orthogonal Deprotection Strategies for PMB and Other Common Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of multi-step organic synthesis, particularly in the development of complex molecules such as pharmaceuticals and natural products, the strategic use of protecting groups is paramount. An effective protection strategy allows for the selective modification of a multifunctional compound, ensuring that specific reactive sites remain unaltered while others undergo transformation. A key aspect of this is "orthogonality," where one protecting group can be removed under a specific set of conditions that do not affect other protecting groups present in the molecule.[1]

This guide provides a comparative analysis of the p-methoxybenzyl (PMB) ether, a versatile protecting group for alcohols, alongside other commonly used protecting groups: methoxymethyl (MOM), benzyloxymethyl (BOM), and 2-(trimethylsilyl)ethoxymethyl (SEM) ethers. We will delve into their deprotection conditions, quantitative performance data, and their compatibility with other widely used protecting groups like tert-butyloxycarbonyl (Boc), carboxybenzyl (Cbz), and tert-butyldimethylsilyl (TBDMS), providing researchers with the data needed to devise robust and efficient synthetic strategies.

Comparison of Deprotection Methods for Ethers

The choice of protecting group is often dictated by the conditions under which it can be removed. The following table summarizes common deprotection methods for PMB, MOM, BOM, and SEM ethers, highlighting the reagents, typical reaction times, and yields.

Protecting GroupDeprotection Reagent(s)Solvent(s)Temperature (°C)Typical TimeTypical Yield (%)
PMB 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)CH₂Cl₂/H₂O0 to RT1 - 4 h>90
Trifluoroacetic acid (TFA)CH₂Cl₂RT0.5 - 2 h>90
Ceric Ammonium Nitrate (CAN)CH₃CN/H₂O00.5 - 1 h>85
MOM Trifluoroacetic acid (TFA)CH₂Cl₂RT12 hHigh
p-Toluenesulfonic acid (pTSA)Solvent-freeRT30 min85-98
Zirconium(IV) chloride (ZrCl₄)IsopropanolReflux1 - 2 h>90
BOM H₂, Pd/C (10%)MeOH or EtOHRT2 - 16 h>95
Na, liquid NH₃THF-781 - 3 h>90
SEM Tetrabutylammonium fluoride (TBAF)THFRT to 8012 - 20 h>70
Magnesium bromide (MgBr₂)Et₂O/MeNO₂RT2 - 24 h>85
Trifluoroacetic acid (TFA)CH₂Cl₂RT>24 hVariable

Orthogonality with Common Protecting Groups

A crucial aspect of a protecting group is its stability under conditions used to remove other protecting groups. The following table outlines the stability of PMB, MOM, BOM, and SEM ethers under standard deprotection conditions for Boc, Cbz, and TBDMS groups, which are commonly used to protect amines and alcohols, respectively.

Protecting GroupBoc Deprotection (TFA/CH₂Cl₂)Cbz Deprotection (H₂/Pd/C)TBDMS Deprotection (TBAF/THF)
PMB CleavedStableStable
MOM CleavedStableStable
BOM StableCleavedStable
SEM Stable (slow cleavage)StableCleaved

This orthogonality is visually represented in the following diagram, illustrating which deprotection conditions selectively cleave each protecting group.

Orthogonal_Deprotection cluster_conditions Deprotection Conditions cluster_groups Protecting Groups DDQ DDQ (Oxidative) PMB PMB DDQ->PMB Cleaves TFA TFA (Acidic) TFA->PMB Cleaves MOM MOM TFA->MOM Cleaves SEM SEM TFA->SEM Slowly Cleaves H2_Pd H₂/Pd (Hydrogenolysis) BOM BOM H2_Pd->BOM Cleaves TBAF TBAF (Fluoride) TBAF->SEM Cleaves

Orthogonal deprotection pathways for selected ether protecting groups.

Experimental Protocols

Detailed methodologies for the selective deprotection of PMB, MOM, BOM, and SEM ethers are provided below.

Protocol 1: Selective Deprotection of a PMB Ether using DDQ

Materials:

  • PMB-protected substrate

  • Dichloromethane (CH₂Cl₂)

  • Water (deionized)

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the PMB-protected compound (1.0 mmol) in a mixture of CH₂Cl₂ and water (typically 18:1 v/v, 19 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add DDQ (1.1 to 1.5 equivalents) to the solution portion-wise. The reaction mixture will typically turn dark.

  • Allow the reaction to warm to room temperature and stir vigorously, monitoring its progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 1-4 hours), quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the layers and extract the aqueous phase with CH₂Cl₂.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

PMB_Deprotection_Workflow start Dissolve PMB-substrate in CH₂Cl₂/H₂O add_ddq Add DDQ at 0 °C start->add_ddq warm_stir Warm to RT and stir add_ddq->warm_stir monitor Monitor by TLC warm_stir->monitor monitor->warm_stir Incomplete quench Quench with NaHCO₃ monitor->quench Complete extract Extract with CH₂Cl₂ quench->extract dry_concentrate Dry and concentrate extract->dry_concentrate purify Purify by chromatography dry_concentrate->purify end Isolated Product purify->end

Workflow for the oxidative deprotection of a PMB ether using DDQ.
Protocol 2: Selective Deprotection of a MOM Ether using Acid

Materials:

  • MOM-protected substrate

  • Methanol (MeOH)

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (CH₂Cl₂)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the MOM-protected compound (1.0 mmol) in methanol.

  • Add a catalytic amount of concentrated HCl (e.g., a few drops).

  • Stir the reaction at room temperature or gently heat (e.g., to 40-50 °C) while monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and carefully neutralize with saturated aqueous NaHCO₃ solution.

  • Remove the methanol under reduced pressure.

  • Partition the residue between water and CH₂Cl₂.

  • Separate the layers and extract the aqueous phase with CH₂Cl₂.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate to obtain the crude product, which can be further purified by chromatography if necessary.[2]

Protocol 3: Selective Deprotection of a BOM Ether by Hydrogenolysis

Materials:

  • BOM-protected substrate

  • Methanol (MeOH) or Ethanol (EtOH)

  • 10% Palladium on Carbon (Pd/C)

  • Hydrogen gas (H₂) supply (e.g., balloon or hydrogenation apparatus)

  • Celite®

Procedure:

  • Dissolve the BOM-protected compound (1.0 mmol) in MeOH or EtOH (10 mL) in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C (10-20 mol% Pd) to the solution.

  • Seal the flask and replace the atmosphere with hydrogen gas. For a balloon setup, evacuate and backfill with H₂ three times.

  • Stir the reaction mixture vigorously under a positive pressure of hydrogen at room temperature.

  • Monitor the reaction by TLC. The reaction may take several hours to reach completion.

  • Once complete, carefully vent the hydrogen and purge the flask with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Combine the filtrates and concentrate under reduced pressure to yield the deprotected alcohol.[3][4]

Protocol 4: Selective Deprotection of a SEM Ether using TBAF

Materials:

  • SEM-protected substrate

  • Anhydrous Tetrahydrofuran (THF)

  • Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the SEM-protected compound (1.0 mmol) in anhydrous THF (10 mL) in a round-bottom flask under an inert atmosphere.

  • Add the 1.0 M solution of TBAF in THF (1.1 to 1.5 equivalents).

  • Stir the reaction at room temperature, or heat if necessary (e.g., to 60-80 °C), while monitoring by TLC.[5] These reactions can be slow, sometimes requiring overnight stirring.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Dilute with EtOAc and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.[6]

Conclusion

The selection of an appropriate protecting group strategy is a critical determinant of the success of a complex organic synthesis. The p-methoxybenzyl (PMB) group offers a versatile option for the protection of alcohols, with its unique susceptibility to oxidative cleavage providing a valuable orthogonal handle. When compared with MOM, BOM, and SEM ethers, each protecting group presents a distinct set of stabilities and deprotection conditions. By leveraging the quantitative data and detailed protocols provided in this guide, researchers and drug development professionals can make more informed decisions, leading to the design of more efficient, selective, and high-yielding synthetic routes. The careful application of these orthogonal strategies will undoubtedly facilitate the synthesis of increasingly complex and valuable molecules.

References

A Comparative Analysis of Acidic vs. Oxidative Cleavage of the p-Methoxybenzyl (PMB) Group

Author: BenchChem Technical Support Team. Date: December 2025

The p-methoxybenzyl (PMB) group is a widely utilized protecting group for hydroxyl functionalities in organic synthesis, prized for its stability under a range of reaction conditions.[1][2][3] Its removal, or deprotection, can be accomplished under either acidic or oxidative conditions, offering orthogonal strategies that are critical in the synthesis of complex molecules.[1][3] This guide provides a comparative analysis of these two primary methods of PMB group cleavage, supported by experimental data and detailed protocols to aid researchers in selecting the optimal conditions for their specific synthetic needs.

Mechanism of Cleavage

The divergent pathways of acidic and oxidative cleavage underpin their orthogonality.

Acidic Cleavage: Under acidic conditions, the ether oxygen of the PMB-protected alcohol is protonated. This is followed by the cleavage of the carbon-oxygen bond to release the free alcohol and a resonance-stabilized p-methoxybenzyl cation.[2][4] This carbocation is typically scavenged by a nucleophile present in the reaction mixture, such as anisole or water.[2][5]

Oxidative Cleavage: Oxidative cleavage, most commonly employing 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), proceeds via a single electron transfer (SET) mechanism.[1] The electron-rich PMB ether forms a charge-transfer complex with the electron-deficient DDQ.[3][6] This is followed by an SET to generate a radical cation, which is stabilized by the electron-donating p-methoxy group.[1][6] Subsequent hydrolysis of the resulting oxonium ion liberates the free alcohol and p-methoxybenzaldehyde.[3][6]

Comparative Performance Data

The choice between acidic and oxidative cleavage often depends on the substrate's functional group tolerance, desired selectivity, and reaction efficiency. The following table summarizes key quantitative data for common deprotection conditions.

Cleavage MethodReagent(s)Solvent(s)Temperature (°C)Typical Reaction TimeTypical Yield (%)Substrate Compatibility & Remarks
Acidic Trifluoroacetic acid (TFA)Dichloromethane (DCM)Room Temperature0.5 - 16 h68 - 98%May cleave other acid-sensitive groups like Boc or acetals.[7][8][9]
Hydrochloric acid (HCl)Hexafluoro-2-propanol (HFIP)/DCM0 - Room Temperature< 5 min - 1 h80 - 96%Fast and efficient; requires a scavenger like triethylsilane (TES) for thioglycosides.[10][11]
Triflic acid (TfOH) / 1,3-dimethoxybenzeneDichloromethane (DCM)211 - 15 min86 - 94%Very mild and fast; 1,3-dimethoxybenzene acts as a cation scavenger.[2]
Oxidative 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)DCM/H₂O or phosphate buffer0 - Room Temperature1 - 4 h97% (example)Highly selective for PMB over other benzyl-type ethers.[1][6] Sensitive to other electron-rich moieties.[1]
Ceric Ammonium Nitrate (CAN)Acetonitrile/H₂O00.5 - 1 h~90%A common alternative to DDQ.[2][9]

Experimental Protocols

1. Acidic Cleavage of a PMB Ether using Trifluoroacetic Acid (TFA)

This protocol describes the general procedure for the deprotection of a PMB-protected alcohol using TFA in dichloromethane.

  • Procedure:

    • Dissolve the PMB-protected compound (1 equivalent) in dichloromethane (DCM).

    • Add trifluoroacetic acid (TFA) to the solution. The concentration of TFA can range from 10% to neat, depending on the substrate's sensitivity.[12][13]

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an appropriate organic solvent (e.g., DCM or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.[8]

2. Oxidative Cleavage of a PMB Ether using DDQ

This protocol provides a general procedure for the oxidative deprotection of a PMB ether using DDQ.

  • Procedure:

    • Dissolve the PMB-protected compound (1 equivalent) in a mixture of dichloromethane (DCM) and water (typically in a ratio of 10:1 to 20:1). For acid-sensitive substrates, a pH 7 phosphate buffer can be used in place of water.[1][6]

    • Cool the solution to 0 °C in an ice bath.

    • Add DDQ (1.1-1.5 equivalents) portion-wise to the stirred solution.[1][6]

    • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Separate the layers and extract the aqueous layer with DCM.

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.[1]

Visualizing the Cleavage Pathways

The following diagrams illustrate the chemical transformations and logical workflows for both acidic and oxidative PMB deprotection.

Acidic_Cleavage cluster_reactants Reactants cluster_process Reaction cluster_products Products PMB_Ether R-O-PMB Protonation Protonation of Ether Oxygen PMB_Ether->Protonation Acid H⁺ (e.g., TFA, HCl) Acid->Protonation Cleavage C-O Bond Cleavage Protonation->Cleavage Alcohol R-OH Cleavage->Alcohol Cation PMB⁺ Cation Cleavage->Cation

Caption: Acidic Cleavage Pathway of a PMB Ether.

Oxidative_Cleavage cluster_reactants Reactants cluster_process Reaction cluster_products Products PMB_Ether R-O-PMB Complex Charge-Transfer Complex PMB_Ether->Complex DDQ DDQ DDQ->Complex SET Single Electron Transfer Complex->SET Hydrolysis Hydrolysis SET->Hydrolysis Alcohol R-OH Hydrolysis->Alcohol Aldehyde p-Methoxybenzaldehyde Hydrolysis->Aldehyde DDQH2 Reduced DDQ Hydrolysis->DDQH2

Caption: Oxidative Cleavage Pathway of a PMB Ether.

Conclusion

Both acidic and oxidative methods offer effective means for the deprotection of PMB ethers. The choice between them should be guided by the specific molecular context. Acidic cleavage is often rapid and utilizes common laboratory reagents but may not be suitable for substrates bearing other acid-labile protecting groups.[7][8][9] In contrast, oxidative cleavage with reagents like DDQ provides excellent chemoselectivity, allowing for the removal of the PMB group in the presence of other benzyl-type ethers and acid-sensitive functionalities.[1] However, care must be taken with substrates containing other electron-rich systems that could also be oxidized.[1] By understanding the mechanisms, performance characteristics, and experimental considerations of each method, researchers can strategically employ the PMB group to advance their synthetic campaigns.

References

The Critical Role of (4-Methoxybenzyl)hydrazine in the Synthesis of Potent SHP2 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2) has emerged as a pivotal target in oncology and rare diseases. Its role as a central node in multiple signaling pathways, including the RAS-MAPK cascade, makes it a prime candidate for therapeutic intervention. The development of small molecule inhibitors targeting SHP2 has been a significant focus of drug discovery efforts. This guide provides a comprehensive validation of (4-Methoxybenzyl)hydrazine as a key intermediate in the synthesis of a promising class of pyrazolopyrimidinone-based SHP2 inhibitors, comparing their performance with alternative synthetic approaches and inhibitor classes.

Performance Comparison of SHP2 Inhibitors

The efficacy of SHP2 inhibitors is primarily assessed by their biochemical potency (IC50), cellular activity, and in vivo tumor growth inhibition. This section compares a pyrazolopyrimidinone-based inhibitor, synthesized using a this compound precursor, with other notable SHP2 inhibitors.

Inhibitor ClassKey Intermediate/RouteSHP2 IC50 (nM)Cellular pERK IC50 (µM)In Vivo ModelKey In Vivo Efficacy
Pyrazolopyrimidinone This compound precursor670.746KYSE520 xenograftModest anti-proliferative effect
Pyrazine 2,5-dichloropyrazine11~0.1 (KYSE-520)Multiple xenograftsLimited single-agent efficacy, potent in combination
Imidazopyrazine Bromoimidazopyrazinone50.042Not ReportedPotent cellular activity, promising PK profile
Pyrazoline Substituted chalcones2640 - 10250Not ReportedHCT116 xenograftSignificant tumor growth suppression

Table 1: Comparative Performance of SHP2 Inhibitors. Data is compiled from multiple sources and direct head-to-head comparisons should be made with caution due to variations in experimental conditions.

The SHP2 Signaling Pathway and Inhibitor Intervention

SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in signal transduction downstream of receptor tyrosine kinases (RTKs). Upon RTK activation, SHP2 is recruited to the plasma membrane where it dephosphorylates specific substrates, leading to the activation of the RAS-RAF-MEK-ERK (MAPK) pathway, which is a key driver of cell proliferation and survival. Allosteric SHP2 inhibitors, the focus of this guide, bind to a tunnel-like pocket at the interface of the N-SH2, C-SH2, and PTP domains, stabilizing the enzyme in an inactive conformation. This prevents its interaction with upstream activators and downstream substrates, effectively shutting down the signaling cascade.

SHP2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK RTK GRB2 GRB2 RTK->GRB2 Growth Factor SHP2_inactive SHP2 (Inactive) RTK->SHP2_inactive Activation SOS1 SOS1 GRB2->SOS1 RAS_GDP RAS-GDP SOS1->RAS_GDP SHP2_active SHP2 (Active) SHP2_inactive->SHP2_active RAS_GTP RAS-GTP SHP2_active->RAS_GTP Dephosphorylates inhibitory sites RAS_GDP->RAS_GTP GTP Exchange RAF RAF RAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation SHP2_Inhibitor SHP2 Inhibitor SHP2_Inhibitor->SHP2_inactive Stabilization experimental_workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Intermediate_Synth Intermediate Synthesis (this compound) Final_Compound Final Inhibitor Synthesis Intermediate_Synth->Final_Compound Purification Purification & Structural Confirmation (NMR, MS) Final_Compound->Purification Biochemical_Assay Biochemical Assay (SHP2 IC50) Purification->Biochemical_Assay Cellular_Assay Cellular Assay (pERK Inhibition) Biochemical_Assay->Cellular_Assay Cell_Viability Cell Viability Assay (IC50) Cellular_Assay->Cell_Viability PK_Studies Pharmacokinetic (PK) Studies in Rodents Cell_Viability->PK_Studies Efficacy_Studies Xenograft Efficacy Studies PK_Studies->Efficacy_Studies PD_Analysis Pharmacodynamic (PD) Analysis of Tumors Efficacy_Studies->PD_Analysis

Reactivity of Aliphatic vs. Aromatic Hydrazines: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Published: December 24, 2025

In the landscape of bioconjugation and drug development, the reaction of hydrazines with carbonyl compounds to form stable hydrazone linkages is a cornerstone technique. The choice between an aliphatic and an aromatic hydrazine can significantly impact reaction kinetics and overall efficiency. This guide provides an objective comparison of their reactivity, supported by experimental data and detailed protocols, to aid researchers in selecting the appropriate reagent for their specific application.

Core Reactivity Principles: Electronic Effects

The fundamental difference in reactivity between aliphatic and aromatic hydrazines stems from the electronic nature of the substituent attached to the hydrazine moiety.

Aliphatic hydrazines , such as (4-methoxycyclohexyl)hydrazine, feature alkyl groups that are electron-donating through an inductive effect. This increases the electron density on the nitrogen atoms, enhancing their nucleophilicity and making them more reactive towards electrophiles like the carbonyl carbon of aldehydes and ketones.[1] Consequently, aliphatic hydrazines are generally stronger bases and more potent reducing agents compared to their aromatic counterparts.[1][2]

Aromatic hydrazines , exemplified by phenylhydrazine, have an electron-withdrawing phenyl group. The lone pair of electrons on the nitrogen atom adjacent to the ring is delocalized into the aromatic system through resonance.[1] This delocalization reduces the availability of the lone pair for nucleophilic attack, thereby decreasing the hydrazine's nucleophilicity and basicity.[1]

Quantitative Comparison of Reactivity

The rate of hydrazone formation is a direct measure of the hydrazine's nucleophilic reactivity. The following table summarizes kinetic data from studies comparing various hydrazines in their reaction with carbonyl compounds. The second-order rate constants (k₂) indicate how quickly the reaction proceeds.

Hydrazine TypeHydrazine DerivativeCarbonyl CompoundpHRate Constant (k₂) M⁻¹s⁻¹Reference
AromaticPhenylhydrazine2-Pyridinecarboxaldehyde7.4~1.3[3]
Aromatic2-Hydrazinopyridine2-Pyridinecarboxaldehyde7.4~1.6[3]
Aromatic2-CarboxyphenylhydrazineBenzaldehyde7.4~8.7 times faster than phenylhydrazine[4]
AliphaticAlkyl Hydrazine (general)Aldehydes/Ketones-Generally faster than aromatic hydrazines[5]
AromaticPentafluorophenylhydrazine2-Pyridinecarboxaldehyde7.4Slower than phenylhydrazine[3]

Note: Direct side-by-side kinetic data for a simple, non-functionalized aliphatic vs. aromatic hydrazine under identical conditions is sparse in the literature. However, the general principle of enhanced nucleophilicity of aliphatic hydrazines is well-established. The data presented showcases the range of reactivities observed and the impact of substituents.

Reaction Mechanism: Hydrazone Formation

The formation of a hydrazone from a hydrazine and an aldehyde or ketone proceeds via a two-step mechanism. This reaction is typically catalyzed by acid.[6] The rate-determining step is often the acid-catalyzed dehydration of the tetrahedral intermediate, particularly in the pH range of approximately 3 to 7.[6]

HydrazoneFormation cluster_reactants cluster_intermediate cluster_product R1 R₁ C1 C C1->R1 R2 R₂ C1->R2 O1 O C1->O1 C_i C C1->C_i Nucleophilic Attack plus1 + H2N H₂N NHR3 NHR₃ H2N->NHR3 H2N->C_i Nucleophilic Attack R1_i R₁ C_i->R1_i R2_i R₂ C_i->R2_i OH_i OH C_i->OH_i NHNHR3_i NHNHR₃ C_i->NHNHR3_i minus_H2O - H₂O C_p C C_i->C_p Dehydration H_plus H⁺ R1_p R₁ C_p->R1_p R2_p R₂ C_p->R2_p NNHR3_p N-NHR₃ C_p->NNHR3_p reactants_label Aldehyde/Ketone + Hydrazine intermediate_label Tetrahedral Intermediate reactants_label->intermediate_label product_label Hydrazone intermediate_label->product_label

Caption: General mechanism of acid-catalyzed hydrazone formation.

Experimental Protocols

Protocol for Kinetic Analysis of Hydrazone Formation by UV-Vis Spectroscopy

This protocol provides a method to monitor the kinetics of hydrazone formation, which is effective when the resulting hydrazone has a distinct UV-Vis absorbance compared to the reactants.[4]

Materials and Equipment:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • Aliphatic hydrazine (e.g., cyclohexylhydrazine)

  • Aromatic hydrazine (e.g., phenylhydrazine)

  • Aldehyde or ketone (e.g., 4-nitrobenzaldehyde)

  • Buffer solution (e.g., phosphate buffer, pH 7.4)

  • Solvent (e.g., ethanol or DMSO for stock solutions)

  • Standard laboratory glassware and micropipettes

Procedure:

  • Determine the Wavelength of Maximum Absorbance (λmax):

    • Prepare a solution of the expected hydrazone product by allowing the reaction to go to completion.

    • Scan the UV-Vis spectrum of the product solution to identify the λmax where the hydrazone absorbs maximally and the starting materials show minimal absorbance.[4]

  • Prepare Stock Solutions:

    • Prepare concentrated stock solutions of the aliphatic hydrazine, aromatic hydrazine, and the carbonyl compound in a suitable solvent (e.g., ethanol).

  • Kinetic Run (Pseudo-First-Order Conditions):

    • In a quartz cuvette, place the buffer solution.

    • Add a small volume of the carbonyl compound stock solution to achieve the desired final concentration (e.g., 50 µM).

    • Initiate the reaction by adding a large excess (at least 10-fold) of the hydrazine stock solution (e.g., 1 mM final concentration). Mix quickly by inverting the cuvette.

    • Immediately place the cuvette in the spectrophotometer and begin recording the absorbance at the predetermined λmax at regular time intervals until the reaction reaches completion (absorbance plateaus).[4]

  • Repeat:

    • Repeat the kinetic run for the other class of hydrazine under identical conditions.

Data Analysis:

  • Plot absorbance versus time for each reaction.

  • Convert absorbance data to the concentration of the hydrazone product using the Beer-Lambert law (A = εbc), where ε is the molar absorptivity of the hydrazone.

  • Under pseudo-first-order conditions, the natural log of the difference between the final and current concentration of the product versus time will yield a straight line with a slope equal to the negative of the observed rate constant (k_obs).

  • The second-order rate constant (k₂) can be calculated by dividing k_obs by the concentration of the hydrazine used in excess (k₂ = k_obs / [Hydrazine]).

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for comparing the reactivity of aliphatic and aromatic hydrazines.

workflow cluster_prep Preparation cluster_exp Kinetic Experiments cluster_analysis Data Analysis prep_reagents Prepare Stock Solutions (Aliphatic Hydrazine, Aromatic Hydrazine, Carbonyl) run_aliphatic Run Reaction with Aliphatic Hydrazine prep_reagents->run_aliphatic run_aromatic Run Reaction with Aromatic Hydrazine prep_reagents->run_aromatic prep_buffer Prepare Buffer (e.g., pH 7.4) prep_buffer->run_aliphatic prep_buffer->run_aromatic det_lambda Determine λmax of Hydrazone Product monitor_uv Monitor Absorbance vs. Time det_lambda->monitor_uv run_aliphatic->monitor_uv run_aromatic->monitor_uv plot_data Plot Absorbance vs. Time monitor_uv->plot_data calc_kobs Calculate k_obs (Pseudo-First-Order) plot_data->calc_kobs calc_k2 Calculate Second-Order Rate Constant (k₂) calc_kobs->calc_k2 compare Compare k₂ values calc_k2->compare

Caption: Workflow for comparing hydrazine reactivity.

Conclusion

The choice between aliphatic and aromatic hydrazines is a critical decision in the design of bioconjugation strategies. Aliphatic hydrazines are fundamentally more nucleophilic due to the electron-donating nature of alkyl groups and will generally react faster with aldehydes and ketones. In contrast, the delocalization of the nitrogen lone pair into the aromatic ring renders aromatic hydrazines less reactive.

For applications requiring rapid conjugation at low concentrations, such as in cellular labeling, a highly reactive aliphatic hydrazine may be preferable. However, factors such as stability, solubility, and potential side reactions must also be considered. Aromatic hydrazines, while slower reacting, can offer alternative properties, and their reactivity can be tuned with substituents on the aromatic ring. By understanding the principles outlined in this guide and employing rigorous kinetic analysis, researchers can make an informed choice to optimize their conjugation methodologies.

References

A Comparative Guide to the Efficient Cleavage of p-Methoxybenzyl (PMB) Ethers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The p-methoxybenzyl (PMB) ether is a cornerstone protecting group for hydroxyl functionalities in modern organic synthesis, prized for its stability across a range of reaction conditions. However, the selection of an appropriate deprotection strategy is critical to the successful unveiling of the free alcohol in the final stages of a synthetic sequence. This guide provides an objective comparison of the efficiency of three widely used reagents for PMB group cleavage: 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), ceric ammonium nitrate (CAN), and trifluoroacetic acid (TFA). The information presented herein, supported by experimental data, is intended to assist researchers in choosing the optimal conditions for their specific substrates and synthetic goals.

At a Glance: Comparing PMB Cleavage Reagents

The choice of reagent for PMB deprotection hinges on factors such as the substrate's sensitivity to acidic or oxidative conditions, the presence of other protecting groups, and the desired reaction efficiency. The following table summarizes quantitative data from various studies to provide a comparative overview of these reagents.

ReagentSubstrateConditionsTimeYield (%)Reference
DDQ PMB-protected primary alcoholDDQ (1.3 equiv), CH₂Cl₂/pH 7 buffer (18:1), 0 °C to rt1 h97[1][2]
PMB-protected secondary alcoholDDQ (2.3 equiv), CH₂Cl₂/H₂O (17:1), 0 °C to rt1.5 h78
CAN PMB-protected N-p-methoxybenzyl lactamCAN (4.1 equiv), CH₃CN/H₂O (3:1)-57 (combined yield of deprotected and N-hydroxymethyl lactam)[3]
PMB-protected monosaccharideCAN-- (Selective cleavage in the presence of a 2-naphthylmethyl (NAP) group is noted)[4]
TfOH *PMB-protected cholesterolTfOH (0.5 equiv), CH₂Cl₂15 min85[5]
PMB-protected primary alcoholTfOH (0.5 equiv), CH₂Cl₂15 min94[5]
PMB-protected secondary alcohol (with benzyl ether)TfOH (0.5 equiv), CH₂Cl₂15 min86[5]
TFA PMB-protected cholesterolTFA (0.5 equiv), CH₂Cl₂48 h16[5]
PMB-protected intermediate10% TFA in CH₂Cl₂-Quantitative[6]

*Triflic acid (TfOH) is a stronger acid than TFA and is included for comparison, demonstrating significantly faster reaction times.[5]

Delving Deeper: Reaction Mechanisms and Workflows

The cleavage of PMB ethers by these reagents proceeds through distinct mechanistic pathways, a crucial consideration for predicting potential side reactions and compatibility with other functional groups.

Oxidative Cleavage: DDQ and CAN

DDQ and CAN are oxidative reagents that selectively cleave the electron-rich PMB ether. The enhanced electron density of the p-methoxybenzyl group facilitates a single electron transfer (SET) to the oxidant.

DDQ-Mediated Cleavage: The reaction is initiated by the formation of a charge-transfer complex between the PMB ether and DDQ. Subsequent single electron transfer generates a benzylic radical cation, which is stabilized by the p-methoxy group. This intermediate then reacts with water to form a hemiacetal, which collapses to release the deprotected alcohol, p-methoxybenzaldehyde, and the reduced hydroquinone form of DDQ.[1]

DDQ_Mechanism PMB-OR PMB-Protected Alcohol CT_Complex Charge-Transfer Complex PMB-OR->CT_Complex + DDQ DDQ DDQ Radical_Cation Benzylic Radical Cation CT_Complex->Radical_Cation Single Electron Transfer Hemiacetal Hemiacetal Intermediate Radical_Cation->Hemiacetal + H₂O DDQH2 Reduced DDQ Alcohol Deprotected Alcohol Hemiacetal->Alcohol Fragmentation PMB_Aldehyde p-Methoxybenzaldehyde Hemiacetal->PMB_Aldehyde

Mechanism of DDQ-mediated PMB ether cleavage.

CAN-Mediated Cleavage: The mechanism of CAN-mediated cleavage is also believed to proceed via a single electron transfer from the electron-rich aromatic ring of the PMB ether to the Ce(IV) center. This generates a radical cation intermediate, which then undergoes a similar hydrolysis pathway to afford the deprotected alcohol and p-methoxybenzaldehyde.

Acid-Catalyzed Cleavage: Trifluoroacetic Acid (TFA)

Strong acids like TFA cleave PMB ethers through an SN1-type mechanism. The ether oxygen is first protonated by the acid, making the alcohol a good leaving group. Departure of the alcohol generates a resonance-stabilized p-methoxybenzyl carbocation. This stable carbocation is then trapped by a nucleophile, typically a scavenger added to the reaction mixture or the counter-ion of the acid.

TFA_Mechanism PMB-OR PMB-Protected Alcohol Protonated_Ether Protonated Ether PMB-OR->Protonated_Ether + H⁺ (from TFA) Carbocation p-Methoxybenzyl Carbocation Protonated_Ether->Carbocation Alcohol Deprotected Alcohol Protonated_Ether->Alcohol - R-OH Trapped_Cation Trapped Carbocation Carbocation->Trapped_Cation + Nucleophile/Scavenger

Mechanism of acid-catalyzed PMB ether cleavage.

Experimental Protocols

Detailed and reproducible experimental procedures are paramount for successful synthesis. The following protocols are representative examples for the cleavage of PMB ethers using DDQ, CAN, and TFA.

General Experimental Workflow

The general workflow for PMB deprotection involves dissolution of the protected substrate, addition of the cleavage reagent, monitoring the reaction, quenching, and purification of the desired alcohol.

Experimental_Workflow cluster_start Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Dissolve Dissolve PMB-protected substrate in appropriate solvent Add_Reagent Add cleavage reagent (DDQ, CAN, or TFA) Dissolve->Add_Reagent Monitor Monitor reaction progress (e.g., by TLC or LC-MS) Add_Reagent->Monitor Quench Quench the reaction Monitor->Quench Extract Extract with organic solvent Quench->Extract Purify Purify by chromatography Extract->Purify Characterize Characterize the deprotected alcohol Purify->Characterize

General experimental workflow for PMB deprotection.
Protocol 1: Oxidative Cleavage with DDQ

This protocol is adapted from literature procedures for the deprotection of a PMB-protected alcohol.[1][2]

  • Dissolution: Dissolve the PMB-protected alcohol (1.0 equiv) in a mixture of dichloromethane (CH₂Cl₂) and a pH 7 phosphate buffer (0.1 M) in an 18:1 ratio.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) (1.1–1.5 equiv) as a solid.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture can be directly loaded onto a silica gel column for purification. Alternatively, quench the reaction with a saturated aqueous solution of sodium bicarbonate, separate the layers, and extract the aqueous layer with CH₂Cl₂. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the deprotected alcohol.

Protocol 2: Oxidative Cleavage with CAN

The following is a general procedure for the deprotection of N-p-methoxybenzyl lactams, which can be adapted for PMB-protected alcohols.[3]

  • Dissolution: Dissolve the PMB-protected substrate in a 3:1 mixture of acetonitrile (CH₃CN) and water.

  • Reagent Addition: Add ceric ammonium nitrate (CAN) (typically 2-4 equivalents) to the solution. The reaction is often carried out at room temperature.

  • Reaction: Stir the reaction mixture until completion, as monitored by TLC. Reaction times can vary depending on the substrate.

  • Work-up: Dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Protocol 3: Acid-Catalyzed Cleavage with TFA

This protocol is a general guideline for the deprotection of PMB ethers using trifluoroacetic acid. The concentration of TFA and the reaction time may need to be optimized for specific substrates.

  • Dissolution: Dissolve the PMB-protected substrate in an anhydrous solvent such as dichloromethane (CH₂Cl₂).

  • Scavenger Addition (Optional but Recommended): To prevent side reactions from the liberated p-methoxybenzyl cation, a scavenger such as anisole or 1,3,5-trimethoxybenzene can be added.

  • Reagent Addition: Cool the solution to 0 °C and add trifluoroacetic acid (TFA) dropwise. A typical concentration is 10-20% v/v, but this can be adjusted based on the lability of the substrate.

  • Reaction: Stir the reaction at 0 °C or allow it to warm to room temperature. Monitor the progress by TLC.

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases. Extract the product with an organic solvent. Wash the organic layer with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product via column chromatography.

Conclusion

The choice of reagent for the cleavage of a PMB protecting group is a critical decision in the design of a synthetic route. DDQ and CAN offer mild, oxidative conditions that are often orthogonal to acid-labile protecting groups. TFA provides a robust acidic method, though care must be taken with acid-sensitive substrates. For faster and more efficient acidic cleavage, stronger acids like TfOH can be employed. By understanding the underlying mechanisms and having access to reliable experimental protocols, researchers can confidently select the most appropriate method to efficiently and cleanly deprotect PMB ethers, paving the way for the successful synthesis of complex molecules.

References

A Head-to-Head Comparison: 4-Methoxybenzyl (PMB) vs. 2,4-Dimethoxybenzyl (DMB) Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of multi-step organic synthesis, particularly for pharmaceutical development and the construction of complex molecules, the strategic selection of protecting groups is a critical factor for success. For the protection of hydroxyl and amino functionalities, benzyl-type ethers are a mainstay. This guide provides an in-depth, objective comparison of two popular electron-rich benzyl protecting groups: the p-methoxybenzyl (PMB) group and the 2,4-dimethoxybenzyl (DMB) group. By presenting their performance with supporting experimental data, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to make informed decisions for their synthetic strategies.

Chemical Properties and Reactivity: The Impact of Electron Donation

Both PMB and DMB are benzyl ether-type protecting groups, typically introduced under conditions like the Williamson ether synthesis.[1] Their stability and reactivity profiles are dictated by the electron-donating methoxy substituents on the aromatic ring.[1]

The key distinction lies in their electronic properties. The PMB group has a single methoxy group at the para-position. In contrast, the DMB group possesses a second methoxy group at the ortho-position, which significantly increases the electron density of the aromatic ring compared to PMB.[1][2] This heightened electron-donating capacity makes the DMB group more labile, rendering it more susceptible to cleavage under both acidic and oxidative conditions.[1] This difference in reactivity is the foundation of their differential application and enables orthogonal protection strategies, such as the selective deprotection of a DMB ether in the presence of a PMB ether.[1][3]

cluster_PMB PMB-Protected Alcohol cluster_DMB DMB-Protected Alcohol PMB_structure PMB_structure DMB_structure DMB_structure

Caption: Chemical structures of PMB- and DMB-protected alcohols.

Quantitative Performance Data

The enhanced lability of the DMB group translates to milder deprotection conditions and often shorter reaction times compared to the PMB group.[1] The following tables summarize typical reaction conditions and outcomes for the protection and deprotection of primary alcohols.

Table 1: Comparison of Primary Alcohol Protection Reactions

Protecting GroupReagentTypical ConditionsReaction TimeTypical Yield (%)
DMB 2,4-Dimethoxybenzyl chloride (DMB-Cl)NaH, THF, 0 °C to rt2 - 6 h85 - 95
PMB p-Methoxybenzyl chloride (PMB-Cl)NaH, THF, 0 °C to rt2 - 8 h90 - 98

Data sourced from BenchChem.[4]

Table 2: Comparison of Deprotection Conditions

MethodReagentConditionsDMB EtherPMB Ether
Acidic Cleavage 10% Trifluoroacetic Acid (TFA) in CH₂Cl₂Room TemperatureReadily Cleaved (e.g., quant., 2 h)[4]Slower Cleavage[4]
Oxidative Cleavage 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)CH₂Cl₂/H₂O, rtRapid CleavageSlower Cleavage than DMB[2]
Lewis Acid Bi(OTf)₃ (catalytic)Dichloroethane, 80 °CCleaved[5]Cleaved[5]
Strong Acid Triflic Acid (TfOH) / 1,3-dimethoxybenzeneDichloromethane, rtReadily CleavedCleaved[6]

Orthogonality and Strategic Considerations

A significant advantage of using this pair of protecting groups is the potential for orthogonal deprotection.[4] The increased acid lability of the DMB group allows for its selective removal under milder acidic conditions that would leave a PMB group intact.[3][4] This orthogonality is a powerful tool in the synthesis of complex molecules that require differential protection of multiple hydroxyl groups.[4]

Conversely, both PMB and DMB groups can be cleaved oxidatively with reagents like DDQ in the presence of a standard benzyl (Bn) group, which is resistant to these conditions.[4] The rate of DDQ-mediated cleavage is faster for DMB than for PMB due to the greater electron density of the DMB ring, which facilitates the formation of a charge-transfer complex.[2][3]

G cluster_0 Multi-Protected Substrate cluster_1 Selective DMB Cleavage cluster_2 Oxidative Cleavage Molecule R1-O-DMB R2-O-PMB R3-O-Bn Product1 R1-OH R2-O-PMB R3-O-Bn Molecule->Product1 Mild Acid (e.g., 10% TFA) Product2 R1-OH R2-OH R3-O-Bn Molecule->Product2 DDQ Product1->Product2 DDQ

Caption: Orthogonal deprotection strategy for DMB, PMB, and Bn groups.

  • Choose DMB when very mild deprotection conditions are necessary, or when an orthogonal strategy in the presence of PMB or other less labile benzyl ethers is required.[1]

  • Choose PMB for syntheses where a more robust protecting group is needed, offering a balance of stability and facile cleavage.[1]

Experimental Protocols

start Alcohol / Amine protect Protection 1. Base 2. DMB-Cl / PMB-Cl start->protect Protecting Agent protected Protected Substrate protect->protected deprotect Deprotection (Acidic or Oxidative) protected->deprotect Cleavage Reagent end Deprotected Substrate deprotect->end

Caption: General workflow for protection and deprotection reactions.

Protocol 1: PMB Protection of a Primary Alcohol using PMB-Cl and NaH

This protocol is adapted from standard Williamson ether synthesis procedures.[7]

  • Preparation: To a solution of the alcohol (1.0 eq) in anhydrous THF (0.2 M) at 0 °C under an inert atmosphere (e.g., Argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Activation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Addition: Cool the reaction mixture back to 0 °C and add a solution of p-methoxybenzyl chloride (PMB-Cl, 1.2 eq) in anhydrous THF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-8 hours, monitoring progress by TLC. For sluggish reactions, catalytic tetrabutylammonium iodide (TBAI) can be added.[7]

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Workup: Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Oxidative Deprotection of a PMB Ether using DDQ

This protocol is based on a procedure for oxidative cleavage.[7]

  • Preparation: Dissolve the PMB-protected substrate (1.0 eq) in a mixture of dichloromethane (CH₂Cl₂) and water (e.g., 18:1 v/v, 0.1 M) and cool the solution to 0 °C.

  • Reagent Addition: Add 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ, 1.3 eq) slowly as a solid.

  • Reaction: Warm the reaction to room temperature and stir for 1 hour, or until TLC analysis indicates complete consumption of the starting material. The reaction mixture will typically turn dark.

  • Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the layers and extract the aqueous layer with CH₂Cl₂.

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate. The crude mixture can be directly loaded onto a silica gel column for purification.[7] The byproduct, 2,3-dichloro-5,6-dicyano-hydroquinone, is relatively polar and can be separated by chromatography.

Protocol 3: DMB Protection of a Primary Alcohol

The procedure is analogous to the PMB protection protocol, using 2,4-dimethoxybenzyl chloride as the electrophile.

  • Preparation: To a solution of the alcohol (1.0 eq) in anhydrous THF (0.2 M) at 0 °C under an inert atmosphere, add sodium hydride (NaH, 60% dispersion, 1.2 eq) portion-wise.

  • Activation: Stir the mixture at 0 °C for 30 minutes, then warm to room temperature for 30 minutes.

  • Addition: Cool the reaction to 0 °C and add a solution of 2,4-dimethoxybenzyl chloride (DMB-Cl, 1.2 eq) in anhydrous THF.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

  • Quenching and Workup: Quench the reaction with saturated aqueous NH₄Cl, extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the residue by flash column chromatography.

Protocol 4: Acid-Catalyzed Deprotection of a DMB Ether using TFA

The DMB group is readily cleaved under milder acidic conditions compared to the PMB group.[1]

  • Preparation: Dissolve the DMB-protected substrate (1.0 eq) in dichloromethane (CH₂Cl₂). A scavenger such as triisopropylsilane (TIS) can be added (e.g., 2%) to trap the liberated DMB cation.[8]

  • Reagent Addition: Add trifluoroacetic acid (TFA, typically 1-20% v/v) to the solution at room temperature.[1][4] For selective cleavage in the presence of more robust acid-labile groups, lower concentrations (e.g., 1-2% TFA) are recommended.[8]

  • Reaction: Stir the reaction at room temperature and monitor by TLC. The reaction is often complete within 1-4 hours.[4]

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Co-evaporate the residue with a suitable solvent (e.g., toluene) to remove excess TFA. The crude product can then be purified by an appropriate method such as chromatography or crystallization.[1]

Conclusion

The 2,4-dimethoxybenzyl (DMB) and p-methoxybenzyl (PMB) protecting groups offer a versatile and finely-tuned toolkit for the synthetic chemist. The primary distinction is their relative lability, with the DMB group being more readily cleaved under both acidic and oxidative conditions due to the additional electron-donating ortho-methoxy group.[1] This feature makes the DMB group particularly advantageous when very mild deprotection conditions are required or when an orthogonal strategy in the presence of PMB or other benzyl ethers is necessary.[4] For syntheses where a more robust protecting group is needed, the PMB group remains an excellent and reliable choice.[1]

References

A Researcher's Guide to Confirming Hydrazone Derivative Structures via Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: December 2025

In the field of drug discovery and development, the unambiguous structural confirmation of novel synthesized compounds is a critical prerequisite for further investigation. Hydrazone derivatives, a versatile class of compounds known for their wide range of pharmacological activities, are no exception.[1][2] Their synthesis, typically a condensation reaction between a hydrazide and a carbonyl compound (aldehyde or ketone), requires rigorous characterization to confirm the formation of the desired azomethine (–NHN=CH–) group and overall molecular structure.[2][3]

This guide provides a comparative overview of the primary spectroscopic methods used for the structural elucidation of hydrazone derivatives: Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. We present key experimental data, detailed protocols, and logical workflows to assist researchers in this essential analytical process.

General Experimental Protocol: Synthesis of Hydrazone Derivatives

A common and straightforward method for synthesizing hydrazones involves the acid-catalyzed condensation of a hydrazide with an aldehyde or ketone.[2][4]

Materials:

  • Substituted Hydrazide (1.0 mmol)

  • Substituted Aldehyde or Ketone (1.0 mmol)

  • Absolute Ethanol (20-30 mL)

  • Glacial Acetic Acid (catalytic amount, ~2-3 drops)

Procedure:

  • Dissolve the hydrazide (1.0 mmol) and the corresponding aldehyde/ketone (1.0 mmol) in absolute ethanol (20-30 mL) in a round-bottom flask.[5]

  • Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.[6]

  • Stir the mixture and reflux for a period ranging from 2 to 6 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).[4][5]

  • After completion, allow the reaction mixture to cool to room temperature.

  • The resulting precipitate (the hydrazone product) is collected by filtration.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure hydrazone derivative.[4]

Workflow for Spectroscopic Characterization

The confirmation of a hydrazone's structure is a multi-step process. After synthesis and purification, a combination of spectroscopic techniques is employed. Each method provides unique and complementary information, leading to a comprehensive and definitive structural assignment.

G cluster_synthesis Phase 1: Synthesis & Purification cluster_analysis Phase 2: Spectroscopic Analysis cluster_confirmation Phase 3: Structure Confirmation Synthesis Synthesis: Hydrazide + Carbonyl Purification Purification (Recrystallization) Synthesis->Purification IR_Spec FT-IR Spectroscopy Purification->IR_Spec NMR_Spec NMR Spectroscopy (¹H & ¹³C) Purification->NMR_Spec MS_Spec Mass Spectrometry Purification->MS_Spec UV_Vis_Spec UV-Vis Spectroscopy Purification->UV_Vis_Spec Data_Analysis Combined Data Analysis IR_Spec->Data_Analysis NMR_Spec->Data_Analysis MS_Spec->Data_Analysis UV_Vis_Spec->Data_Analysis Structure_Confirmed Structure Confirmed Data_Analysis->Structure_Confirmed

Caption: General workflow for hydrazone structure confirmation.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is the first line of analysis, providing rapid confirmation of key functional groups and the formation of the hydrazone linkage. The disappearance of the C=O stretch from the starting aldehyde/ketone (around 1740-1710 cm⁻¹) and the appearance of the C=N (azomethine) stretch are primary indicators of a successful reaction.[2][7]

Table 1: Key FT-IR Absorption Frequencies for Hydrazone Derivatives

Functional GroupVibration ModeTypical Wavenumber (cm⁻¹)IntensityNotes
N-HStretch3190 - 3310[8]Medium, SharpConfirms the presence of the secondary amine in the hydrazone backbone.
C-H (Aromatic)Stretch3000 - 3100[9]Medium to WeakIndicates the presence of aromatic rings.
C=O (Amide I)Stretch1640 - 1690[5][8][10]Strong, SharpOriginates from the hydrazide moiety. Its presence is a key feature.
C=N (Azomethine)Stretch1575 - 1630[1][8][11]Medium to StrongConfirms the formation of the new imine-like bond.
N-NStretch1110 - 1150[1]Weak to MediumOften weak and can be difficult to assign definitively.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy (both ¹H and ¹³C) provides the most detailed structural information, allowing for the complete assignment of the carbon-hydrogen framework. The chemical shifts of the N-H and the azomethine C-H protons are highly characteristic.

¹H NMR Spectroscopy

The most diagnostic signals in the ¹H NMR spectrum of a hydrazone are the downfield singlets corresponding to the amide N-H proton and the azomethine proton (CH=N). The integration and multiplicity of all signals help to piece together the final structure. In some cases, particularly with N-acylhydrazones, the presence of both E and Z isomers around the C=N bond can lead to a duplication of signals for nearby protons.[8]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is crucial for confirming the carbon skeleton. The signals for the azomethine carbon (C=N) and the amide carbonyl carbon (C=O) are key indicators.

Table 2: Comparative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Representative Hydrazones

Hydrazone DerivativeSolventN-H (¹H)CH=N (¹H)C=O (¹³C)C=N (¹³C)Reference
Isonicotinohydrazide Derivative (NH4)[1]CD₃OD~11.5 (Implied)8.29174.1148.2[1]
Pyrazoloquinoline Derivative (6k)[8]DMSO-d₆11.72 / 11.648.42 / 8.08~169146-149[8]
2,4-dihydroxy acetophenone hydrazone (2)[12]DMSO-d₆10.15- (ketone)-66.6[12]

Note: The presence of two distinct values for Derivative (6k) indicates the observation of E/Z isomers.[8]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized hydrazone and to gain structural information from its fragmentation pattern. Electron Impact (EI) or Electrospray Ionization (ESI) are commonly used methods. The observation of the molecular ion peak ([M]⁺) or a protonated/sodiated adduct ([M+H]⁺, [M+Na]⁺) that matches the calculated molecular weight is the primary evidence of product formation.[13]

The fragmentation patterns can also be diagnostic. Common fragmentation pathways include the cleavage of the N-N bond and fragmentations alpha to the carbonyl and imine groups.[14][15]

G Structure Hydrazone Structure (e.g., R-CO-NH-N=CH-Ar) IR FT-IR: - N-H stretch (~3200 cm⁻¹) - C=O stretch (~1660 cm⁻¹) - C=N stretch (~1600 cm⁻¹) Structure->IR reveals functional groups NMR NMR (¹H & ¹³C): - N-H proton (δ 10-12) - CH=N proton (δ 8-9) - C=N carbon (δ 140-150) Structure->NMR reveals C-H framework MS MS: - Molecular Ion Peak [M]⁺ - N-N bond cleavage - α-cleavage Structure->MS reveals molecular weight & fragments UV UV-Vis: - π → π* transitions - n → π* transitions - λ_max sensitive to conjugation Structure->UV reveals electronic system

Caption: Relationship between hydrazone structure and spectroscopic output.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the hydrazone molecule. Hydrazones typically exhibit strong absorption bands in the UV-Vis region due to π → π* and n → π* electronic transitions within the conjugated system formed by the aromatic rings and the azomethine group.[1][16] The position of the maximum absorption wavelength (λ_max) is sensitive to the extent of conjugation and the nature of substituents on the aromatic rings.[17][18] While not a primary tool for definitive structure proof, it is excellent for comparing series of related compounds and studying electronic properties.

Table 3: Comparative UV-Vis Absorption Maxima (λ_max) for Aromatic Hydrazones

Hydrazone DerivativeSolventλ_max (nm)Reference
Isonicotinohydrazide Derivative (NH4)DMSO328[1]
Chalcone-derived Hydrazone (H1)Dichloromethane~380[19]
Triazine-based HydrazoneMethanol360 - 380[20]

Conclusion

The structural confirmation of hydrazone derivatives is achieved through a synergistic application of multiple spectroscopic techniques. FT-IR provides initial evidence of the key functional groups, mass spectrometry confirms the molecular weight, and UV-Vis spectroscopy probes the electronic system. However, NMR (¹H and ¹³C) remains the cornerstone for unambiguous structural elucidation, providing a detailed map of the molecular framework. By systematically applying these methods and comparing the resulting data with established values, researchers can confidently confirm the structures of their synthesized hydrazone derivatives, paving the way for further biological and pharmacological evaluation.[2]

References

Safety Operating Guide

Proper Disposal of (4-Methoxybenzyl)hydrazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This document provides essential, step-by-step guidance for the proper disposal of (4-Methoxybenzyl)hydrazine and its hydrochloride salt, ensuring the safety of laboratory personnel and compliance with environmental regulations. Adherence to these procedures is critical due to the hazardous nature of hydrazine derivatives.

Immediate Safety and Handling Precautions

This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or inhaled, and may cause an allergic skin reaction.[1] Therefore, strict safety protocols must be followed at all times.

Personal Protective Equipment (PPE): Before handling this compound, all personnel must be equipped with the appropriate PPE:

  • Eye Protection: ANSI Z87.1-compliant safety goggles or a face shield where a splash hazard exists.[2]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or chloroprene.[2]

  • Body Protection: A flame-resistant lab coat and, if necessary, a chemical-resistant apron.[2]

  • Respiratory Protection: Work should be conducted in a well-ventilated fume hood.[2][3] If ventilation is inadequate, a NIOSH-approved respirator is required.[4][5]

Handling and Storage:

  • Always handle this compound within a designated area, preferably a fume hood.[2][3]

  • Avoid the formation of dust and aerosols.[6][7]

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][7]

  • Store away from incompatible materials such as strong oxidizing agents.[7]

  • Ground and bond containers when transferring material to prevent static discharge.[8]

Spill Management

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

Small Spills:

  • Restrict access to the spill area.[8]

  • Wearing appropriate PPE, collect the spilled material using spark-proof tools and place it into a suitable, labeled container for disposal.[6]

  • Decontaminate the spill area with soap and water.[9]

Large Spills:

  • Evacuate the area immediately.[6][8]

  • Notify your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures.[2][3]

  • Do not attempt to clean up a large spill without specialized training and equipment.

Disposal Procedures

The primary and recommended method for the disposal of this compound is through a licensed chemical waste disposal service.[5][6][7][10] Do not discharge the chemical into sewer systems or the environment.[6]

Step-by-Step Disposal Protocol:

  • Waste Collection:

    • Collect all waste containing this compound, including contaminated labware and PPE, in a clearly labeled, dedicated hazardous waste container.[3][8]

    • The container must be compatible with hydrazine derivatives and kept tightly closed.[6]

  • Labeling:

    • Label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other required hazard warnings (e.g., "Toxic").[8]

  • Storage Pending Disposal:

    • Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.[8]

    • Ensure the storage area is in compliance with all institutional and regulatory requirements.

  • Arranging for Pickup:

    • Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.[11]

    • Provide them with an accurate description of the waste.

Alternative On-Site Treatment (for dilute solutions, where permissible and appropriate):

For very dilute aqueous solutions of hydrazine derivatives, chemical neutralization may be an option, but this should only be performed by trained personnel and in accordance with local regulations.

  • Dilution: Dilute the hydrazine-containing solution with a large amount of water to less than 5% concentration.[4][11]

  • Neutralization: Slowly add a dilute solution (less than 5%) of an oxidizing agent such as sodium hypochlorite or calcium hypochlorite.[4][11] The reaction should be carried out in a suitable container within a fume hood, with constant stirring.

  • Verification: Test the resulting solution to ensure complete neutralization before any further disposal steps as permitted by local regulations.

  • Disposal: Dispose of the neutralized solution in accordance with institutional and local wastewater regulations.

Parameter Guideline Reference
Waste Container Dedicated, labeled, compatible, and sealed[3][6][8]
Storage Secure, ventilated, away from incompatibles[8]
Primary Disposal Licensed chemical waste contractor[6][7]
Spill Cleanup Use spark-proof tools, appropriate PPE[6]

Experimental Workflow for Disposal

G cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Wear Appropriate PPE B Work in Fume Hood A->B C Collect this compound waste in dedicated container B->C D Label container with 'Hazardous Waste' and chemical name C->D E Seal container tightly D->E F Store in designated secure area E->F G Contact EHS or licensed waste contractor F->G H Arrange for pickup and professional disposal G->H

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Methoxybenzyl)hydrazine
Reactant of Route 2
(4-Methoxybenzyl)hydrazine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.